molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B1311990
CAS No.: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5,6,7,8-tetrahydroquinoline (CAS 84531-35-1) is a high-purity chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. This nitro-substituted tetrahydroquinoline derivative serves as a key synthetic intermediate and building block in organic and medicinal chemistry research. Its core value lies in the tetrahydroquinoline scaffold, a privileged structure frequently found in biologically active molecules and pharmaceuticals . Tetrahydroquinoline derivatives are common in medicinal chemistry and are found in compounds such as the antiulcer agent discussed in patent literature . More recently, chiral derivatives based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY ligands, have demonstrated significant utility in homogeneous catalysis. These ligands are employed in transition metal complexes for asymmetric transfer hydrogenation (ATH) of challenging substrates like dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids . This makes this compound a valuable precursor for developing novel chiral catalysts and accessing enantiomerically enriched amines, which are crucial structural motifs in a large percentage of small-molecule pharmaceuticals . The compound should be stored sealed in a dry environment at 2-8°C. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452520
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84531-35-1
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of a nitro group onto the 1,2,3,4-tetrahydroquinoline scaffold is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. This guide offers an in-depth exploration of the principles and practices governing the regioselective nitration of this important heterocyclic motif. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, provide validated experimental protocols for the controlled synthesis of key nitro isomers, and present computational insights that rationalize the observed regioselectivity.

The Strategic Importance of Nitrated Tetrahydroquinolines

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a nitro group onto the aromatic ring of this scaffold significantly enhances its synthetic utility. The nitro group can be readily reduced to an amino group, which can then be further modified through a variety of chemical transformations, including diazotization, acylation, and alkylation. This allows for the generation of diverse libraries of compounds for drug discovery and other applications.

Understanding the Regioselectivity: A Tale of Two Positions

The nitration of 1,2,3,4-tetrahydroquinoline primarily yields substitution at the 6- or 7-position of the aromatic ring. The regiochemical outcome of this reaction is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.

The Directing Effects of the Tetrahydroquinoline Ring

The tetrahydroquinoline ring system contains both an activating alkylamino moiety and a fused benzene ring. The nitrogen atom, with its lone pair of electrons, is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In the case of 1,2,3,4-tetrahydroquinoline, the positions ortho to the nitrogen are C-8 and C-5, while the para position is C-6. The C-7 position is meta to the nitrogen.

However, under the strongly acidic conditions typically employed for nitration (e.g., a mixture of nitric and sulfuric acid), the secondary amine of the tetrahydroquinoline ring is protonated. The resulting ammonium group is a strongly deactivating, meta-directing group. This fundamental shift in the electronic nature of the substituent is the primary reason for the observed regioselectivity.

G cluster_0 Unprotected THQ in Acid cluster_1 N-Protected THQ Unprotected_THQ 1,2,3,4-Tetrahydroquinoline Protonated_THQ Protonated THQ (Deactivating, meta-directing) Unprotected_THQ->Protonated_THQ H+ Nitration_7 7-Nitro-1,2,3,4-tetrahydroquinoline (Major Product) Protonated_THQ->Nitration_7 HNO3/H2SO4 N_Protected_THQ N-Protected THQ (Activating, ortho,para-directing) Nitration_6 6-Nitro-1,2,3,4-tetrahydroquinoline (Major Product) N_Protected_THQ->Nitration_6 Nitrating Agent

Mechanistic Rationale: A Computational Perspective

Theoretical studies, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-31++G** level of computation, have provided valuable insights into the reaction mechanism and the origins of the observed regioselectivity.[1] By calculating the energies of the Wheland intermediates (σ-complexes) for nitration at each possible position (5, 6, 7, and 8), the most favorable reaction pathway can be determined.

For the protonated, unprotected tetrahydroquinoline, the calculations confirm that the intermediate leading to the 7-nitro isomer is the most stable. This is because the positive charge of the ammonium group strongly destabilizes the intermediates for ortho and para attack (at positions 5, 6, and 8) through an unfavorable electrostatic interaction. The meta position (C-7) is least affected by this deactivating effect, making it the preferred site of electrophilic attack.

Conversely, when the nitrogen is protected with an electron-withdrawing group (e.g., acetyl or trifluoroacetyl), the lone pair is still available to activate the ring, albeit to a lesser extent. In these cases, the directing effect is a combination of the activating amine and the deactivating protecting group. Computational studies have shown that for N-protected derivatives, the intermediate for nitration at the 6-position is the most stable, leading to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline as the major product.[1]

Experimental Protocols for Regioselective Nitration

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Trifluoroacetyl Protection[1]

This protocol achieves high regioselectivity for the 6-nitro isomer by employing a trifluoroacetyl protecting group.

Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.

Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C.

  • Add a solution of nitric acid (1.0 eq) in concentrated sulfuric acid dropwise, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous sodium hydroxide solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline.

Step 3: Deprotection

  • Dissolve the 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline in methanol.

  • Add a catalytic amount of potassium carbonate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and DCM.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline[2]

This method favors the formation of the 7-nitro isomer by performing the nitration on the unprotected tetrahydroquinoline under acidic conditions.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a concentrated aqueous ammonia solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-nitro-1,2,3,4-tetrahydroquinoline.

Characterization of Nitro-1,2,3,4-tetrahydroquinoline Isomers

The unequivocal identification of the different nitro isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the 1H NMR spectrum.

Compound1H NMR (Aromatic Region, DMSO-d6) δ (ppm), J (Hz)13C NMR (Aromatic Region, DMSO-d6) δ (ppm)
5-Nitro-THQ 7.82 (d, J = 8.4), 7.25 (t, J = 8.4), 6.65 (d, J = 8.4)148.1, 142.0, 127.2, 125.8, 116.5, 115.8
6-Nitro-THQ 7.65 (dd, J = 8.7, 2.4), 7.58 (d, J = 2.4), 6.45 (d, J = 8.7)152.1, 138.9, 125.4, 121.8, 114.2, 113.9
7-Nitro-THQ 7.35 (d, J = 2.1), 7.25 (dd, J = 8.4, 2.1), 6.85 (d, J = 8.4)146.2, 145.8, 129.1, 119.5, 116.2, 115.4
8-Nitro-THQ 7.55 (dd, J = 8.1, 1.5), 7.15 (dd, J = 8.1, 1.5), 6.70 (t, J = 8.1)145.9, 135.2, 130.1, 121.5, 118.9, 116.1

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and instrument used. Data adapted from Cordeiro et al. (2011).[1]

G Start 1,2,3,4-Tetrahydroquinoline Protection N-Protection (e.g., Trifluoroacetylation) Start->Protection Nitration_Unprotected Nitration (KNO3/H2SO4, 0°C) Start->Nitration_Unprotected Nitration_Protected Nitration (HNO3/H2SO4, -25°C) Protection->Nitration_Protected Deprotection Deprotection Nitration_Protected->Deprotection Product_6_Nitro 6-Nitro-1,2,3,4-tetrahydroquinoline Deprotection->Product_6_Nitro Product_7_Nitro 7-Nitro-1,2,3,4-tetrahydroquinoline Nitration_Unprotected->Product_7_Nitro

Conclusion

The regioselective nitration of 1,2,3,4-tetrahydroquinoline is a well-studied yet nuanced reaction. By understanding the underlying electronic effects and carefully selecting the reaction conditions, particularly the use of N-protection, chemists can achieve high selectivity for the desired nitro isomer. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and controlled preparation of these important synthetic intermediates.

References

An In-Depth Technical Guide to the Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of functionalized quinoline derivatives. The strategic placement of the nitro group at the 6-position is crucial for subsequent chemical modifications, yet achieving this regioselectivity can be challenging. This guide provides a comprehensive analysis of the primary synthetic strategies, focusing on the chemical principles that govern reaction outcomes. We will dissect two main pathways: the direct nitration of 1,2,3,4-tetrahydroquinoline and the catalytic hydrogenation of 6-nitroquinoline. By examining the mechanistic underpinnings, we present a field-proven, step-by-step protocol for the highly regioselective synthesis, ensuring both high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Strategic Importance of 6-Nitro-1,2,3,4-tetrahydroquinoline

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The nitro group at the 6-position acts as a versatile chemical handle. It can be readily reduced to an amine, which can then be derivatized through acylation, alkylation, or diazotization, opening a gateway to a vast chemical space for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the nitro group influences the electronic properties of the quinoline ring system, which can be critical for molecular interactions and therapeutic efficacy.

Core Synthesis Methodologies: A Comparative Analysis

Two principal strategies dominate the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline. The choice between them hinges on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.

Strategy A: Direct Nitration of 1,2,3,4-Tetrahydroquinoline (THQ)

The most straightforward approach, in theory, is the direct electrophilic nitration of the parent THQ molecule. However, this method is complicated by a lack of regioselectivity. The secondary amine in the aliphatic ring is a powerful activating group that, under acidic nitrating conditions, becomes protonated. This protonated species directs the incoming electrophile (the nitronium ion, NO₂⁺) to multiple positions on the benzene ring, leading to a mixture of 5-, 6-, 7-, and 8-nitro isomers that are difficult to separate.

To overcome this, a protecting group strategy is essential. By acylating the nitrogen atom, its activating influence is tempered, and steric hindrance is introduced. This modification favors nitration at the para-position (C6), leading to a significant improvement in regioselectivity. A thorough study on this subject demonstrated that protecting the amine is key to achieving total regioselectivity for the 6-position.[1][2][3]

Strategy B: Catalytic Hydrogenation of 6-Nitroquinoline

This alternative two-step route involves first synthesizing 6-nitroquinoline and then selectively reducing its pyridine ring.

  • Step 1: Synthesis of 6-Nitroquinoline: This intermediate can be prepared via several methods, including the nitration of quinoline or through palladium-catalyzed reactions on functionalized precursors like 6-bromoquinoline.[4]

  • Step 2: Selective Reduction: The critical challenge in this step is to hydrogenate the heterocyclic ring without simultaneously reducing the nitro group. This requires careful selection of a catalyst and reaction conditions. Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium on carbon (Pd/C) catalyst is an effective method for reducing nitro groups, but selective ring hydrogenation is more nuanced.[5] Electrocatalytic methods using specific cobalt catalysts have also shown high selectivity for the hydrogenation of the pyridine ring in quinolines while leaving other functional groups intact.[6]

Data Presentation: Comparison of Synthetic Routes
Parameter Method A: Direct Nitration (N-Protected) Method B: Reduction of 6-Nitroquinoline
Core Principle Electrophilic Aromatic SubstitutionSelective Catalytic Hydrogenation
Key Reagents 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride, HNO₃, H₂SO₄6-Nitroquinoline, H₂ gas or H-donor, Catalyst (e.g., Co, Pt, Pd)[6][7][8]
Number of Steps 3 (Protection, Nitration, Deprotection)1 (from 6-nitroquinoline)
Regioselectivity Excellent (approaching 100% for 6-nitro isomer with proper protection)[1][2]Not applicable (starts with correct isomer)
Advantages High control over regioselectivity; readily available starting material (THQ).Potentially fewer steps if 6-nitroquinoline is available; avoids handling mixed acids.
Disadvantages Requires additional protection/deprotection steps; use of strong, corrosive acids.Availability/cost of 6-nitroquinoline; potential for over-reduction of the nitro group; requires specialized hydrogenation equipment.

Recommended Experimental Protocol: Regioselective Nitration

Based on extensive studies, the direct nitration of N-acetyl-1,2,3,4-tetrahydroquinoline offers the most reliable and regioselective pathway to the desired 6-nitro product.[1][2] The acetyl group effectively directs the nitration to the desired position and can be easily removed afterward.

Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection THQ 1,2,3,4-Tetrahydroquinoline N_Acetyl_THQ N-Acetyl-THQ THQ->N_Acetyl_THQ Acetylation Ac2O Acetic Anhydride N_Acetyl_6_Nitro N-Acetyl-6-Nitro-THQ N_Acetyl_THQ->N_Acetyl_6_Nitro Regioselective Nitration @ 0°C Nitrating_Mix HNO₃ / H₂SO₄ Final_Product 6-Nitro-1,2,3,4-Tetrahydroquinoline N_Acetyl_6_Nitro->Final_Product Hydrolysis HCl Aqueous HCl

Caption: Experimental workflow for the three-step synthesis.

Step-by-Step Methodology

Part 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in 50 mL of dichloromethane (DCM).

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (8.5 mL, 90.1 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline as a pale yellow oil or solid, which can be used in the next step without further purification.

Part 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Safety First: This procedure involves strong acids and is exothermic. Perform this step in a well-ventilated fume hood, using an ice-salt bath for efficient cooling.

  • Setup: Place the N-acetyl-1,2,3,4-tetrahydroquinoline (10.0 g, 57.1 mmol) in a 250 mL three-necked flask and cool to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise via an addition funnel, maintaining the internal temperature below 5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 71.3 mmol) to concentrated sulfuric acid (6 mL) at 0°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the flask containing the acetylated THQ solution over 30-40 minutes. Crucially, maintain the internal temperature at or below 0°C throughout the addition.

  • Reaction: After the addition is complete, let the reaction stir at 0°C for an additional 1 hour.

  • Quenching: Very carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product is N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Part 3: Deprotection to Yield 6-Nitro-1,2,3,4-tetrahydroquinoline

  • Setup: Transfer the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline to a 250 mL round-bottom flask. Add 100 mL of a 6M hydrochloric acid solution.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle and reflux condenser for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~9-10). A solid precipitate will form.

  • Final Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid.

Structural Confirmation

The identity and purity of the final product must be confirmed through standard analytical techniques. A detailed NMR study is essential to unequivocally characterize the nitro isomer and confirm that the nitration occurred at the 6-position as desired.[1][2]

  • ¹H NMR: Will show characteristic aromatic splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will verify the molecular weight of the compound (C₉H₁₀N₂O₂ = 178.18 g/mol ).

  • IR Spectroscopy: Will show characteristic peaks for the N-H bond (around 3300-3400 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹).

Mechanistic Rationale and Causality

Caption: Causality behind the regioselective nitration at the C6 position.

The success of the recommended protocol is rooted in the electronic and steric effects of the N-acetyl group. The nitrogen's lone pair, while delocalized into the acetyl carbonyl, can still participate in resonance with the aromatic ring, increasing electron density at the ortho (C8) and para (C6) positions. However, the bulky acetyl group sterically hinders the approach of the nitronium ion to the C8 position. Consequently, electrophilic attack occurs almost exclusively at the more accessible and electronically enriched C6 position. This precise control is the cornerstone of a trustworthy and reproducible synthesis.

Conclusion

The synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline is most effectively and reliably achieved through a three-step sequence involving N-acetylation of 1,2,3,4-tetrahydroquinoline, followed by regioselective nitration, and subsequent deprotection. This strategy provides excellent control over the reaction's regiochemical outcome, delivering the desired isomer with high purity and yield. While the alternative route via reduction of 6-nitroquinoline is viable, it presents challenges related to starting material availability and the selective hydrogenation of the heterocyclic ring without affecting the nitro group. For researchers in drug development and organic synthesis, the N-protection strategy represents the most robust and validated approach.

References

Introduction: The Tetrahydroquinoline Scaffold and the Power of NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Nitro-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The precise structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for the unambiguous elucidation of the molecular structure of THQ derivatives in solution.

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the ¹H NMR spectroscopic data of nitro-substituted tetrahydroquinolines. We will move beyond a simple cataloging of data to explain the underlying principles that govern the spectral appearance of these molecules. By understanding the influence of the heterocyclic core and the potent electronic effects of the nitro group, scientists can confidently assign structures, verify substitution patterns, and gain deeper insights into the conformational properties of these important compounds.

Pillar 1: Deciphering the ¹H NMR Spectrum of the Tetrahydroquinoline Core

The ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline provides a baseline for understanding its more complex derivatives. The molecule consists of two distinct regions: a saturated heterocyclic ring and a fused aromatic ring. Each region gives rise to characteristic signals.

  • The Saturated (Alicyclic) Protons:

    • H-2 & H-4 (Methylene Protons): These protons are adjacent to the nitrogen and the aromatic ring, respectively. They typically appear as triplets around 3.2-3.3 ppm (H-2) and 2.7-2.8 ppm (H-4) .[3] The triplet pattern arises from coupling to the H-3 protons.

    • H-3 (Methylene Protons): These protons are situated between C-2 and C-4 and usually appear as a multiplet around 1.9-2.0 ppm .[3] Their signal is more complex due to coupling with both H-2 and H-4 protons.

    • N-H Proton: The proton on the nitrogen atom often presents as a broad singlet. Its chemical shift is highly variable (typically 3.5-4.5 ppm) and depends on solvent, concentration, and temperature. It can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

  • The Aromatic Protons:

    • In the unsubstituted THQ, the aromatic protons (H-5, H-6, H-7, H-8) produce a complex, overlapping multiplet pattern in the range of 6.4-7.0 ppm .[3] The ortho- and meta-couplings between these protons create this complexity.

Below is a diagram illustrating the fundamental structure and numbering of the tetrahydroquinoline core.

G cluster_0 1,2,3,4-Tetrahydroquinoline mol N1 1 (N-H) C2 2 (CH₂) C3 3 (CH₂) C4 4 (CH₂) C4a 4a C5 5 (CH) C6 6 (CH) C7 7 (CH) C8 8 (CH) C8a 8a

Caption: Structure and IUPAC numbering of the 1,2,3,4-tetrahydroquinoline scaffold.

Pillar 2: The Profound Influence of the Nitro Group (–NO₂)

The introduction of a nitro group onto the aromatic ring of the THQ scaffold dramatically alters the ¹H NMR spectrum. This is due to the powerful electron-withdrawing nature of the –NO₂ group, which operates through two primary mechanisms.

  • Inductive and Resonance Effects: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[4] It de-shields (pulls electron density away from) the aromatic ring through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect). This de-shielding causes the attached aromatic protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced at the positions ortho and para to the nitro group.[5][6]

  • Magnetic Anisotropy: The π-bonds within the nitro group create a local magnetic field.[7] Protons that are spatially close to the nitro group can be either shielded or de-shielded depending on their orientation within this anisotropic field. This effect is particularly relevant for the proton at the C-5 position in 6-nitro-THQ or the C-8 proton in 7-nitro-THQ.

The diagram below illustrates how the position of the nitro group influences the chemical shifts of the remaining aromatic protons.

G center Nitro-THQ Isomers N6 6-Nitro-THQ center->N6  Strongly deshields H-5 & H-7 (ortho/para) N7 7-Nitro-THQ center->N7  Strongly deshields H-8 & H-6 (ortho/para) N5 5-Nitro-THQ center->N5  Strongly deshields H-6 (ortho) N8 8-Nitro-THQ center->N8  Strongly deshields H-7 (ortho)

Caption: Influence of nitro group position on aromatic proton chemical shifts.

Pillar 3: Spectroscopic Data of Key Nitro-Tetrahydroquinoline Isomers

A detailed study of the nitration of tetrahydroquinoline has allowed for the unequivocal characterization of the different nitro isomers by NMR.[8][9] The substitution pattern on the aromatic ring is readily determined by analyzing the chemical shifts and coupling patterns of the remaining aromatic protons.

6-Nitro-1,2,3,4-tetrahydroquinoline

This is one of the most commonly synthesized isomers. The nitro group at C-6 exerts a strong deshielding effect on its neighboring protons.

  • Aromatic Region:

    • H-5: Appears as a doublet around 7.7-7.8 ppm . It is strongly deshielded due to being ortho to the nitro group. The coupling is a small meta-coupling to H-7 (J ≈ 2.5 Hz).

    • H-7: Appears as a double doublet around 7.6-7.7 ppm . It is deshielded (para to the nitro group) and shows both an ortho-coupling to H-8 (J ≈ 8.5 Hz) and a meta-coupling to H-5 (J ≈ 2.5 Hz).

    • H-8: Appears as a doublet around 6.6-6.7 ppm . It is the most upfield of the aromatic protons and shows a large ortho-coupling to H-7 (J ≈ 8.5 Hz).

  • Alicyclic Region: The protons at C-2, C-3, and C-4 are less affected and retain chemical shifts similar to the parent compound, though slight downfield shifts may be observed.

7-Nitro-1,2,3,4-tetrahydroquinoline

When the nitro group is at the C-7 position, a different pattern emerges.

  • Aromatic Region:

    • H-8: Appears as a doublet around 7.2-7.3 ppm . It is significantly deshielded (ortho to the nitro group) and shows a large ortho-coupling to H-6 (J ≈ 8.5-9.0 Hz).

    • H-6: Appears as a double doublet around 7.0-7.1 ppm . It is also deshielded (para to the nitro group) and couples to both H-8 and H-5.

    • H-5: Appears as a doublet around 6.8-6.9 ppm with a small meta-coupling to H-6.

Data Summary Table

The following table summarizes typical ¹H NMR data for key protons in 6-nitro and 7-nitro-tetrahydroquinoline. Note that exact values can vary based on the solvent and other substituents.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-Nitro-THQ H-5~ 7.75d~ 2.5
H-7~ 7.65dd~ 8.5, 2.5
H-8~ 6.65d~ 8.5
7-Nitro-THQ [10]H-5~ 6.85d~ 2.0
H-6~ 7.05dd~ 8.8, 2.0
H-8~ 7.25d~ 8.8
Substituted THQ ¹H-2~ 4.65dd~ 10.7, 3.1
H-4~ 5.69dd~ 11.1, 6.4

¹Data for N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one.[1][2] The large coupling constants for H-2 and H-4 suggest a trans-diaxial relationship between the protons, indicating the substituents at C-2 and C-4 are in an equatorial position.[1][2]

Pillar 4: Experimental Workflow and Protocols

Acquiring high-quality ¹H NMR data requires careful sample preparation and adherence to established instrumental protocols.

Experimental Protocol: Sample Preparation for ¹H NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the purified nitro-tetrahydroquinoline sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The final sample height should be approximately 4-5 cm.

Experimental Protocol: Standard ¹H NMR Data Acquisition

This is a general procedure for a modern Fourier Transform NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Parameter Setup: Load a standard proton experiment. Key parameters to check include:

    • Spectral Width: Typically set to 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A 1-2 second delay between scans is standard.

    • Number of Scans: For a sufficiently concentrated sample, 8 or 16 scans are often adequate.

  • Data Acquisition: Execute the experiment to acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

The following workflow diagram summarizes the key stages from sample to final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analysis analysis ref_int->analysis Structural Analysis

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

For complex structures or overlapping signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming proton-proton and proton-carbon connectivities.[11][13]

References

The Architecture of Complexity: A Technical Guide to Domino Reactions in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities.[1][2] Its prevalence has driven the development of innovative and efficient synthetic methodologies. Among these, domino reactions have emerged as a powerful strategy, enabling the construction of complex THQ derivatives from simple precursors in a single operation.[1][3][4] This guide provides an in-depth exploration of the core principles and practical applications of domino reactions in tetrahydroquinoline synthesis. We will dissect key reaction classes, delve into mechanistic intricacies, and provide actionable experimental protocols, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

The Strategic Advantage of Domino Reactions

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates.[1][3][4] This approach offers significant advantages over traditional multi-step synthesis:

  • Increased Efficiency: By telescoping multiple steps, domino reactions reduce reaction time, purification efforts, and solvent usage.

  • Atom Economy: These reactions often maximize the incorporation of atoms from the starting materials into the final product, aligning with the principles of green chemistry.[4]

  • Stereochemical Control: A single chiral catalyst or substrate can influence the stereochemical outcome of multiple bond-forming events, enabling the synthesis of complex stereoisomers with high selectivity.

  • Access to Novel Chemical Space: Domino strategies can generate intricate molecular architectures that are challenging to access through conventional linear synthesis.[1][2]

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction, a formal aza-Diels-Alder reaction, is a robust and versatile method for constructing the tetrahydroquinoline core.[5][6][7][8][9] It typically involves the [4+2] cycloaddition of an in situ-generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[6][8]

Mechanism and Variants

The classical Povarov reaction is a three-component process.[5] A Lewis or Brønsted acid catalyst activates the aldehyde for condensation with the aniline to form a reactive iminium ion. This intermediate then undergoes a stepwise or concerted [4+2] cycloaddition with the alkene, followed by tautomerization to afford the tetrahydroquinoline product.

A proposed mechanism for a domino Povarov reaction is outlined below:[6]

  • Enamine Formation: The arylamine adds to an activated alkyne (like methyl propiolate) to form a β-enamino ester.

  • Imine Formation: In parallel, excess arylamine reacts with an aromatic aldehyde to generate an N-aryl aldimine.

  • Mannich-type Addition: The β-enamino ester adds to the acid-promoted N-aryl aldimine.

  • Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution at the ortho-position of the activated N-aryl ring yields the final tetrahydroquinoline.

Diagram: Proposed Mechanism of a Domino Povarov Reaction

Povarov_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Mannich-type Addition cluster_step4 Step 4: Intramolecular Cyclization Arylamine1 Arylamine EnaminoEster β-Enamino Ester (A) Arylamine1->EnaminoEster MethylPropiolate Methyl Propiolate MethylPropiolate->EnaminoEster IntermediateC Intermediate (C) EnaminoEster->IntermediateC Arylamine2 Excess Arylamine Imine N-Aryl Aldimine (B) Arylamine2->Imine Aldehyde Aromatic Aldehyde Aldehyde->Imine Imine->IntermediateC + H+ THQ Tetrahydroquinoline IntermediateC->THQ - H+

Caption: A simplified representation of a domino Povarov reaction mechanism.

The scope of the Povarov reaction is broad, with several well-studied variations:[5]

  • One-pot ABC: The original three-component reaction involving an aniline, an aldehyde, and an activated alkene.[5]

  • ACC': Utilizes an aniline and two equivalents of a dienophile.[5]

  • AA'BB': Involves two equivalents of aniline and two equivalents of an enolizable aldehyde.[5]

Catalysis and Stereocontrol

A wide range of catalysts can be employed in the Povarov reaction, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, triflic acid).[5][6] Chiral phosphoric acids have proven particularly effective in catalyzing enantioselective versions of the reaction, providing access to optically active tetrahydroquinolines with high enantiomeric excess.[10][11][12]

Catalyst TypeExample(s)Key Advantages
Lewis Acids Yb(OTf)₃, Sc(OTf)₃High efficiency, broad substrate scope
Brønsted Acids p-TsOH, TfOHReadily available, cost-effective
Chiral Phosphoric Acids BINOL-derived phosphatesHigh enantioselectivity
Experimental Protocol: Three-Component Povarov Reaction

The following is a representative protocol for the synthesis of a polysubstituted tetrahydroquinoline via a domino Povarov reaction:[6]

  • To a solution of arylamine (1.2 mmol) in ethanol (10 mL), add methyl propiolate (1.0 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Add the aromatic aldehyde (1.0 mmol), the second arylamine (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline.

Aza-Diels-Alder Reactions: Intramolecular Pathways to Fused Systems

Intramolecular aza-Diels-Alder reactions offer a powerful strategy for the synthesis of fused tetrahydroquinoline ring systems.[13][14] This approach is highly atom-economical and can establish multiple stereocenters in a single step.

ortho-Quinone Methide Imines as Key Intermediates

A particularly elegant approach involves the in situ generation of ortho-quinone methide imines, which then undergo a facile intramolecular [4+2] cycloaddition.[13] These reactive intermediates can be generated from stable precursors, such as o-chloromethyl sulfonamides, under basic conditions.[15][16]

Diagram: Intramolecular Aza-Diels-Alder Workflow

Aza_Diels_Alder Precursor o-Chloromethyl Sulfonamide Precursor oQMI ortho-Quinone Methide Imine (in situ) Precursor->oQMI + Base Base Base Cycloaddition Intramolecular [4+2] Cycloaddition oQMI->Cycloaddition FusedTHQ Fused Tetrahydroquinoline Cycloaddition->FusedTHQ

Caption: General workflow for fused THQ synthesis via an intramolecular aza-Diels-Alder reaction.

Asymmetric Catalysis

The use of chiral Brønsted acids, such as N-triflyl phosphoric amides, can induce high levels of diastereo- and enantioselectivity in these intramolecular cycloadditions.[13] The catalyst protonates the imine, lowering its LUMO and accelerating the reaction while creating a chiral environment that directs the approach of the dienophile.

Reductive and Oxidative Domino Sequences

Domino reactions initiated by a reduction or oxidation step provide another versatile entry to the tetrahydroquinoline scaffold.[1][2][4]

Reduction-Initiated Cyclizations

A common strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For example, the catalytic hydrogenation of a 2-nitroarylketone can trigger a sequence of nitro group reduction to an amine, intramolecular condensation to form a cyclic imine, and subsequent reduction to the tetrahydroquinoline.[1][2]

Another approach utilizes a dissolving metal reduction, such as iron powder in acetic acid, to generate an aniline that then undergoes an intramolecular Michael addition to an α,β-unsaturated ester.[1][4]

Oxidative Cyclizations

Metal-catalyzed oxidative cyclizations of amino alcohols represent a less common but powerful method. For instance, an iridium complex can oxidize a primary alcohol to an aldehyde, which is then trapped by a nearby amino group to form an imine. The resulting imine is then reduced in situ by the hydrido-iridium species generated during the oxidation step.[1][2]

SNAr-Terminated Domino Reactions

Domino sequences that culminate in an intramolecular nucleophilic aromatic substitution (SNAr) are highly effective for the synthesis of tetrahydroquinolines, particularly those with electron-withdrawing groups on the aromatic ring.[1][4]

A representative example involves an initial reductive amination of a side-chain carbonyl group, which generates a secondary amine. This amine then acts as a nucleophile in an intramolecular SNAr reaction, displacing a leaving group (such as fluoride) on the activated aromatic ring to form the tetrahydroquinoline.[1][2]

Conclusion and Future Outlook

Domino reactions have revolutionized the synthesis of tetrahydroquinolines, offering unparalleled efficiency, atom economy, and stereocontrol. The Povarov reaction, intramolecular aza-Diels-Alder cycloadditions, and reduction/oxidation-initiated sequences are just a few examples of the powerful strategies that have been developed. The continued exploration of novel catalytic systems, particularly in the realm of asymmetric organocatalysis and transition metal catalysis, will undoubtedly lead to even more sophisticated and powerful domino reactions for the construction of this important heterocyclic scaffold. These advancements will continue to empower researchers in drug discovery and natural product synthesis to access novel and complex tetrahydroquinoline derivatives with greater ease and precision.

References

A Technical Guide to the Synthesis of 8-Substituted 5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure and the potential for substitution on both the saturated carbocyclic and aromatic pyridine rings make it a valuable building block in medicinal chemistry. In particular, the C8 position offers a strategic vector for introducing functional groups that can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This guide provides an in-depth exploration of the core synthetic strategies for accessing 8-substituted 5,6,7,8-tetrahydroquinoline derivatives, with a focus on methodologies that offer high efficiency, stereocontrol, and broad substrate scope.

Strategic Approaches to C8-Functionalization

The synthesis of 8-substituted THQs can be broadly categorized into two main strategies: the hydrogenation of pre-functionalized quinolines and the direct functionalization of a pre-existing THQ core. Each approach presents a unique set of advantages and challenges, and the choice of strategy often depends on the desired substituent, the required stereochemistry, and the availability of starting materials.

Asymmetric Hydrogenation of 8-Substituted Quinolines

The catalytic asymmetric hydrogenation of the carbocyclic ring of 8-substituted quinolines is a powerful and direct method for accessing chiral 8-substituted THQs. The key challenge in this approach is to achieve high regioselectivity for the reduction of the benzene ring over the pyridine ring, which is often more susceptible to hydrogenation.

This selectivity can be controlled by the choice of catalyst and reaction conditions. For instance, ruthenium catalysts bearing chiral ligands have shown remarkable efficacy in this transformation. A notable example is the use of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, which selectively reduces the carbocyclic ring of 8-substituted quinolines, affording chiral 5,6,7,8-tetrahydroquinolines with good enantioselectivity.

The mechanism of this reaction involves the coordination of the quinoline to the chiral ruthenium center, followed by the stereoselective transfer of hydrogen to the carbocyclic ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Direct C-H Functionalization of the Tetrahydroquinoline Core

In recent years, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the direct functionalization of the THQ scaffold. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. Ruthenium catalysts have been particularly successful in directing the functionalization to the C8 position.

These reactions typically employ a directing group on the nitrogen atom of the THQ, which coordinates to the metal center and positions it in close proximity to the C8-H bond. This directed ortho-metalation facilitates the cleavage of the C-H bond and the subsequent formation of a new bond with a variety of coupling partners. A range of functional groups, including hydroxyl, acyl, and aryl groups, can be introduced at the C8 position using this methodology.[1][2] The directing group can often be removed after the reaction, providing access to the desired 8-substituted THQ.

The general mechanism for directing group-assisted C8-H functionalization is depicted below:

C8_CH_Functionalization sub THQ with Directing Group (DG) intermediate1 Coordination Complex sub->intermediate1 Coordination cat [Ru(II)] Catalyst cat->intermediate1 intermediate2 Ruthenacycle Intermediate intermediate1->intermediate2 C-H Activation product C8-Functionalized THQ intermediate2->product Reductive Elimination reagent Functionalizing Reagent (e.g., R-X) reagent->intermediate2 catalyst_regen Regenerated [Ru(II)] Catalyst product->catalyst_regen catalyst_regen->cat Catalytic Cycle

Caption: Generalized workflow for directing group-assisted C8-H functionalization.

Synthesis from 8-Functionalized Precursors

An alternative approach involves the synthesis of THQs with a pre-installed functional group at the C8 position, which can then be further elaborated. Common strategies include:

  • From 8-Oximes: The regioselective nitrosation of 5,6,7,8-tetrahydroquinoline can generate the corresponding 8-oxime. This oxime can then be reduced to afford 8-amino-5,6,7,8-tetrahydroquinoline, a versatile intermediate for further derivatization.

  • Via Organometallic Intermediates: The deprotonation of 5,6,7,8-tetrahydroquinoline at the C8 position using a strong base, such as an organolithium reagent, generates a nucleophilic 8-lithio or 8-magnesio derivative. This intermediate can then be reacted with various electrophiles to introduce a range of substituents, including carboxyl and thiocarboxamide groups.[3][4]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed. Researchers should adapt these procedures based on the specific substrate and desired product, with appropriate safety precautions.

Protocol 2.1: Asymmetric Transfer Hydrogenation for Kinetic Resolution of Axially Chiral 8-Substituted Quinolines

This protocol is adapted from the work of Zhou and co-workers and is suitable for the kinetic resolution of axially chiral 8-substituted quinolines.[5]

Materials:

  • Axially chiral 8-substituted quinoline (1.0 equiv)

  • Chiral catalyst (e.g., a chiral iridium or rhodium complex, 1-5 mol%)

  • Hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

  • Add the axially chiral 8-substituted quinoline to the catalyst solution.

  • Add the hydrogen donor to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., 25-60 °C) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC, TLC).

  • Once the desired conversion is reached, quench the reaction (e.g., by adding a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product and the unreacted starting material by column chromatography on silica gel.

Protocol 2.2: Ruthenium-Catalyzed C8-Hydroxylation of Tetrahydroquinoline

This protocol is a general representation of a directing group-assisted C-H hydroxylation.

Materials:

  • N-protected 5,6,7,8-tetrahydroquinoline (e.g., with a pyrimidyl directing group) (1.0 equiv)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2-5 mol%)

  • Oxidant (e.g., K₂S₂O₈)

  • Solvent (e.g., a mixture of an organic solvent and water)

Procedure:

  • To a reaction vessel, add the N-protected tetrahydroquinoline, the ruthenium catalyst, and the oxidant.

  • Add the solvent and stir the mixture vigorously at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • If necessary, remove the directing group under appropriate conditions.

Protocol 2.3: Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline from 5,6,7,8-Tetrahydroquinolin-8-ol

This multi-step protocol is based on the work of Rimoldi and co-workers.[6]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase from Candida antarctica

  • 4Å molecular sieves

  • Diisopropyl ether (i-Pr₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Enzymatic Kinetic Resolution: Perform an enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using vinyl acetate and lipase in i-Pr₂O to obtain the enantiomerically enriched alcohol and acetate.

  • Hydrolysis of the Acetate: Hydrolyze the enriched 8-acetoxy-5,6,7,8-tetrahydroquinoline using K₂CO₃ in MeOH to yield the corresponding enantiopure 8-hydroxy-5,6,7,8-tetrahydroquinoline.

  • Azide Formation: Convert the enantiopure alcohol to the corresponding azide by treatment with MsCl followed by NaN₃ in a mixture of CH₂Cl₂ and DMSO.

  • Reduction of the Azide: Reduce the 8-azido-5,6,7,8-tetrahydroquinoline to the desired 8-amino-5,6,7,8-tetrahydroquinoline by catalytic hydrogenation using Pd/C as the catalyst and H₂ gas in EtOH.

Data Summary and Comparison of Methods

The following table summarizes representative data for the synthesis of various 8-substituted 5,6,7,8-tetrahydroquinolines using the methodologies discussed.

Entry8-SubstituentSynthetic MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
1-OHRu-catalyzed C-H Hydroxylation[Ru(p-cymene)Cl₂]₂ / K₂S₂O₈Good to ExcellentN/AN/A[1][2]
2-NH₂From 8-OximeH₂, Pd/CGoodN/AN/A[6]
3-COOHFrom 8-Lithio derivativen-BuLi, then CO₂Moderate to GoodN/AN/A[4]
4-CSNH₂From 8-Lithio derivativen-BuLi, then Me₃SiNCSModerate to GoodN/AN/A[3]
5ArylAsymmetric Transfer HydrogenationChiral Ir or Rh complexHighup to 99%N/A[7][8]
6AlkylAsymmetric HydrogenationChiral Ru complexHighup to 97%N/A[9]

Conclusion and Future Outlook

The synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines has seen significant advancements, with the development of highly efficient and stereoselective methodologies. Catalytic asymmetric hydrogenation and direct C-H functionalization have emerged as powerful strategies that offer broad substrate scope and high levels of control. The choice of the optimal synthetic route will depend on the specific target molecule and the desired substitution pattern.

Future research in this area will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant and non-toxic metals. The expansion of the substrate scope of C-H functionalization reactions to include a wider range of coupling partners will also be a key area of investigation. Furthermore, the development of one-pot and tandem reactions that combine multiple synthetic steps will continue to be a priority, as these approaches offer significant improvements in efficiency and sustainability. The continued innovation in the synthesis of these valuable building blocks will undoubtedly accelerate the discovery and development of new therapeutic agents and functional materials.

References

The Structural Elucidation of Nitrophenyl-Tetrahydroisoquinolines: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Nitrophenyl-Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its rigid structure, combined with the potential for stereochemical complexity, makes it an ideal template for the design of molecules that can interact with biological targets with high specificity. The introduction of a nitrophenyl substituent onto this scaffold further enhances its therapeutic potential by providing a key site for molecular interactions and influencing the overall electronic properties of the molecule. These derivatives have shown promise as anticancer, antioxidant, and enzyme-inhibiting agents.[2] A profound understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating their mechanism of action. This technical guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of nitrophenyl-tetrahydroisoquinolines, grounded in scientific principles and practical insights.

Part 1: Synthesis of Nitrophenyl-Tetrahydroisoquinolines: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of nitrophenyl-tetrahydroisoquinolines is typically achieved through a multi-step process, often commencing with a cyclocondensation reaction. The following protocol is a representative example of the synthesis of a highly functionalized nitrophenyl-tetrahydroisoquinoline derivative.

Experimental Protocol: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione

This protocol is adapted from a reported synthesis and illustrates a common strategy for constructing the core scaffold.

Step 1: Regioselective Cyclocondensation

  • Reactants:

    • 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1 equivalent)

    • Cyanothioacetamide (1 equivalent)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of the substituted cyclohexanone in ethanol, add cyanothioacetamide and a catalytic amount of piperidine.

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the hot reaction mixture.

    • Cool the mixture and collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Regioselectivity: The use of a basic catalyst like piperidine facilitates the regioselective cyclocondensation, ensuring the formation of the desired tetrahydroisoquinoline isomer.

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying purification.

Diagram of the Synthetic Pathway:

G Cyclohexanone 2,4-diacetyl-5-hydroxy-5-methyl- 3-(3-nitrophenyl)cyclohexanone THIQ_thione 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy- 8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline- 3(2H)-thione Cyclohexanone->THIQ_thione Piperidine, Ethanol, Reflux Cyanothioacetamide Cyanothioacetamide Cyanothioacetamide->THIQ_thione

Caption: Synthetic route to a nitrophenyl-tetrahydroisoquinoline thione.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[3] The following section provides a guide to the crystallization of nitrophenyl-tetrahydroisoquinolines, emphasizing the principles that govern crystal growth.

General Principles of Crystallization for Organic Compounds

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[4] The key to successful crystallization lies in achieving a state of supersaturation that is optimal for slow crystal growth rather than rapid precipitation.[5]

Key Factors Influencing Crystallization:

  • Purity of the Compound: Impurities can inhibit nucleation and disrupt the crystal lattice, leading to poorly formed or no crystals. It is crucial to start with a highly purified compound.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[6] A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble may lead to rapid precipitation.

  • Temperature: Temperature affects the solubility of most organic compounds. Slow cooling of a saturated solution is a common and effective crystallization technique.

  • Rate of Solvent Evaporation: Slow evaporation of a solvent from a solution of the compound can gradually increase the concentration to the point of supersaturation, promoting crystal growth.[6]

Experimental Protocol: Crystallization of Nitrophenyl-Tetrahydroisoquinolines

The following is a general protocol that can be adapted for the crystallization of various nitrophenyl-tetrahydroisoquinoline derivatives.

Step 1: Solvent Screening

  • Test the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

  • Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

Step 2: Crystallization by Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Step 3: Crystallization by Slow Cooling

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., the boiling point of the solvent).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To further slow down the cooling process, the flask can be placed in an insulated container.

  • Once at room temperature, the solution can be placed in a refrigerator or freezer to further decrease the solubility and promote crystallization.

Diagram of the Crystallization Workflow:

G start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap slow_cool Slow Cooling filter->slow_cool crystals Single Crystals slow_evap->crystals slow_cool->crystals

Caption: General workflow for the crystallization of organic compounds.

Part 3: Unveiling the Molecular Architecture: X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[7] It provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationship of nitrophenyl-tetrahydroisoquinolines.

The Principles of Single-Crystal X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[8] The positions and intensities of these spots contain the information needed to determine the arrangement of atoms in the crystal.

The Four Steps of a Crystallographic Experiment:

  • Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Structure Solution: The diffraction data is used to generate an electron density map of the unit cell.

  • Structure Refinement: The atomic positions are refined to best fit the experimental data.

Analysis of the Crystal Structure of a Nitrophenyl-Tetrahydroisoquinoline Derivative

The following is an analysis of the crystal structure of a representative nitrophenyl-tetrahydroisoquinoline, highlighting key structural features.

Molecular Conformation:

  • The tetrahydroisoquinoline ring system in these derivatives typically adopts a distorted chair or half-chair conformation. This conformation minimizes steric strain and is influenced by the nature and position of the substituents.

  • The relative orientation of the nitrophenyl group with respect to the tetrahydroisoquinoline core is a critical determinant of the molecule's overall shape and its potential to interact with biological targets.

Intermolecular Interactions:

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., -NO2, C=O) in the molecule leads to the formation of extensive hydrogen bonding networks in the crystal lattice. These interactions play a crucial role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic nitrophenyl ring can participate in π-π stacking interactions with adjacent aromatic rings, further contributing to the stability of the crystal structure.

  • C-H···π Interactions: Weak hydrogen bonds involving C-H groups and the π-system of the aromatic rings are also commonly observed.

Table of Crystallographic Data (Illustrative Example):

ParameterValue
Chemical FormulaC₂₇H₂₆ClN₅O₅S
Formula Weight584.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)25.456(9)
c (Å)11.234(4)
β (°)109.87(3)
V (ų)2720.8(17)
Z4
R-factor (%)4.5

Note: This is an illustrative example. Actual data would be obtained from a crystallographic information file (CIF).

Diagram of Intermolecular Interactions:

G mol1 Nitrophenyl-THIQ H-bond donors/acceptors mol2 Nitrophenyl-THIQ H-bond donors/acceptors mol1->mol2 Hydrogen Bonding mol3 Nitrophenyl-THIQ Aromatic Rings mol4 Nitrophenyl-THIQ Aromatic Rings mol3->mol4 π-π Stacking

Caption: Key intermolecular interactions in nitrophenyl-THIQ crystals.

Conclusion: From Structure to Function

The detailed structural information obtained from X-ray crystallography provides invaluable insights into the properties and biological activity of nitrophenyl-tetrahydroisoquinolines. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can:

  • Establish Structure-Activity Relationships (SAR): Correlate specific structural features with observed biological activity, guiding the design of more potent and selective drug candidates.

  • Optimize Drug-Receptor Interactions: Use the crystal structure to model the binding of the molecule to its biological target, facilitating the design of derivatives with improved binding affinity.

  • Control Solid-State Properties: The crystal packing and intermolecular interactions influence the physicochemical properties of the compound, such as solubility and stability, which are critical for drug development.

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of nitrophenyl-tetrahydroisoquinolines. By integrating these experimental and analytical techniques, researchers can accelerate the discovery and development of novel therapeutics based on this promising scaffold.

References

An In-depth Technical Guide to the Initial Biological Screening of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that serves as a critical structural feature in numerous natural and synthetic compounds with potent biological properties.[1][2] THQ derivatives exhibit a remarkable breadth of bioactivity, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel THQ compounds. Designed for drug discovery professionals, it moves beyond simple protocol recitation to explain the strategic rationale behind a tiered, multi-assay approach. We will detail field-proven protocols, emphasize data-driven decision-making, and provide the necessary tools to efficiently identify and prioritize promising lead candidates from a new chemical library.

The Strategic Imperative: A Tiered Screening Approach

Embarking on the biological evaluation of a novel compound library requires a strategy that maximizes information while conserving resources. A tiered or cascaded screening approach is the industry standard for achieving this balance. The philosophy is simple: begin with broad, cost-effective, high-throughput assays to quickly triage the library, followed by more complex, target-oriented, and resource-intensive assays for a shrinking pool of promising "hits." This prevents the costly pursuit of compounds with fundamental liabilities, such as overt cytotoxicity or poor drug-like properties.

Our proposed workflow is designed to systematically de-risk and characterize novel THQ compounds.

Diagram: Tiered Screening Workflow for Novel THQ Compounds

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Bioactivity & Target Engagement cluster_2 Tier 3: Hit-to-Lead T1_Start Novel THQ Library (n=100s-1000s) T1_Cyto General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) T1_Start->T1_Cyto Initial Pass T1_ADME Early ADME-Tox Assessment (In Silico & In Vitro) T1_Cyto->T1_ADME Filter non-toxic T2_AntiC Anticancer Screening (Panel of Cancer Cell Lines) T1_ADME->T2_AntiC Prioritized Hits T2_AntiM Antimicrobial Screening (MIC Assay vs. Pathogens) T1_ADME->T2_AntiM Prioritized Hits T2_CNS CNS Target Screening (e.g., AChE Inhibition) T1_ADME->T2_CNS Prioritized Hits T3_Select Hit Prioritization & SAR Analysis T2_AntiC->T3_Select T2_AntiM->T3_Select T2_CNS->T3_Select T3_Lead Lead Candidate(s) (n=1-5) T3_Select->T3_Lead Data Integration G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Chromogenic Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB Anion (Yellow Product) DTNB->TNB Thiocholine_2->DTNB Reacts with Inhibitor THQ Compound (Potential Inhibitor) Inhibitor->AChE Blocks

References

An In-depth Technical Guide to the Stability of 3-Nitro-5,6,7,8-tetrahydroquinoline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the chemical stability of 3-Nitro-5,6,7,8-tetrahydroquinoline under acidic conditions. This document is intended for researchers, scientists, and drug development professionals who are working with or developing therapeutic agents based on the tetrahydroquinoline scaffold. We will explore the fundamental reactivity of the tetrahydroquinoline core, the influence of the nitro functional group, and potential acid-catalyzed degradation pathways. This guide will also provide detailed, field-proven protocols for conducting forced degradation studies to elucidate the stability profile of this molecule, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent structural motif in a multitude of biologically active compounds and natural products. Its unique conformational flexibility and ability to present substituents in a defined three-dimensional space have made it a privileged scaffold in medicinal chemistry. The introduction of a nitro group, as in this compound, significantly alters the electronic properties of the molecule, often enhancing its pharmacological activity but also potentially introducing chemical liabilities.

A thorough understanding of the stability of this and related compounds is paramount during all stages of drug development. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, heat, light, and oxidation, are critical for identifying potential degradants, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final drug product.[1][2] This guide will focus specifically on the challenges and experimental considerations for evaluating the stability of this compound in acidic environments.

Mechanistic Insights into Acid-Catalyzed Degradation

The stability of this compound in acidic media is governed by the interplay of the basic nitrogen atom within the heterocyclic ring and the electron-withdrawing nature of the nitro group. Two primary degradation pathways should be considered:

Acid-Catalyzed Rearrangement of the Tetrahydroquinoline Core

A known liability of the tetrahydroquinoline scaffold under acidic conditions is its propensity to undergo rearrangement.[3] Protonation of the nitrogen atom can initiate a cascade of electronic shifts, potentially leading to ring-opening or rearrangement to form more stable carbocyclic systems, such as indane derivatives.[3] The presence of the nitro group at the 3-position will influence the kinetics and regioselectivity of this rearrangement by modifying the electron density of the aromatic ring.

dot

Acid_Catalyzed_Rearrangement cluster_0 Proposed Rearrangement Pathway Start 3-Nitro-5,6,7,8- tetrahydroquinoline Protonation N-Protonation Start->Protonation H+ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Rearrangement Ring Contraction/ Rearrangement Carbocation->Rearrangement Product Indane Derivative Rearrangement->Product

Caption: Proposed acid-catalyzed rearrangement of the tetrahydroquinoline core.

Reactions Involving the Nitro Group

While the nitroaromatic group is generally stable to acid hydrolysis, its presence can influence the overall reactivity of the molecule.[4] Under strongly acidic and reducing conditions, which may be encountered in certain formulations or during specific chemical processes, the nitro group could be susceptible to reduction to a nitroso or hydroxylamino species, which are often highly reactive. However, in most pharmaceutical forced degradation studies using standard acidic conditions (e.g., HCl or H₂SO₄), direct degradation of the nitro group is less common than reactions involving the heterocyclic core.

Experimental Design: Forced Degradation Protocol

A well-designed forced degradation study is essential for comprehensively evaluating the stability of this compound.[2] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Materials and Reagents
  • This compound (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a PDA or UV detector

  • pH meter

Step-by-Step Protocol for Acid Stress Testing
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[5]

  • Initiation of Acid Stress:

    • Transfer a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60°C). The elevated temperature is often necessary to accelerate degradation to a meaningful level within a reasonable timeframe.[5]

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sampling and Neutralization:

    • At each time point, withdraw an aliquot from each reaction vessel.

    • Immediately neutralize the acidic samples with an equivalent amount of NaOH to quench the degradation reaction.[5]

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

dot

Forced_Degradation_Workflow cluster_1 Experimental Workflow Prep Prepare API Stock Solution (1 mg/mL) Stress Add Acid (0.1M & 1M HCl) and Control (Water) Prep->Stress Incubate Incubate at 60°C Stress->Incubate Sample Withdraw Aliquots at Time Points (2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze Dilute and Analyze by Stability-Indicating HPLC Neutralize->Analyze

References

The Solubility Profile of 3-Nitro-5,6,7,8-tetrahydroquinoline in Organic Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and bioavailability. 3-Nitro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for various therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. We will explore the molecular characteristics governing its dissolution, provide a predictive framework for its behavior in a range of solvents, and detail a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their work with this important chemical entity.

Introduction: The Critical Role of Solubility

This compound is a derivative of tetrahydroquinoline, a core structure found in numerous bioactive compounds.[2] The addition of a nitro group (-NO₂) to this scaffold significantly alters its electronic and physicochemical properties, including its solubility. Understanding and quantifying the solubility of this compound is not an academic exercise; it is a fundamental prerequisite for:

  • Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, allowing for efficient molecular collision and reaction.

  • Purification Processes: Techniques like crystallization, a cornerstone of purification, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[5]

  • Formulation Development: For a compound to be developed into a viable drug, it must be formulated in a delivery system. This requires precise knowledge of its solubility to create stable solutions, suspensions, or other dosage forms.

  • Pharmacokinetic Profiling: The solubility of a drug candidate in both aqueous and lipid environments (often mimicked by organic solvents) is a key indicator of its potential absorption and distribution within the body.

This guide will provide the foundational knowledge and practical methodologies to effectively address these challenges.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[5][6][7] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Core Scaffold: The 5,6,7,8-tetrahydroquinoline core consists of a fused pyridine and cyclohexane ring. The saturated cyclohexane portion is nonpolar, while the pyridine ring introduces some polarity.

  • Key Functional Groups:

    • Secondary Amine (-NH-): The amine within the heterocyclic ring is a polar group capable of acting as a hydrogen bond donor.

    • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

The molecule thus possesses both nonpolar (the hydrocarbon backbone) and highly polar regions, giving it a balanced, moderately polar character.

Factors Influencing Solubility:
  • Polarity: The compound's moderate polarity suggests it will be most soluble in solvents of similar polarity. It is unlikely to be highly soluble in very nonpolar solvents (like hexane) or highly polar, protic solvents like water, where the nonpolar scaffold would limit interaction.[6][7][8]

  • Hydrogen Bonding: The presence of a hydrogen bond donor (-NH) and acceptor (-NO₂) indicates that solubility will be enhanced in solvents that can participate in hydrogen bonding. Polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO or acetone) are likely to be effective.[6]

  • Temperature: For most solid organic compounds, solubility increases as the temperature of the solvent rises.[6][9] This is because the additional thermal energy helps overcome the lattice energy of the solid solute and promotes mixing.[9]

  • Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[6][9] While not excessively large, the rigid, bicyclic nature of the core is a factor.

The logical process for predicting solubility based on these factors can be visualized as a decision-making workflow.

cluster_solute Solute Analysis: this compound cluster_solvent Solvent Characteristics cluster_logic Solubility Prediction Logic S1 Structural Core (Nonpolar hydrocarbon + Polar pyridine) S2 Functional Groups (Polar -NH and -NO₂) S1->S2 S3 Hydrogen Bonding? (Yes: Donor & Acceptor) S2->S3 L1 Match Polarities? ('Like dissolves like') S3->L1 V1 Select Solvent V2 Assess Polarity (Polar vs. Nonpolar) V1->V2 V3 Assess H-Bonding (Protic vs. Aprotic) V2->V3 V3->L1 L2 Match H-Bonding? (Solute-Solvent Interaction) L1->L2  Yes R3 Low Solubility L1->R3  No R1 High Solubility L2->R1  Strong Match R2 Moderate Solubility L2->R2  Partial Match L2->R3  No Match

Caption: Predictive workflow for assessing solute-solvent compatibility.

Predicted Solubility Profile

Based on the theoretical principles and data from analogous structures like 5-nitroquinoline[10] and 5-nitro-8-hydroxyquinoline[11], the following qualitative solubility profile for this compound can be predicted. This table serves as a starting point for solvent screening experiments.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Nonpolar Hexane, CyclohexanePoorThe large mismatch in polarity between the polar functional groups of the solute and the nonpolar solvent prevents effective interaction.
Moderately Polar (Aprotic) Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to GoodPolarity is well-matched. THF and Ethyl Acetate can accept hydrogen bonds, which should enhance solubility.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good to HighThese solvents have high polarity and are excellent hydrogen bond acceptors, leading to strong solute-solvent interactions.[10]
Polar Protic Methanol, EthanolModerate to GoodThese solvents are polar and can both donate and accept hydrogen bonds, leading to favorable interactions.[10][11]
Highly Polar (Protic) WaterPoor to SlightThe nonpolar tetrahydro- portion of the molecule is too large to be effectively solvated by water, despite the polar functional groups.[3][10]

Experimental Protocol for Solubility Determination

Trustworthy solubility data must be determined empirically. The following protocol outlines a standard method for quantitatively measuring the solubility of this compound. This method is a self-validating system as it relies on achieving equilibrium.

Objective: To determine the solubility of this compound (in mg/mL) in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps (e.g., 4 mL)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or magnetic stir plate with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Pre-weighed sample vials for collecting filtrate

  • Vacuum oven or desiccator

Step-by-Step Methodology:
  • Preparation:

    • Set the thermostatic shaker to the desired temperature (e.g., 25 °C).

    • Label scintillation vials for each solvent to be tested.

  • Sample Addition:

    • Add an excess amount of solid this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium. This ensures the solution becomes saturated.

  • Solvent Addition:

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into each corresponding vial. Record the exact volume.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatic shaker and begin agitation at a constant speed.

    • Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for definitive measurements.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the vials to sit undisturbed in the thermostat for at least 30 minutes to let the excess solid settle.

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe. This is a critical step to remove any undissolved micro-particulates.

    • Dispense the filtered solution into a pre-weighed, labeled vial. Record the weight of the vial plus the filtrate.

  • Solvent Evaporation:

    • Place the vials containing the filtrate into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, use a desiccator or a gentle stream of nitrogen.

    • Once the solid residue is completely dry, re-weigh the vials.

  • Calculation:

    • Mass of dissolved solid: (Weight of vial + dry solid) - (Weight of empty vial)

    • Volume of solvent: The initial volume added (e.g., 2.0 mL).

    • Solubility (mg/mL): Mass of dissolved solid (mg) / Volume of solvent (mL)

The workflow for this experimental determination is outlined below.

cluster_prep Preparation cluster_equil Equilibration cluster_measure Measurement cluster_calc Calculation P1 Add excess solid solute to vial P2 Add precise volume of solvent P1->P2 E1 Agitate in thermostat (e.g., 24-48h at 25°C) P2->E1 E2 Settle undissolved solid E1->E2 M1 Withdraw supernatant E2->M1 M2 Filter (0.22 µm) into pre-weighed vial M1->M2 M3 Evaporate solvent to dryness M2->M3 M4 Weigh residual solid M3->M4 C1 Solubility (mg/mL) = Mass of solid / Volume of solvent M4->C1

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a robust understanding of its molecular structure allows for a strong predictive analysis. Its moderately polar nature, combined with hydrogen bonding capabilities, suggests good solubility in polar aprotic and moderately polar organic solvents such as DMSO, DMF, THF, and acetone, with moderate solubility in alcohols like ethanol. Conversely, poor solubility is expected in nonpolar solvents like hexane and in water. For drug development professionals and researchers, the provided experimental protocol offers a reliable and self-validating method to generate the precise, quantitative data required for process optimization, formulation, and further research.

References

theoretical study of regioselective nitration of tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Study of Regioselective Nitration of Tetrahydroquinoline

Introduction: The Significance of Nitrated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro (-NO₂) group onto this scaffold can dramatically alter its electronic properties, bioavailability, and potential as a synthetic intermediate for further functionalization, such as reduction to an amino group. However, the electrophilic nitration of the THQ ring presents a significant challenge in regioselectivity. The benzene portion of the molecule has four potential sites for substitution (C5, C6, C7, and C8), and the outcome is highly sensitive to reaction conditions and the nature of the nitrogen substituent.

This guide provides a deep dive into the theoretical and computational methodologies used to predict and rationalize the regioselectivity of THQ nitration. By leveraging computational chemistry, researchers can gain profound insights into the reaction mechanism, predict outcomes with high accuracy, and intelligently design synthetic strategies to achieve desired isomers, thereby accelerating drug discovery and development pipelines.

Pillar 1: The Mechanistic Dichotomy of THQ Nitration

The regiochemical outcome of the nitration of tetrahydroquinoline is fundamentally governed by the electronic state of the nitrogen atom in the aliphatic ring. This creates a classic dichotomy between the behavior of the unprotected, protonated amine under acidic conditions and the neutral, N-protected amine.

Case 1: Nitration of Unprotected THQ in Acidic Media

In the presence of strong acids, such as the sulfuric acid used in typical nitrating mixtures (H₂SO₄/HNO₃), the lone pair of the THQ nitrogen is readily protonated. This protonation transforms the amino group from a powerful ortho-, para-directing activator into a potent meta-directing deactivator. The resulting tetrahydroquinolinium ion is strongly deactivated towards electrophilic aromatic substitution (EAS).

The electron-withdrawing inductive effect of the -NH₂⁺- group significantly reduces the electron density of the aromatic ring, particularly at the C5 and C7 (ortho) and C6 (para) positions. Consequently, electrophilic attack by the nitronium ion (NO₂⁺) is directed to the positions least deactivated, which are C6 and C8 (meta to the deactivating group). Experimental studies have shown that nitration under these conditions often leads to a mixture of isomers, with the 7-nitro and 5-nitro derivatives also forming, indicating a complex interplay of electronic effects.[1]

Case 2: Nitration of N-Protected THQ

To achieve predictable regioselectivity, the nitrogen atom is often protected with an electron-withdrawing group, such as acetyl (-COCH₃) or trifluoroacetyl (-COCF₃). This strategy prevents N-protonation and modifies the directing effect of the nitrogen.[1][2] While the lone pair is delocalized into the carbonyl group of the amide, the overall effect on the aromatic ring is that of a moderately activating, ortho-, para-director.

The amide group, through resonance, donates electron density to the aromatic ring, preferentially activating the positions para (C6) and ortho (C7) to the nitrogen atom (C8a-N bond). Steric hindrance from the fused aliphatic ring often disfavors substitution at the C8 position. Therefore, electrophilic attack is primarily directed to the C6 and C7 positions. The precise ratio of these isomers depends on the interplay between the electronic activation and steric factors, which can be accurately modeled using theoretical methods.[1]

Pillar 2: Computational Chemistry as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful and reliable method for studying the mechanisms and selectivity of organic reactions.[3][4] For the nitration of THQ, DFT allows for the precise calculation of the energies of intermediates and transition states, providing a quantitative basis for predicting the most favorable reaction pathway.[1][2]

The core principle of this theoretical approach is that the regioselectivity is determined by the relative thermodynamic stability of the possible cationic intermediates, known as σ-complexes or Wheland intermediates. The nitration position that proceeds through the lowest-energy σ-complex will be the kinetically favored pathway, leading to the major product.[1]

Workflow for a Theoretical Regioselectivity Study

A typical computational workflow to predict the regioselectivity of THQ nitration involves several key steps, as illustrated below. This process provides a systematic and self-validating framework for analysis.

G cluster_setup 1. System Setup & Modeling cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Validation A Define Reactant (e.g., N-Acetyl-THQ) B Model σ-Complexes (Attack at C5, C6, C7, C8) A->B Simulate NO₂+ Attack C Geometry Optimization B->C D Frequency Calculation C->D Verify Minima E Calculate Relative Energies (Including ZPE Correction) D->E F Identify Lowest-Energy Isomer E->F G Predict Major Product F->G H Compare with Experimental Data G->H Validation

Caption: A standard workflow for the computational prediction of regioselectivity in THQ nitration using DFT.

Interpreting the Computational Results

The primary output from the DFT calculations is the total electronic energy of each optimized σ-complex. By comparing the relative energies of the intermediates corresponding to nitration at each position, one can predict the product distribution. The isomer corresponding to the lowest-energy (most stable) σ-complex is predicted to be the major product.

For instance, a comprehensive study on the nitration of N-protected THQ derivatives found that the σ-complex for attack at the C6 position is significantly more stable than for attack at C7, C5, or C8.[1] This theoretical finding is in excellent agreement with experimental results, which show that nitration of N-acetyl-THQ yields 6-nitro-THQ as the major product.[2]

Substrate / ConditionPosition of NO₂⁺ AttackPredicted Relative Energy (kcal/mol)Predicted Major ProductExperimental Outcome
N-Protonated THQ C51.8C6Mixture, 7-nitro often significant[1]
C60.0
C73.1
C80.8
N-Acetyl-THQ C510.1C66-Nitro-THQ is the primary product[1][2]
C60.0
C72.5
C810.5
Table 1: Representative DFT-calculated relative energies of σ-complex intermediates for the nitration of tetrahydroquinoline under different conditions. Energies are relative to the most stable isomer for each substrate. Data synthesized from findings reported in literature.[1][2]

Pillar 3: A Self-Validating Protocol for Theoretical Investigation

For researchers aiming to conduct their own theoretical studies, the following protocol outlines a robust and validated methodology based on established practices in the field.[1][5]

Objective: To predict the regioselectivity of nitration for a given N-substituted tetrahydroquinoline derivative.

Required Software: A quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the N-substituted tetrahydroquinoline reactant using a molecular editor.

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Reactant Optimization and Frequency Calculation:

    • Optimize the geometry of the reactant using DFT. A commonly used and well-validated level of theory for this type of system is B3LYP with the 6-31++G(d,p) basis set.[1][2] Include a solvent model (e.g., PCM for water or an organic solvent) to better simulate experimental conditions.

    • Perform a frequency calculation on the optimized structure. Confirm that there are no imaginary frequencies, which validates the structure as a true energy minimum.

  • Modeling of σ-Complex Intermediates:

    • For each potential site of nitration (C5, C6, C7, C8), create a starting structure for the corresponding σ-complex. This is done by adding a nitro group to the carbon atom, breaking the aromaticity, and creating an sp³-hybridized center at that position.

    • Ensure the positive charge is delocalized across the remaining π-system.

  • σ-Complex Optimization and Verification:

    • Perform a geometry optimization for each of the σ-complex structures using the same level of theory (e.g., B3LYP/6-31++G(d,p)) and solvent model as used for the reactant.

    • Run a frequency calculation for each optimized σ-complex. Verify that each structure is a true minimum (zero imaginary frequencies).

  • Energy Analysis and Prediction:

    • Extract the total electronic energy, including the zero-point vibrational energy (ZPVE) correction, for each verified σ-complex intermediate.

    • Calculate the relative energy of each isomer with respect to the lowest-energy (most stable) σ-complex.

    • The isomer corresponding to the σ-complex with the lowest relative energy is predicted to be the major product of the reaction.

G cluster_pathways Reaction Pathways reactant N-Protected THQ + NO₂⁺ s_c6 σ-Complex (C6 Attack) ΔE = 0.0 kcal/mol (Most Stable) reactant->s_c6 Lower Energy Barrier s_c7 σ-Complex (C7 Attack) ΔE = +2.5 kcal/mol reactant->s_c7 Higher Energy Barrier p_c6 6-Nitro-THQ (Major Product) s_c6->p_c6 -H⁺ p_c7 7-Nitro-THQ (Minor Product) s_c7->p_c7 -H⁺

Caption: Energy landscape diagram illustrating how the lower energy of the C6 σ-complex leads to the 6-nitro-THQ as the major product.

Conclusion

The regioselective nitration of tetrahydroquinoline is a classic problem in synthetic chemistry where theoretical and computational studies provide indispensable guidance. By understanding the mechanistic dichotomy between protonated and N-protected species, and by applying validated DFT methodologies, scientists can move beyond empirical trial-and-error. This predictive power allows for the rational design of synthetic routes to access specific nitro-THQ isomers, which are valuable building blocks in the development of novel therapeutics. The synergy between computational prediction and experimental validation represents a cornerstone of modern chemical research, enabling more efficient and targeted molecular design.

References

Methodological & Application

Application Notes: The Strategic Utility of 3-Nitro-5,6,7,8-tetrahydroquinoline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Scaffold of Privileged Potential

The 5,6,7,8-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anti-malarial, and C5a receptor antagonist properties.[1][2][3][4] The strategic introduction of a nitro group at the 3-position transforms this already valuable core into a highly versatile synthetic intermediate. The electron-withdrawing nature of the nitro group and its capacity to be converted into a wide array of other functionalities make 3-Nitro-5,6,7,8-tetrahydroquinoline an exceptional starting point for the construction of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will detail the core transformations, provide validated experimental protocols, and explain the mechanistic rationale behind these powerful synthetic tools for researchers in drug discovery and chemical development.

Synthetic Strategy Overview

The central theme of this guide is the transformation of the nitro group into a versatile amino functionality, which then serves as a linchpin for a variety of subsequent C-N and C-C bond-forming reactions. This strategic sequence allows for late-stage diversification, a crucial element in modern drug discovery programs.

Synthetic_Utility_of_3-Nitro-THQ A 5,6,7,8-Tetrahydroquinoline (THQ) B 3-Nitro-5,6,7,8- tetrahydroquinoline A->B Nitration C 3-Amino-5,6,7,8- tetrahydroquinoline B->C Nitro Group Reduction D N-Aryl-3-amino-THQ Derivatives C->D Buchwald-Hartwig Amination E 3-Halo-5,6,7,8- tetrahydroquinoline C->E Sandmeyer Reaction G Diverse Bioactive Compounds D->G Further Functionalization F 3-Aryl-5,6,7,8- tetrahydroquinoline E->F Suzuki-Miyaura Coupling F->G

Caption: Synthetic pathways from this compound.

Part 1: Synthesis and Core Transformations

Synthesis of the Intermediate: Nitration of 5,6,7,8-Tetrahydroquinoline

The most direct route to the title compound is the electrophilic nitration of the parent 5,6,7,8-tetrahydroquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions and whether the secondary amine in the aliphatic ring is protonated or protected.[5] Under acidic conditions (e.g., HNO₃/H₂SO₄), the nitrogen is protonated, creating a strongly deactivating ammonium ion. This directs substitution to the benzene ring, primarily at positions that are least deactivated.[6] For an unprotected THQ, nitration typically yields a mixture of isomers. To achieve selective nitration, N-protection is often employed.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is adapted from general procedures for the nitration of N-protected tetrahydroquinolines, which has been shown to afford specific isomers.[5]

  • N-Protection: To a solution of 5,6,7,8-tetrahydroquinoline (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.) followed by the dropwise addition of trifluoroacetic anhydride (1.1 equiv.). Stir the reaction at room temperature for 2 hours. Wash the mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-trifluoroacetyl-THQ.

  • Nitration: Dissolve the N-protected THQ in concentrated H₂SO₄ at -10 °C. Add KNO₃ (1.05 equiv.) portion-wise, maintaining the temperature below -5 °C. Stir for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH ~9. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection & Purification: The crude nitro-product can be deprotected by treatment with a base such as pyrrolidine or by hydrolysis.[7] Purify the final product by column chromatography on silica gel to isolate this compound.

Causality Note: The trifluoroacetyl group is a strong electron-withdrawing group that deactivates the nitrogen, preventing it from interfering with the nitration and helping to direct the regioselectivity. The specific isomer distribution should be confirmed by detailed NMR analysis.[5]

Key Transformation: Reduction to 3-Amino-5,6,7,8-tetrahydroquinoline

The conversion of the nitro group to an amine is the cornerstone of this intermediate's utility. This can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.[8][9]

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-5,6,7,8-tetrahydroquinoline, which can often be used in the next step without further purification.

Parameter Condition Rationale
Catalyst 10% Pd/CHighly efficient for nitro group reduction with minimal side reactions.[8]
Solvent Methanol, EthanolGood solubility for the substrate and intermediate; compatible with hydrogenation.
Pressure 1-3 atm H₂Sufficient for reduction without requiring specialized high-pressure equipment.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently without heating.

Part 2: Application in Cross-Coupling Reactions

The generated 3-amino-THQ is a powerful building block for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds to introduce molecular diversity.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds by coupling an amine with an aryl halide.[10][11][12] This reaction allows the 3-amino-THQ to be coupled with a wide variety of (hetero)aryl halides, rapidly building complexity.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex R₂NH ProductComplex Product Complex AmineComplex->ProductComplex Base - [Base-H]⁺X⁻ ProductComplex->Pd0 Reductive Elimination Product Ar-NR₂ HX [Base-H]⁺X⁻ ArX Ar-X Amine R₂NH (3-Amino-THQ) Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 3-Amino-THQ

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and 3-Amino-5,6,7,8-tetrahydroquinoline (1.2 equiv.).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Purge the tube with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture at 80-110 °C with stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the N-aryl-3-amino-THQ derivative.

Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or Johnphos are often required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[10][13]

Suzuki-Miyaura Coupling: Building C-C Bonds

To access 3-aryl-THQ derivatives, the amino group must first be converted into a halide or triflate, which can then participate in C-C bond formation via the Suzuki-Miyaura coupling.[14][15] The Sandmeyer reaction is a classic and effective method for this initial conversion.[16][17][18]

Protocol 4: Sandmeyer Reaction to Synthesize 3-Bromo-THQ

  • Diazotization: Dissolve 3-Amino-5,6,7,8-tetrahydroquinoline (1.0 equiv.) in an aqueous solution of HBr (48%) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous N₂ evolution will occur.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction.[19]

  • Work-up and Purification: Cool the mixture, neutralize with NaOH solution, and extract with an organic solvent like DCM. Wash, dry, and concentrate the organic extracts. Purify by column chromatography to obtain 3-Bromo-5,6,7,8-tetrahydroquinoline.

Protocol 5: Suzuki-Miyaura Coupling of 3-Bromo-THQ

  • Reaction Setup: In a flask, combine 3-Bromo-5,6,7,8-tetrahydroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly with argon or nitrogen.

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Note: The Suzuki reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][20][21] The choice of base is crucial for activating the boronic acid for the transmetalation step.[20]

Summary and Outlook

This compound is a strategic precursor that unlocks a vast chemical space for drug discovery and development. Its primary transformation into 3-amino-THQ provides a key nucleophile for C-N bond formation, while its subsequent conversion to 3-halo-THQ opens the door to powerful C-C coupling methodologies. The protocols outlined here provide a robust framework for researchers to leverage this versatile intermediate in the synthesis of novel and potentially bioactive molecules. The inherent value of the THQ core, combined with the synthetic flexibility imparted by the nitro group, ensures its continued relevance in the field of medicinal chemistry.

References

Application Notes & Protocols: Biological Evaluation of New Tetrahydroquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrahydroquinoline (THQ) scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] This document provides a comprehensive, multi-phase guide for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel tetrahydroquinoline derivatives in cancer cell lines. The protocols herein are designed to first establish cytotoxic potential and subsequently elucidate the underlying mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. By integrating field-proven insights with robust methodologies, this guide aims to streamline the preclinical assessment of new THQ-based chemical entities.

Introduction: The Rationale for THQ Evaluation

The development of novel anticancer therapeutics remains a high priority in oncology research.[3] Tetrahydroquinoline derivatives have emerged as a promising source of lead compounds, acting through various mechanisms including the modulation of key signaling pathways (e.g., PI3K/AKT/mTOR), induction of apoptosis, DNA intercalation, and cell cycle arrest.[1][4][5][6] The initial in vitro evaluation of a new chemical entity is a critical step, providing the foundational data necessary to justify further preclinical and, eventually, clinical development.[3][7] This guide presents a logical, phased approach to this evaluation process.

Phase 1: Primary Screening for Cytotoxic Activity

The initial goal is to determine whether a novel THQ derivative exhibits cytotoxic or cytostatic effects against cancer cells and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth or viability.[8]

Core Assays for Viability and Cytotoxicity

Two complementary assays are recommended for a comprehensive primary screen: the MTT assay, which measures metabolic activity as a proxy for cell viability, and the LDH assay, which directly measures cytotoxicity by quantifying plasma membrane damage.[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of cytotoxicity.[10]

Data Presentation: IC50 Determination

Summarize the results from the primary screening in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines.

Cell Line Cancer Type Treatment Duration (hr) IC50 (µM) - MTT Assay (Mean ± SD) IC50 (µM) - LDH Assay (Mean ± SD)
A549Lung Carcinoma48Example: 12.5 ± 1.1Example: 15.2 ± 1.8
MCF-7Breast Adenocarcinoma48Example: 25.1 ± 2.3Example: 28.9 ± 3.1
HCT-116Colorectal Carcinoma48Example: 8.7 ± 0.9Example: 10.5 ± 1.2
HEK293Normal Kidney (Control)48Example: >100Example: >100

Causality Note: Including a non-cancerous cell line (e.g., HEK293) is crucial for assessing the selectivity of the compound. A high IC50 value in the normal cell line compared to the cancer cell lines suggests a favorable therapeutic window.

Protocol 2.2: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.

Materials:

  • Novel THQ derivative stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Phase 2: Elucidation of Cellular Mechanism of Action

Once a compound demonstrates significant cytotoxic activity, the next phase is to investigate how it kills cancer cells. Key mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of metastatic potential.[1][7]

Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action after a positive primary screen.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A MTT / LDH Assays (Determine IC50) B Apoptosis Assay (Annexin V / PI) A->B Compound shows potent cytotoxicity C Cell Cycle Analysis (Propidium Iodide) A->C Compound shows potent cytotoxicity D Metastasis Assays (Wound Healing / Transwell) A->D Compound shows potent cytotoxicity E Western Blot Analysis (e.g., Caspases, Cyclins, PI3K/Akt) B->E C->E

Caption: A typical workflow for anticancer drug evaluation.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a preferred mode of cell death for anticancer agents.[11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[12][13]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation of four cell populations:

    • Annexin V- / PI-: Live, healthy cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Primary necrotic cells

Protocol 3.1.1: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Target cells treated with THQ derivative (at IC50 and 2x IC50 concentrations) and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells and treat with the THQ derivative for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[16] This can be readily analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity using flow cytometry.

Protocol 3.2.1: Cell Cycle Analysis using PI Staining

Materials:

  • Target cells treated with THQ derivative and vehicle control

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with the THQ derivative.

  • Fixation: Wash cells once with PBS. Resuspend the pellet and slowly add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[17] Fix overnight or for at least 2 hours at 4°C.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[17] The RNase is critical to ensure that only DNA is stained.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration and Invasion Assays

A critical hallmark of cancer is metastasis, which involves the migration and invasion of cancer cells.[19] The potential of a THQ derivative to inhibit these processes can be evaluated using the wound healing assay (for migration) and the Transwell invasion assay.[20][21]

Protocol 3.3.1: Wound Healing (Scratch) Assay

Principle: This assay measures two-dimensional cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is monitored over time.[22]

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate and grow to ~90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

  • Wash & Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of the THQ derivative (e.g., IC50/4) to inhibit proliferation without causing widespread death.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3.3.2: Transwell Invasion Assay

Principle: This assay mimics the invasion of cancer cells through the extracellular matrix (ECM). Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an ECM substitute). The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells must degrade the Matrigel and migrate through the pores to reach the lower chamber.[20][23]

Procedure:

  • Rehydrate Insert: Rehydrate the Matrigel-coated membrane of the Transwell insert with serum-free medium.

  • Cell Seeding: Seed pre-starved cells (to synchronize them) in the upper chamber in serum-free medium containing the THQ derivative.

  • Add Chemoattractant: Add complete medium (containing FBS) to the lower chamber.[24]

  • Incubation: Incubate for 24-48 hours to allow for invasion.

  • Process & Stain: Remove non-invading cells from the top of the membrane with a cotton swab.[24] Fix and stain the cells that have invaded to the bottom of the membrane with a stain like crystal violet.

  • Analysis: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Phase 3: Molecular Target Validation

The final phase connects the observed cellular effects to molecular changes. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins involved in the pathways identified in Phase 2.[25][26]

Potential Signaling Pathway for Investigation

Many THQ derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis THQ THQ Derivative THQ->PI3K Inhibition THQ->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by a THQ derivative.

Protocol 4.1: Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes after THQ derivative treatment.[27]

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-p-Akt, anti-Akt, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse treated cells on ice using RIPA buffer.[27] Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[28]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[25][29] Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[29]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach to the in vitro biological evaluation of novel tetrahydroquinoline derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies and molecular target validation, researchers can build a comprehensive profile of a compound's anticancer potential. Positive and compelling data from these assays form the critical foundation for advancing a promising THQ derivative into more complex preclinical models, such as 3D spheroids and in vivo animal studies.

References

Application Notes & Protocols: Evaluating the In Vitro Antiproliferative Activity of Tetrahydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Tetrahydroquinolinones

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] In the landscape of oncology drug discovery, THQ derivatives have emerged as a compelling class of molecules, demonstrating significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.[3][4] These compounds exert their anticancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways.[2][5][6]

This guide provides an in-depth technical overview and a set of robust, field-proven protocols for researchers, scientists, and drug development professionals engaged in evaluating the in vitro antiproliferative properties of novel tetrahydroquinolinone derivatives. The methodologies detailed herein are designed to be self-validating systems, providing the foundational data necessary for hit-to-lead optimization and further preclinical development.

Section 1: Foundational Assays for Quantifying Cytotoxicity and Viability

The initial assessment of a compound's anticancer potential relies on accurate and reproducible measurement of its effect on cell proliferation and viability. Here, we detail two widely adopted and robust colorimetric assays: the Sulforhodamine B (SRB) assay, which measures cellular protein content, and the MTT assay, which measures metabolic activity.

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass

Principle & Rationale: The SRB assay is a high-throughput method for determining cytotoxicity based on the measurement of total cellular protein content.[7] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the cell mass. A key advantage of the SRB assay is that it relies on a fixed endpoint (protein content), making it less susceptible to interference from compounds that alter cellular metabolism without inducing cell death.[8]

SRB_Workflow cluster_prep Phase 1: Preparation cluster_processing Phase 2: Fixation & Staining cluster_readout Phase 3: Readout & Analysis A Seed Cells in 96-well Plate B Allow 24h for Cell Adherence A->B C Treat with Tetrahydroquinolinone (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Fix Cells with Cold Trichloroacetic Acid (TCA) D->E G Stain with 0.04% SRB Solution for 1 hour E->G F Wash x4 with 1% Acetic Acid to Remove Unbound Dye H Air Dry Plates F->H G->F I Solubilize Bound Dye with 10 mM Tris Base Solution H->I J Read Absorbance at ~510-565 nm I->J K Calculate % Viability & Determine IC50 J->K

Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: SRB Assay

  • Cell Seeding: Harvest adherent cancer cells (e.g., A549, MCF-7, HCT-116) using trypsin.[1][3] Perform a cell count and assess viability (should be >95%). Dilute the cell suspension to an appropriate density (typically 5,000-20,000 cells/well) and seed 100 µL into each well of a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinolinone compounds in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5% to avoid solvent toxicity.[7] Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium in each well (final concentration: 10%).[9] Incubate the plate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Carefully discard the supernatant. Wash the plates four to five times by submerging in a container of slow-running tap water or by gently adding 1% (v/v) acetic acid.[10] Remove excess water by inverting the plate and tapping firmly on a paper towel. Allow the plate to air-dry completely at room temperature.[10]

  • Staining: Add 50 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[7][10] Incubate at room temperature for 1 hour.[10]

  • Post-Staining Wash: Quickly rinse the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[10] This step is critical for reducing background noise. Air-dry the plates completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9][10] Place the plate on an orbital shaker for 5-10 minutes to fully solubilize the protein-bound dye.[7]

  • Data Acquisition: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[8][10]

The MTT Assay: A Measure of Metabolic Activity

Principle & Rationale: The MTT assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[11][12] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol. Seeding densities may range from 1,000 to 100,000 cells per well depending on the cell line's growth rate.[13][14]

  • MTT Addition: At the end of the treatment period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[11][14]

  • Formazan Crystal Formation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for 2 to 4 hours.[13] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.[12][14]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[11][15]

Section 2: Assessing Long-Term Survival: The Colony Formation Assay

Principle & Rationale: While endpoint assays like SRB and MTT provide crucial data on short-term viability, the colony formation or clonogenic assay measures the long-term reproductive integrity of cells.[16] It assesses the ability of a single cell to proliferate and form a colony (defined as a cluster of at least 50 cells). This assay is considered a gold standard for determining cytotoxic effects, as it measures the loss of a cell's ability to undergo sustained division, a critical hallmark of anticancer drug efficacy.[3][5]

Detailed Protocol: Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension. Count the cells and seed a very low number (e.g., 200-1000 cells) into each well of a 6-well plate or a 60 mm dish containing complete medium. The optimal seeding density must be determined empirically for each cell line to ensure discrete, countable colonies in the control group.

  • Treatment: Allow cells to attach for 24 hours. Then, replace the medium with fresh medium containing the tetrahydroquinolinone derivative at various concentrations.

  • Incubation: Incubate the plates for 7 to 21 days at 37°C with 5% CO₂. The duration depends on the doubling time of the cell line. The goal is to allow single cells to grow into visible colonies. Do not disturb the plates during incubation.[17]

  • Fixation and Staining:

    • Gently remove the medium from the plates.

    • Wash the cells once with PBS.

    • Fix the colonies by adding a solution like 4% paraformaldehyde or ice-cold methanol and incubating for 15-20 minutes.[16]

    • Remove the fixative and wash again with PBS.

    • Add a staining solution, such as 0.5% crystal violet in 25% methanol, to cover the bottom of the dish. Incubate for 10-30 minutes at room temperature.[16]

  • Washing and Drying: Pour off the staining solution and gently wash the plates with water to remove excess stain until the background is clear. Invert the plates on a paper towel and allow them to air-dry overnight.[16]

  • Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each dish, either manually or using imaging software.

Section 3: Mechanistic Elucidation

Identifying a compound's IC₅₀ value is only the first step. Understanding how it inhibits proliferation is critical for further development. Tetrahydroquinolinones have been shown to act through several mechanisms.[2]

Apoptosis and Cell Cycle Arrest

Many effective anticancer agents, including THQ derivatives, induce programmed cell death (apoptosis) and/or cause cells to arrest at specific phases of the cell cycle.[3]

  • Apoptosis Induction: Can be confirmed using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][14] Activation of key apoptotic proteins like caspase-3 and cleavage of PARP can be assessed via Western blotting.[1][3]

  • Cell Cycle Analysis: Treatment with THQs can lead to an accumulation of cells in a particular phase (e.g., G₂/M arrest).[3] This is typically analyzed by fixing cells, staining their DNA with a fluorescent dye like propidium iodide, and analyzing the DNA content distribution via flow cytometry.[14]

Focus Pathway: PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Several tetrahydroquinolinone derivatives have been found to exert their antiproliferative effects by inhibiting this critical pathway.[5][6] Inhibition can lead to a downstream reduction in protein synthesis and cell growth, ultimately triggering autophagy or apoptosis.[5]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation THQ Tetrahydroquinolinones THQ->PI3K Potential Inhibition THQ->AKT THQ->mTORC1

Caption: The PI3K/AKT/mTOR pathway with potential points of inhibition by tetrahydroquinolinones.

Section 4: Data Presentation and Interpretation

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to express a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro.

  • Normalize Data: For each compound concentration, calculate the percentage of cell viability relative to the vehicle-treated control cells (which represents 100% viability).

    • Percent Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] x 100

  • Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC₅₀ value.[7]

Example Data Summary

Organizing results into a clear, concise table is essential for comparing the activity of multiple compounds across different cell lines.

Compound IDDerivative TypeA549 (Lung) IC₅₀ (µM)[3]HCT-116 (Colon) IC₅₀ (µM)[3]MCF-7 (Breast) IC₅₀ (µM)[1][18]HepG2 (Liver) IC₅₀ (µM)[1]
THQ-A 3-(1-naphthylmethyl)-4-phenyl11.33 ± 0.67~13N/AN/A
THQ-B Pyrazolo[3,4-b]quinoline16.2 ± 1.1N/A10.3 ± 0.912.5 ± 1.0
THQ-C Carboxyl-substitutedN/AN/A50.0N/A
5-FU (Control) Standard DrugN/AN/A35.1 ± 2.641.2 ± 3.5

Note: Data presented are representative examples compiled from multiple sources for illustrative purposes. Direct comparison requires standardized experimental conditions.

Conclusion

The protocols and framework presented here provide a comprehensive approach to characterizing the in vitro antiproliferative activity of novel tetrahydroquinolinone derivatives. By combining robust foundational assays like SRB and MTT with long-term survival studies and mechanistic investigations, researchers can build a compelling data package. This multi-faceted evaluation is crucial for identifying promising lead candidates, understanding their mechanisms of action, and guiding the rational design of next-generation anticancer agents based on the versatile tetrahydroquinoline scaffold.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-Nitro-5,6,7,8-Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Tetrahydroquinoline Scaffold in Kinase Inhibitor Design

The quinoline and its partially saturated analog, 5,6,7,8-tetrahydroquinoline, represent a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1] The rigid bicyclic structure of the tetrahydroquinoline core provides a well-defined three-dimensional framework that can be strategically functionalized to interact with the ATP-binding site of various kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-nitro-5,6,7,8-tetrahydroquinoline as a versatile starting material for the synthesis of a new class of potential kinase inhibitors. The nitro group at the 3-position serves as a key functional handle, which, upon reduction to the corresponding amine, opens up a plethora of synthetic possibilities for introducing diverse pharmacophoric elements to target the desired kinase.

Herein, we present a representative, field-proven protocol for the synthesis of a novel kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4] The synthetic strategy is presented in two main stages: the reduction of the nitro precursor and the subsequent elaboration into the final inhibitor. We will delve into the causality behind the experimental choices, providing insights to empower researchers to adapt and innovate upon this foundational methodology.

Synthetic Strategy Overview

Our synthetic approach leverages the 3-amino-5,6,7,8-tetrahydroquinoline as a key intermediate. The overall workflow is depicted in the diagram below.

G start This compound intermediate 3-Amino-5,6,7,8-tetrahydroquinoline start->intermediate Reduction (e.g., Catalytic Hydrogenation) final_product Target Kinase Inhibitor intermediate->final_product Nucleophilic Aromatic Substitution electrophile 4-Chloro-7-fluoro-6-nitroquinazoline electrophile->final_product

Caption: Synthetic workflow from this compound to a target kinase inhibitor.

Part 1: Synthesis of the Key Intermediate: 3-Amino-5,6,7,8-tetrahydroquinoline

The conversion of the nitro group to an amine is a pivotal step in this synthetic sequence. The resulting 3-amino-5,6,7,8-tetrahydroquinoline is a versatile building block for the construction of a diverse library of kinase inhibitors.

Protocol 1: Catalytic Hydrogenation for the Reduction of this compound

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups. The choice of catalyst and solvent is critical for achieving optimal results.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups. The 10% loading provides a good balance between reactivity and cost.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a hydrogen atmosphere at atmospheric pressure. For larger-scale reactions, a Parr hydrogenator can be used for higher pressures and faster reaction times.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the more polar product.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
10% Palladium on carbon (Pd/C)Catalyst
Methanol (MeOH), anhydrousSolvent
Hydrogen gas (H₂) balloonHydrogen source
Round-bottom flaskReaction vessel
Magnetic stirrerAgitation
Three-way stopcockFor vacuum/gas purging
Celite®Filtration aid
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Inerting the Atmosphere: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with nitrogen gas three times.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, being more polar, will have a lower Rf value than the starting material.

  • Workup: Once the reaction is complete (typically 2-4 hours), carefully purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-amino-5,6,7,8-tetrahydroquinoline is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.

Part 2: Synthesis of a Representative EGFR Inhibitor

With the key amino intermediate in hand, we can proceed to the synthesis of a potential EGFR inhibitor. This protocol describes a nucleophilic aromatic substitution reaction with a suitable quinazoline electrophile, a common strategy in the synthesis of EGFR inhibitors.

Protocol 2: Nucleophilic Aromatic Substitution to Synthesize the Target Kinase Inhibitor

This step involves the coupling of 3-amino-5,6,7,8-tetrahydroquinoline with 4-chloro-7-fluoro-6-nitroquinazoline. The amino group of the tetrahydroquinoline displaces the chlorine atom on the quinazoline ring.

Rationale for Experimental Choices:

  • Electrophile: 4-Chloro-7-fluoro-6-nitroquinazoline is a suitable electrophile. The chlorine at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing quinazoline ring system and the nitro group.

  • Solvent: 2-Propanol is a common solvent for this type of reaction, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the reaction to completion.

  • Temperature: Heating the reaction mixture is typically required to achieve a reasonable reaction rate.

Materials and Equipment:

Reagent/EquipmentPurpose
3-Amino-5,6,7,8-tetrahydroquinolineNucleophile
4-Chloro-7-fluoro-6-nitroquinazolineElectrophile
2-Propanol (IPA)Solvent
Diisopropylethylamine (DIPEA)Base
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer with hotplateAgitation and heating
Buchner funnelProduct isolation
Diethyl etherWashing solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in 2-propanol.

  • Reagent Addition: Add 4-chloro-7-fluoro-6-nitroquinazoline (1.05 eq) and DIPEA (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold 2-propanol and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain the target kinase inhibitor.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Biological Rationale and Mechanism of Action

The synthesized molecule is designed to be an ATP-competitive inhibitor of EGFR. The core structure mimics the binding mode of known EGFR inhibitors, where the quinazoline ring system interacts with the hinge region of the kinase domain, and the tetrahydroquinoline moiety extends into the hydrophobic pocket.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibits ATP Binding Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of the synthesized compound.

The binding of epidermal growth factor (EGF) to its receptor (EGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and angiogenesis.[4] The synthesized inhibitor competes with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking the downstream signaling pathways that drive tumor growth.

Conclusion and Future Directions

This application note has detailed a robust and versatile synthetic route for the preparation of potential kinase inhibitors, starting from this compound. The protocols provided are based on established and reliable chemical transformations, and the rationale behind each experimental choice has been thoroughly explained. The representative synthesis of an EGFR inhibitor highlights the potential of this scaffold in oncology drug discovery.

Researchers can further expand upon this work by:

  • Diversifying the Scaffold: The 3-amino-5,6,7,8-tetrahydroquinoline intermediate can be reacted with a wide range of electrophiles to generate a library of novel kinase inhibitors.

  • Exploring Different Kinase Targets: The tetrahydroquinoline scaffold is not limited to EGFR and can be adapted to target other kinases by modifying the substituents.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the tetrahydroquinoline core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of kinase inhibitor research and development.

References

The Nitro-Tetrahydroquinoline Scaffold: A Promising Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the privileged scaffolds in medicinal chemistry, the quinoline framework has historically yielded a wealth of therapeutic agents.[1][2] The strategic incorporation of a nitro group, a potent pharmacophore, into the tetrahydroquinoline nucleus offers a compelling avenue for the creation of a new generation of antimicrobial compounds.[3][4] This guide provides a comprehensive overview of the application of nitro-tetrahydroquinolines in antimicrobial drug discovery, from their synthesis and biological evaluation to insights into their mechanism of action and structure-activity relationships (SAR).

The Scientific Rationale: Why Nitro-Tetrahydroquinolines?

The combination of the tetrahydroquinoline scaffold and a nitro functional group is a deliberate design strategy rooted in established medicinal chemistry principles. The tetrahydroquinoline moiety provides a rigid, three-dimensional structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[5] The nitro group, on the other hand, is a well-known bio-activatable "warhead."[6][7] In the microaerophilic or anaerobic environments characteristic of many pathogenic bacteria, host nitroreductase enzymes can reduce the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[7][8][9] These highly reactive species can then indiscriminately damage a variety of critical biomolecules within the bacterial cell, including DNA, proteins, and lipids, leading to cell death.[3][7] This multi-targeted mechanism is believed to be a key factor in circumventing the development of resistance.[10]

Synthesis of Nitro-Tetrahydroquinolines: A Practical Approach

The synthesis of a diverse library of nitro-tetrahydroquinoline analogs is the foundational step in any drug discovery program. A versatile and efficient method for their preparation is the three-component imino Diels-Alder reaction. This approach allows for the rapid assembly of the core tetrahydroquinoline scaffold with control over substitution patterns.

Protocol 1: Three-Component Imino Diels-Alder Synthesis of Nitro-Tetrahydroquinolines

Objective: To synthesize a nitro-tetrahydroquinoline derivative from a nitroaniline, an aldehyde, and a dienophile.

Materials:

  • Substituted nitroaniline

  • Aromatic aldehyde

  • Dienophile (e.g., styrene, anethole)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted nitroaniline (1.0 eq) and the aromatic aldehyde (1.0 eq) in the anhydrous solvent.

  • Iminium Ion Formation: Cool the solution to 0°C and add the Lewis acid catalyst (0.2-1.0 eq) dropwise. Stir the mixture for 15-30 minutes to facilitate the formation of the N-aryl iminium ion intermediate.

  • Diels-Alder Cycloaddition: To the reaction mixture, add the dienophile (1.2 eq) and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired nitro-tetrahydroquinoline.

  • Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.

In Vitro Evaluation of Antimicrobial Activity

The initial assessment of the antimicrobial potential of newly synthesized nitro-tetrahydroquinolines involves determining their in vitro activity against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter that quantifies the potency of a compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a nitro-tetrahydroquinoline compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized nitro-tetrahydroquinoline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the nitro-tetrahydroquinoline scaffold is crucial for optimizing antimicrobial potency and defining the structure-activity relationship. Key modifications often involve altering the substituents on the aromatic rings and the tetrahydroquinoline core.

Compound R1 R2 R3 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
NTQ-1 H6-NO₂H1632
NTQ-2 4-Cl6-NO₂H816
NTQ-3 4-OCH₃6-NO₂H3264
NTQ-4 H7-NO₂H3264
NTQ-5 H6-NO₂2-CH₃816

This is a representative table based on general trends observed in quinoline SAR studies. Actual values would be determined experimentally.

Interpretation of SAR Data:

  • Position of the Nitro Group: The position of the nitro group on the benzenoid ring significantly influences activity. Often, substitution at the 6- or 7-position is found to be optimal.

  • Substitution on the N-Aryl Ring: Electron-withdrawing groups, such as a chloro substituent at the 4-position of the N-aryl ring (NTQ-2), can enhance antimicrobial activity. Conversely, electron-donating groups like a methoxy group (NTQ-3) may decrease potency.

  • Substitution on the Tetrahydroquinoline Core: The introduction of small alkyl groups, such as a methyl group at the 2-position (NTQ-5), can lead to improved activity, potentially by enhancing interactions with the biological target.

Mechanism of Action: Unraveling the Molecular Basis of Activity

As previously mentioned, the primary mechanism of action for many nitroaromatic compounds involves reductive activation by bacterial nitroreductases.[8] This leads to the generation of cytotoxic reactive nitrogen species that cause widespread cellular damage.

Mechanism_of_Action cluster_bacterium Bacterial Cell Nitro-THQ Nitro-THQ Nitroreductase Nitroreductase Nitro-THQ->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Targets DNA, Proteins, Lipids Reactive_Nitrogen_Species->Cellular_Targets Damages Cell_Death Cell_Death Cellular_Targets->Cell_Death Leads to

Caption: Reductive activation of nitro-tetrahydroquinolines.

Cytotoxicity Evaluation: Assessing Selective Toxicity

A critical aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to pathogens with minimal effects on host cells. The MTT assay is a widely used method to assess the cytotoxicity of compounds on mammalian cell lines.

Protocol 3: MTT Assay for Cytotoxicity Assessment

Objective: To evaluate the cytotoxicity of nitro-tetrahydroquinoline compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized nitro-tetrahydroquinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Efficacy: Preclinical Evaluation in Animal Models

Promising candidates with high in vitro potency and low cytotoxicity should be advanced to in vivo efficacy studies to assess their therapeutic potential in a living organism. A common model for systemic bacterial infections is the murine peritonitis model.

Protocol 4: Murine Peritonitis Model for In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of a nitro-tetrahydroquinoline compound in a mouse model of systemic bacterial infection.

Materials:

  • Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Female BALB/c mice (6-8 weeks old)

  • Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Infection: Infect the mice intraperitoneally (i.p.) with a lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound via an appropriate route (e.g., i.p. or oral gavage). A control group will receive the vehicle only, and another group will receive the positive control antibiotic.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7 days.

  • Endpoint: The primary endpoint is the survival rate of the mice in each treatment group. The efficacy of the compound is demonstrated by a significant increase in the survival rate compared to the vehicle-treated group.

  • Bacterial Load (Optional): At specific time points, a subset of mice can be euthanized, and their organs (e.g., spleen, liver) harvested to determine the bacterial load (CFU/gram of tissue).

In_Vivo_Workflow Start Start Infection Induce Systemic Infection in Mice (i.p.) Start->Infection Treatment Administer Test Compound, Vehicle, or Positive Control Infection->Treatment Monitoring Monitor Survival and Morbidity for 7 Days Treatment->Monitoring Endpoint Determine Survival Rate and/or Bacterial Load Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo efficacy testing.

Conclusion and Future Directions

Nitro-tetrahydroquinolines represent a promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant bacteria. Their unique mechanism of action, involving reductive activation, offers a potential strategy to overcome existing resistance mechanisms. The synthetic accessibility of the tetrahydroquinoline scaffold allows for extensive structure-activity relationship studies to optimize their potency and selectivity. Future research should focus on elucidating the specific molecular targets of the reactive nitrogen species generated upon activation, as well as exploring novel delivery strategies to enhance their therapeutic index. The continued investigation of this chemical class holds significant promise for the development of the next generation of antimicrobial drugs.

References

Application Note & Protocol: A Strategic Approach to the Synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Challenges

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its unique three-dimensional structure serves as a cornerstone for a wide array of biologically active compounds, including agents with anticancer, anti-HIV, and neuroprotective properties. The introduction of a nitro group, particularly at the 3-position of the pyridine ring, profoundly influences the molecule's electronic properties and metabolic stability. Furthermore, the nitro group is a versatile synthetic handle, readily converted into other functional groups such as amines, which opens avenues for extensive derivatization and the development of compound libraries for structure-activity relationship (SAR) studies.

However, the synthesis of 3-nitro-5,6,7,8-tetrahydroquinoline derivatives is not trivial. The primary challenge lies in achieving absolute regiocontrol. Direct electrophilic nitration of the pre-formed 5,6,7,8-tetrahydroquinoline ring is notoriously unselective, typically yielding a complex mixture of isomers where substitution occurs on the electron-rich carbocyclic (benzene) ring at positions 5, 6, 7, and 8.[1] A study on this reaction revealed that the selectivity is highly dependent on whether the tetrahydroquinoline nitrogen is protonated or protected, but in either case, substitution at the C-3 position is not favored.[1]

This guide details a robust and strategically sound synthetic approach that circumvents the issue of poor regioselectivity. Instead of attempting to functionalize a pre-existing ring, our core strategy is to construct the quinoline ring system with the nitro group already incorporated into one of the key building blocks. We will focus on a modified Friedländer Annulation, a classic and reliable method for quinoline synthesis, followed by a selective reduction of the carbocyclic ring.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis dictates that the most effective way to ensure the C-3 nitro substitution is to build the pyridine portion of the quinoline ring from precursors that already contain the required functionality.

The Problem with Direct Nitration:

As established, direct nitration is unsuitable for preparing the C-3 isomer. The nitrogen atom of the THQ ring, whether in its neutral or protonated state, directs electrophilic substitution to the carbocyclic ring, leading to a mixture of products that are difficult to separate and result in low yields of any single isomer.[1]

The Constructive Solution: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] To generate a 3-nitroquinoline, the α-methylene component must bear the nitro group. A highly efficient modern variant of this reaction employs a "domino" or "tandem" sequence where a 2-nitroaryl carbonyl compound is reduced in situ to the corresponding 2-amino derivative, which is immediately trapped by the nitro-methylene component to undergo cyclization.[4][5] This one-pot method is highly efficient, uses inexpensive reagents like iron powder for the reduction, and avoids the need to isolate the often-unstable 2-aminoaryl aldehyde/ketone intermediate.[5]

Our proposed two-stage synthesis is therefore:

  • Stage 1: Domino Nitro Reduction-Friedländer Annulation to synthesize the 3-nitroquinoline core.

  • Stage 2: Selective Catalytic Hydrogenation to reduce the benzene portion of the quinoline ring, yielding the target this compound.

Reaction Mechanism and Workflow

Mechanism of the Friedländer Annulation

The acid-catalyzed Friedländer reaction proceeds through a series of established steps. First, the 2-aminoaryl ketone and the α-nitroketone undergo an aldol-type condensation. The resulting intermediate then undergoes cyclization via intramolecular attack of the amine onto the carbonyl group, followed by dehydration to yield the final aromatic quinoline ring system.

Friedlander_Mechanism Figure 1: Simplified Mechanism of the Friedländer Annulation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone I1 Aldol Adduct R1->I1 + H+ (cat.) R2 α-Nitro Methylene Compound R2->I1 I2 Enone Intermediate (after dehydration) I1->I2 - H2O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 3-Nitroquinoline I3->P - H2O (Aromatization)

Figure 1: Simplified Mechanism of the Friedländer Annulation
Overall Synthetic Workflow

The complete experimental process is a two-stage synthesis that begins with commercially available starting materials and proceeds through purification and characterization to yield the final target compound.

Synthesis_Workflow Figure 2: Overall Experimental Workflow SM1 2-Nitroacetophenone Step1 Stage 1: Domino Friedländer Annulation SM1->Step1 SM2 Nitromethane SM2->Step1 Reagents1 Fe Powder, Acetic Acid Reagents1->Step1 Intermediate 3-Nitro-2-methylquinoline Step1->Intermediate Step2 Stage 2: Selective Hydrogenation Intermediate->Step2 Reagents2 H2, PtO2 or Rh/C Reagents2->Step2 Product_Crude Crude Product Step2->Product_Crude Purification Column Chromatography Product_Crude->Purification Product_Pure Pure 3-Nitro-2-methyl- 5,6,7,8-tetrahydroquinoline Purification->Product_Pure Analysis Characterization (NMR, MS, IR) Product_Pure->Analysis

Figure 2: Overall Experimental Workflow

Detailed Experimental Protocols

Part 1: Synthesis of 3-Nitro-2-methylquinoline via Domino Friedländer Annulation

This protocol is adapted from the domino nitro reduction-Friedländer heterocyclization procedure.[5] It utilizes an in situ reduction of a 2-nitroaryl ketone followed by condensation with nitromethane, which serves as a synthetic equivalent for nitroacetone in this context.

Materials:

  • 2'-Nitroacetophenone

  • Nitromethane

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-nitroacetophenone (1.0 eq) and ethanol (approx. 5 mL per mmol of nitroacetophenone).

  • Add nitromethane (3.0 eq) to the suspension.

  • Add glacial acetic acid (approx. 10 mL per mmol of nitroacetophenone).

  • With vigorous stirring, add iron powder (5.0 eq) portion-wise over 15 minutes. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-2-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Part 2: Selective Hydrogenation to 3-Nitro-2-methyl-5,6,7,8-tetrahydroquinoline

This procedure involves the catalytic hydrogenation of the carbocyclic ring of the quinoline core. The use of platinum- or rhodium-based catalysts under acidic conditions typically favors the reduction of the benzene ring over the pyridine ring and often preserves the nitro group.

Materials:

  • 3-Nitro-2-methylquinoline (from Part 1)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) source

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Place 3-nitro-2-methylquinoline (1.0 eq) in a suitable pressure-resistant hydrogenation vessel.

  • Add the solvent (ethanol or acetic acid).

  • Carefully add the catalyst, PtO₂ (approx. 5 mol%) or 5% Rh/C (approx. 10 wt%).

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult literature for specific substrate).

  • Shake or stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of a more polar product indicates progress.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-nitro-2-methyl-5,6,7,8-tetrahydroquinoline.

  • Purify the crude product via column chromatography on silica gel if necessary.

Part 3: Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect to see the disappearance of aromatic protons from the benzene ring and the appearance of aliphatic signals corresponding to the protons on the saturated C5, C6, C7, and C8 positions.

  • ¹³C NMR: Corroborating evidence will be seen with the shift of four aromatic carbons to the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the target compound. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6]

  • Infrared (IR) Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Quantitative Data Summary

The following table provides representative quantities and conditions for the synthesis. Yields are illustrative and may vary based on specific substrate and reaction scale.

Parameter Stage 1: Friedländer Annulation Stage 2: Selective Hydrogenation
Key Reactant 2'-Nitroacetophenone3-Nitro-2-methylquinoline
Molar Eq. 1.01.0
Key Reagents Nitromethane (3.0 eq), Fe (5.0 eq)PtO₂ (0.05 eq) or 5% Rh/C (10 wt%)
Solvent EtOH / Acetic AcidEtOH or Acetic Acid
Temperature Reflux (~80-90 °C)Room Temperature
Time 4-6 hours12-24 hours
Typical Yield 60-85%[5]70-95%

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8]

  • Nitro Compounds: Organic nitro compounds are energetic materials and can be thermally sensitive, potentially decomposing violently upon heating or shock.[9] Avoid high temperatures during concentration and store in a cool, dark place.

  • Acids and Reagents: Glacial acetic acid is corrosive and should be handled with care. Iron powder is flammable.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be checked for leaks and operated according to established safety protocols. Catalysts like PtO₂ and especially Raney Nickel (if used) can be pyrophoric and must be handled carefully, never allowing them to dry out in the air after use. Filtered catalyst should be quenched under a layer of water.

References

Application Notes & Protocols: Molecular Docking of Tetrahydroquinoline Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting a Key Oncogenic Driver

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] However, the dysregulation of its signaling pathway, often through mutations or overexpression, is a hallmark of numerous cancers, making it a primary target in modern oncology.[3][4][5] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized treatment for certain cancers, though acquired resistance remains a significant challenge.[3][6][7]

In the ongoing search for novel and more effective inhibitors, the tetrahydroquinoline scaffold has emerged as a structure of significant interest.[8][9] These heterocyclic compounds possess diverse biological activities and have shown promising anticancer properties, attributed to their ability to disrupt key cellular pathways.[8][9][10]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of novel tetrahydroquinoline derivatives with the EGFR kinase domain. As a powerful structure-based drug design technique, molecular docking allows researchers to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[11][12] By following this protocol, researchers can efficiently screen compound libraries, rationalize structure-activity relationships (SAR), and prioritize candidates for further synthesis and biological evaluation.

Part 1: Foundational Concepts & Pre-computation Setup

A successful docking study is built on a solid understanding of the biological target, the chemical nature of the ligands, and the software tools required.

The Target: The EGFR Kinase Domain

The intracellular region of EGFR contains a kinase domain responsible for its signaling activity. This domain has a distinct ATP-binding pocket, which is the primary target for most small-molecule TKIs.[13] By competitively occupying this site, an inhibitor can prevent the phosphorylation events that trigger downstream pro-survival signaling cascades.[11][13] Understanding the key amino acid residues that form this pocket is crucial for interpreting docking results.

To contextualize the importance of inhibiting this target, the following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF Activation PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Tetrahydroquinoline Derivative (TKI) Inhibitor->Dimer Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a TKI.

Essential Software & Tools

This protocol relies on a suite of widely used and freely available bioinformatics tools. The choice of software is critical, as each program is specialized for a specific task in the docking workflow.

SoftwareRole in WorkflowRationale & Key Features
AutoDock Tools (ADT) Receptor & Ligand Preparation, Grid SetupA graphical user interface that facilitates the creation of PDBQT files, the required input format for AutoDock Vina. It allows for charge assignment, addition of hydrogens, and definition of rotatable bonds.
AutoDock Vina Molecular Docking EngineA highly accurate and fast docking program. It uses a sophisticated scoring function to rank the predicted binding poses based on binding affinity.[14]
PyMOL / UCSF Chimera Visualization & AnalysisEssential for inspecting protein structures, visualizing docking results, and analyzing molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[15]
Open Babel File Format Conversion, Ligand PrepA versatile chemical toolbox used for converting between different chemical file formats and for initial 3D structure generation and energy minimization of ligands.[16]

Part 2: The Molecular Docking Protocol: A Step-by-Step Guide

This section details the complete workflow, from retrieving the target structure to running the final docking simulation. The underlying principle is to prepare the receptor and ligand files meticulously to ensure a biochemically relevant and accurate simulation.

Docking_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_exec Execution & Analysis PDB 1. Receptor Preparation (PDB -> PDBQT) Grid 3. Grid Box Generation (Define Search Space) PDB->Grid Ligand 2. Ligand Preparation (2D -> 3D -> PDBQT) Ligand->Grid Vina 4. Run AutoDock Vina (Docking Simulation) Grid->Vina Analysis 5. Analyze Results (Scores & Poses) Vina->Analysis

Caption: The five-stage molecular docking workflow.

Step 1: Receptor Preparation

Causality: The goal is to prepare the EGFR protein structure by removing non-essential molecules, correcting for missing atoms, and adding charges to create a clean, electrostatically accurate receptor model for docking.

  • Obtain the Receptor Structure:

    • Navigate to the Protein Data Bank (PDB) (--INVALID-LINK--).

    • Search for an appropriate EGFR kinase domain structure. A high-resolution crystal structure co-crystallized with a known inhibitor is ideal. For this protocol, we will use PDB ID: 1M17 , which features EGFR bound to the inhibitor erlotinib.[12][17] This allows us to use the bound inhibitor's location to define the active site accurately.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the 1M17.pdb file in AutoDock Tools (ADT).

    • Remove Water Molecules: Water molecules are typically removed as their positions are transient and can interfere with the docking algorithm. Go to Edit -> Delete Water.

    • Remove Heteroatoms: Delete all non-protein, non-ligand molecules. In the ADT dashboard, select the co-crystallized ligand (erlotinib, labeled 'AQ4') and any other heteroatoms, and use Edit -> Delete -> Delete Selected Atoms. We will use the ligand's coordinates later but remove the molecule itself from the receptor file.

  • Prepare the Protein for Docking:

    • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is critical for correct ionization and hydrogen bonding. Go to Edit -> Hydrogens -> Add, select Polar only, and click OK.

    • Compute Charges: Assign partial charges to the protein atoms to account for electrostatics. A common and effective charge set is Kollman charges. Go to Edit -> Charges -> Compute Gasteiger. After they are computed, go to Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT:

    • The final step is to save the prepared protein in the PDBQT format, which contains atomic coordinates, charges, and atom types required by Vina.

    • Go to Grid -> Macromolecule -> Choose. Select 1M17 and click Select Molecule.

    • Save the file as receptor.pdbqt.

Step 2: Ligand Preparation

Causality: This process converts a 2D chemical structure into a flexible 3D model with defined rotatable bonds and atomic charges, allowing the docking software to explore its conformational space within the receptor's active site.

  • Obtain/Draw the Ligand:

    • Start with a 2D structure of your tetrahydroquinoline derivative (e.g., from ChemDraw) or a SMILES string. Save it in a common format like .mol or .sdf.

  • Generate a 3D Structure and Energy Minimize:

    • Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization. This ensures the starting conformation is sterically plausible.

    • Example Open Babel command:obabel -i mol input.mol -o pdb --gen3d -O ligand.pdb --best --ff MMFF94

    • This command generates a 3D structure, optimizes it using the MMFF94 force field, and saves it as ligand.pdb.[18]

  • Prepare Ligand in AutoDock Tools:

    • Open ligand.pdb in ADT (File -> Read Molecule).

    • Go to Ligand -> Input -> Open. Select ligand.pdb.

    • Detect Torsions (Rotatable Bonds): This is the most critical step for ligand flexibility. ADT will automatically detect rotatable bonds. Go to Ligand -> Torsion Tree -> Detect Root. Then go to Ligand -> Torsion Tree -> Choose Torsions. A window will show the number of active torsions.

    • Assign Charges: Go to Ligand -> Output -> Save as PDBQT. This will automatically compute Gasteiger charges and save the file as ligand.pdbqt.

Step 3: Grid Box Generation

Causality: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. A well-defined box focuses the computational effort on the active site, increasing efficiency and accuracy.

  • Load Receptor and Set Grid:

    • In ADT, ensure your prepared receptor.pdbqt is loaded.

    • Go to Grid -> Grid Box. A box will appear around the protein.

  • Position and Size the Grid Box:

    • The most reliable method is to center the grid on the position of the original co-crystallized ligand (erlotinib in 1M17). You can find these coordinates in the original PDB file or by loading the ligand back into the workspace to guide placement.

    • Adjust the center coordinates and dimensions (size in x, y, z) of the box. The box must be large enough to encompass the entire ATP-binding pocket and allow the ligand to rotate freely within it, but not so large that it wastes computational time searching irrelevant space.[16][18] A size of 20x20x20 Ångströms is often a good starting point for kinase inhibitors.

    • Note down the center_x, center_y, center_z and size_x, size_y, size_z values.

Step 4: Running the Docking Simulation with AutoDock Vina

Causality: This step executes the docking algorithm, which systematically samples conformations and orientations of the ligand within the grid box and uses a scoring function to estimate the binding affinity for each pose.

  • Create a Configuration File:

    • In a plain text editor, create a file named conf.txt.

    • Populate it with the paths to your prepared files and the grid parameters you noted down:

    • Expertise Note: The exhaustiveness parameter controls the thoroughness of the search.[14] Higher values increase the chance of finding the optimal binding pose but also increase computation time. A value of 16 is a robust starting point for single-ligand docking.

  • Execute Vina:

    • Open a command line terminal (or Cygwin on Windows).

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Run the command: ./vina --config conf.txt

Part 3: Analysis, Interpretation, and Validation

The output of a docking run is not a final answer but a set of predictions that require careful analysis and validation to be trustworthy.

Analyzing the Docking Output
  • Interpret the Log File (log.txt):

    • This file contains a table of the top binding poses (usually 9) ranked by binding affinity.

    • Binding Affinity (kcal/mol): This score estimates the binding free energy. The more negative the value, the stronger the predicted binding.[12] This is the primary metric for ranking different compounds.

    • RMSD: The rmsd l.b. and rmsd u.b. values provide a measure of the conformational difference between the poses.

  • Visualize the Binding Poses:

    • Open your receptor.pdbqt and the output all_poses.pdbqt in PyMOL or UCSF Chimera.

    • Examine the top-ranked pose (Mode 1) of your tetrahydroquinoline derivative within the EGFR active site.

    • Analyze the key molecular interactions. Common interactions for EGFR inhibitors include:

      • Hydrogen bond with the backbone of Met793 in the hinge region.

      • Hydrophobic interactions with residues like Leu718, Val726, Ala743, Leu844 .[19]

      • Possible interactions with the gatekeeper residue Thr790 (or Met790 in resistant mutants).

Interaction TypeKey EGFR ResiduesImportance
Hydrogen Bonding Met793, Lys745, Asp855Anchors the ligand in the hinge region, critical for potent inhibition.[17][20]
Hydrophobic & VdW Leu718, Val726, Ala743, Met769, Leu844Fills the hydrophobic pocket, contributing to binding affinity and stability.[21]
Pi-Stacking Phe856Can provide additional stabilizing interactions with aromatic rings in the ligand.
Protocol Validation: Ensuring Trustworthiness

Causality: Before trusting the results for novel compounds, you must validate that your docking protocol can accurately reproduce known binding modes. This is achieved by "redocking" a ligand from a crystal structure.[22]

  • Prepare the Co-crystallized Ligand:

    • Using the original 1M17.pdb, extract the erlotinib ligand (AQ4) and save it as a separate PDB file.

    • Prepare this ligand using the exact same procedure outlined in Part 2, Step 2 , creating erlotinib.pdbqt.

  • Run the Docking:

    • Use the same receptor.pdbqt and conf.txt (with the same grid parameters). Simply change the ligand = line to ligand = erlotinib.pdbqt.

    • Execute the Vina command.

  • Calculate RMSD:

    • Open the original 1M17.pdb (containing the crystal pose of erlotinib) and the redocked output file in PyMOL or UCSF Chimera.

    • Superimpose the protein backbones to align the structures.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic erlotinib and the top-ranked docked pose.

    • Validation Criterion: An RMSD value below 2.0 Ångströms is considered a successful validation, indicating that your protocol is reliable for this target.[22][23]

Beyond Docking: Next Steps

While powerful for initial screening, docking is a static snapshot. For high-priority candidates, consider post-docking refinement using methods like Molecular Dynamics (MD) simulations . MD can provide insights into the stability of the predicted binding pose and the ligand-protein interactions over time in a simulated physiological environment.[18]

Conclusion

This protocol provides a robust and validated framework for performing molecular docking studies of tetrahydroquinoline derivatives against the EGFR kinase domain. By systematically preparing the molecules, defining an appropriate search space, and critically analyzing the results, researchers can leverage this computational technique to accelerate the discovery of novel, potent, and selective EGFR inhibitors. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts and advancing the development of next-generation cancer therapeutics.

References

Application Notes & Protocols: The Strategic Use of 3-Nitro-5,6,7,8-tetrahydroquinoline in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking New Kinase Inhibitor Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer and antimalarial properties.[1][2] Its partially saturated analog, the 5,6,7,8-tetrahydroquinoline ring system, offers a three-dimensional architecture that can be exploited for enhanced target binding and improved pharmacokinetic properties.[3][4] This guide focuses on the strategic use of a specific derivative, 3-Nitro-5,6,7,8-tetrahydroquinoline, as a foundational scaffold for structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors.

The introduction of a nitro group at the 3-position is a key design element. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring system, potentially modulating target affinity and selectivity.[5][6] While the nitro group itself can sometimes be associated with toxicity, it serves as a crucial starting point for SAR exploration, offering a handle for facile chemical modification and bioisosteric replacement to optimize for potency and drug-like properties.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the this compound scaffold in an SAR campaign. We will detail the synthesis of the core scaffold, strategies for analog design, detailed protocols for biological evaluation, and methods for interpreting the resulting SAR data to guide the development of potent and selective kinase inhibitors.

The this compound Scaffold: A Platform for SAR

The this compound scaffold offers multiple points for chemical modification, making it an ideal starting point for a comprehensive SAR study. The key regions for modification are:

  • Position 3 (The Nitro Group): This position is critical for exploring the impact of electronic effects and for introducing bioisosteric replacements to improve potency and reduce potential toxicity.

  • The Aromatic Ring (Positions 1-4): Substituents on the aromatic portion of the quinoline ring can modulate target interactions and physicochemical properties.

  • The Saturated Ring (Positions 5-8): Modifications on the tetrahydro- portion of the molecule can influence solubility, metabolic stability, and the three-dimensional orientation of other substituents.

Below is a diagram illustrating the key regions for modification on the this compound scaffold.

SAR_Scaffold cluster_quinoline This compound cluster_modifications Key Modification Points for SAR quinoline pos3 Position 3 (Nitro Group) quinoline->pos3 Bioisosteric Replacement Electronic Modulation aromatic Aromatic Ring (Positions 1-4) quinoline->aromatic Target Interaction Physicochemical Properties saturated Saturated Ring (Positions 5-8) quinoline->saturated Solubility & 3D Shape Metabolic Stability

Caption: Key modification points on the this compound scaffold for SAR studies.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. A general, reliable method involves the Skraup synthesis of quinoline followed by nitration and subsequent partial reduction of the quinoline ring system.

Materials:

  • Aniline

  • Glycerol

  • Sulfuric acid

  • Sodium m-nitrobenzenesulfonate

  • Nitric acid

  • Acetic anhydride

  • Sodium borohydride or catalytic hydrogenation setup

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Synthesis of Quinoline (Skraup Synthesis):

    • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline, glycerol, and sodium m-nitrobenzenesulfonate in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture cautiously. The reaction is exothermic. Once the reaction initiates, remove the heat source and allow the reaction to proceed. After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and cautiously pour it into a large volume of cold water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

    • Extract the quinoline with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude quinoline by vacuum distillation.

  • Nitration of Quinoline:

    • In a flask cooled in an ice bath, add the purified quinoline to a mixture of nitric acid and sulfuric acid (or acetic anhydride).

    • Stir the mixture while maintaining a low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated nitroquinoline product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification. This step typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. A subsequent nitration can introduce the nitro group at the 3-position, although this can be challenging and may require specific catalysts. A more direct route may involve starting with a pre-functionalized aniline.

  • Partial Reduction to this compound:

    • Dissolve the 3-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

    • For catalytic hydrogenation, add a catalyst (e.g., Palladium on carbon) and subject the mixture to a hydrogen atmosphere in a Parr shaker or similar apparatus. Monitor the reaction progress by techniques like TLC or GC-MS to ensure selective reduction of only one of the aromatic rings.

    • Alternatively, for chemical reduction, use a reducing agent like sodium borohydride in a suitable solvent. The reaction conditions (temperature, solvent, stoichiometry) must be carefully controlled to achieve selective reduction.

    • After the reaction is complete, filter off the catalyst (if used) and remove the solvent.

    • Purify the resulting this compound by column chromatography or recrystallization.

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Strategy for Structure-Activity Relationship (SAR) Studies

A systematic approach to analog design is crucial for generating meaningful SAR data. The following sections outline a logical progression for modifying the this compound scaffold.

Analog Design and Synthesis Strategy

The overall workflow for the SAR study is depicted in the diagram below.

SAR_Workflow start Synthesis of Core Scaffold (this compound) analog_design Analog Design & Synthesis (Systematic Modifications) start->analog_design biological_eval Biological Evaluation (In Vitro Assays) analog_design->biological_eval data_analysis Data Analysis & SAR Determination (IC50/MIC Calculation) biological_eval->data_analysis lead_optimization Lead Optimization (Iterative Design & Synthesis) data_analysis->lead_optimization lead_optimization->analog_design Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

The following table outlines proposed modifications to the core scaffold.

Modification Site Original Group Proposed Modifications Rationale
Position 3 -NO₂-NH₂, -CN, -CF₃, -SO₂Me, -CONH₂To explore the impact of electronic properties and hydrogen bonding potential. CF₃ is a common bioisostere for the nitro group.[7][9]
Aromatic Ring Unsubstituted-Cl, -F, -CH₃, -OCH₃ at positions 1, 2, or 4To probe for specific interactions with the target protein and to modulate lipophilicity.
Saturated Ring -CH₂- at positions 5, 6, 7, 8Gem-dimethyl at C5 or C7, introduction of a spirocyclic ring at C6To investigate the impact of conformational restriction and to improve metabolic stability.
Nitrogen Atom (N1) -NH-Alkylation (e.g., -CH₃, -CH₂CH₃), AcylationTo explore the role of the nitrogen as a hydrogen bond donor and to modify physicochemical properties.

Protocol 2: Biological Evaluation - In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Synthesized this compound analogs

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • DMSO (for compound dissolution)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and the positive control in 100% DMSO (e.g., 10 mM).

    • Create a dilution series of each compound in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the microplate.

    • Add the kinase enzyme to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated into a luminescent signal.

    • Read the plate on a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (no inhibitor) and the negative control (a known potent inhibitor).

    • Plot the percentage of kinase inhibition versus the compound concentration (logarithmic scale).

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is for assessing the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., medium with DMSO) and positive control (e.g., a known cytotoxic drug like doxorubicin) wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration (logarithmic scale).

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value for each compound by fitting the data to a dose-response curve.

Interpreting SAR Data and Lead Optimization

The IC₅₀ or GI₅₀ values obtained from the biological assays for each analog are compiled to establish the structure-activity relationships. By comparing the activity of the analogs with that of the parent compound, researchers can deduce the impact of each structural modification.[12][13]

Example of SAR Table (Hypothetical Data):

Compound Modification at C3 Modification on Aromatic Ring Kinase Inhibition IC₅₀ (nM) Cell Proliferation GI₅₀ (µM)
Parent -NO₂H50010
Analog 1 -NH₂H>10,000>50
Analog 2 -CNH2505
Analog 3 -CF₃H1002
Analog 4 -NO₂4-Cl1503
Analog 5 -CF₃4-Cl250.5

From this hypothetical data, one could infer that:

  • Replacing the nitro group with an amino group is detrimental to activity.

  • The cyano and trifluoromethyl groups are favorable replacements for the nitro group, with the trifluoromethyl group being superior.

  • A chloro substituent at the 4-position of the aromatic ring enhances potency.

  • The combination of a trifluoromethyl group at C3 and a chloro group at C4 results in a significant improvement in both kinase inhibition and anti-proliferative activity.

This information guides the next cycle of analog design and synthesis, focusing on combinations of favorable substituents to further optimize the lead compound for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[14]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. The strategic placement of the nitro group provides a key handle for chemical exploration, allowing for a systematic investigation of structure-activity relationships. By following the protocols and strategies outlined in this guide, researchers can effectively utilize this scaffold to design, synthesize, and evaluate new chemical entities, ultimately leading to the identification of potent and selective drug candidates. The iterative process of analog synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery and is well-supported by the chemical tractability of the this compound core.

References

Application Notes and Protocols: Development of Anticancer Agents from Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel anticancer agents based on the privileged tetrahydroquinoline scaffold. This document offers a blend of theoretical insights and detailed, field-tested protocols to facilitate the synthesis, in vitro evaluation, and preclinical assessment of tetrahydroquinoline derivatives.

Introduction: The Tetrahydroquinoline Scaffold as a Cornerstone in Cancer Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity.[2] The partially saturated, conformationally flexible nature of the THQ ring system allows for the precise spatial orientation of various substituents, enabling the fine-tuning of pharmacological properties.

Numerous studies have highlighted the potential of THQ derivatives as potent anticancer agents.[3] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, cell cycle arrest, and interruption of cell migration.[1] The versatility of the THQ scaffold allows for the development of inhibitors for various cancer-related targets, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[4]

This guide will provide a structured approach to the rational design, synthesis, and biological evaluation of novel tetrahydroquinoline-based anticancer drug candidates.

Part 1: Rational Design and Synthesis of Tetrahydroquinoline Derivatives

The successful development of potent anticancer agents from the tetrahydroquinoline scaffold hinges on a robust synthetic strategy and a clear understanding of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency and selectivity of THQ derivatives. Key modifications to the THQ scaffold have been shown to significantly impact biological activity. For instance, the nature and position of substituents on both the aromatic and heterocyclic rings can dramatically influence cytotoxicity.[5] Aromatic quinolines have been observed to be more lipophilic and, in some cases, exhibit greater cytotoxic effects compared to their partially saturated THQ counterparts.[5]

The diagram below illustrates a generalized SAR for the anticancer activity of tetrahydroquinoline derivatives, highlighting key positions for chemical modification.

Caption: Figure 1: Generalized Structure-Activity Relationship of THQ Scaffolds.

Synthetic Protocol: Multi-component Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines.[6][7] The multi-component variant, where an aldehyde, an amine, and an alkene react in a single pot, is particularly attractive for its efficiency and atom economy.[8]

Protocol 1: Synthesis of a Representative 2,4-Disubstituted Tetrahydroquinoline Derivative

This protocol describes a general procedure for the synthesis of a tetrahydroquinoline derivative via a Lewis acid-catalyzed multi-component Povarov reaction.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • N-vinylcarbamate (1.2 mmol)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH2Cl2), anhydrous (5 mL)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and chiral phosphoric acid catalyst (0.1 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the N-vinylcarbamate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired tetrahydroquinoline derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Povarov reaction is sensitive to moisture, which can hydrolyze the imine intermediate and reduce the yield.

  • Chiral Phosphoric Acid Catalyst: The use of a chiral catalyst allows for the enantioselective synthesis of the tetrahydroquinoline product, which is often crucial for biological activity.

  • TLC Monitoring: Regular monitoring of the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.

Part 2: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to characterize the anticancer properties of newly synthesized tetrahydroquinoline derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9]

Protocol 2: MTT Assay for Determining IC50 Values

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Tetrahydroquinoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the tetrahydroquinoline derivative in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve fitting software.

Data Presentation:

CompoundA549 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
THQ-15.2 ± 0.43.8 ± 0.37.1 ± 0.6
THQ-212.5 ± 1.19.7 ± 0.815.3 ± 1.4
Doxorubicin0.8 ± 0.10.5 ± 0.051.2 ± 0.2
Evaluation of Apoptosis: Western Blot Analysis

Western blotting is a key technique to investigate the molecular mechanisms of drug-induced apoptosis by detecting the expression levels of key apoptotic proteins.[10][11]

Protocol 3: Western Blot for Apoptosis Markers

Materials:

  • Cancer cells treated with the tetrahydroquinoline derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the tetrahydroquinoline derivative at its IC50 concentration for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Expected Outcome: An effective pro-apoptotic tetrahydroquinoline derivative would be expected to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, as well as increase the levels of cleaved caspase-3 and cleaved PARP.

Assessment of Cell Migration and Invasion

The ability to inhibit cancer cell migration and invasion is a critical attribute of a potential anticancer agent. The wound healing assay is a straightforward method to assess cell migration in vitro.[3][5]

Protocol 4: Wound Healing (Scratch) Assay

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Complete cell culture medium

  • Tetrahydroquinoline derivative

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the tetrahydroquinoline derivative at a non-toxic concentration. Include a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Expected Outcome: A compound that inhibits cell migration will show a significantly lower rate of wound closure compared to the control.

Evaluation of Clonogenic Survival

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[2] It is a measure of long-term cell survival and the cytotoxic potential of a drug.

Protocol 5: Colony Formation Assay

Materials:

  • Cancer cells

  • 6-well plates

  • Complete cell culture medium

  • Tetrahydroquinoline derivative

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of the tetrahydroquinoline derivative for 24 hours.

  • Replace the drug-containing medium with fresh complete medium.

  • Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment.

Part 3: Elucidating the Mechanism of Action

Understanding the molecular pathways targeted by the tetrahydroquinoline derivatives is crucial for their further development.

Targeting Key Signaling Pathways

Many tetrahydroquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[4]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common feature of many cancers.

PI3K_Pathway Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation THQ Tetrahydroquinoline Inhibitor THQ->PI3K Inhibition

Caption: Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway.

NF-κB Pathway: The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival.[14][15] Its constitutive activation is linked to the development and progression of many cancers.

NFkB_Pathway Figure 3: Simplified NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) THQ Tetrahydroquinoline Inhibitor THQ->IKK Inhibition

Caption: Figure 3: Simplified NF-κB Signaling Pathway.

Part 4: In Vivo Preclinical Evaluation

Promising tetrahydroquinoline candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Human Tumor Xenograft Model

The subcutaneous xenograft model in immunocompromised mice is a widely used preclinical model to evaluate the antitumor activity of novel compounds.[16][17]

Protocol 6: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cancer cell line

  • Sterile PBS or serum-free medium

  • Tetrahydroquinoline derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice/group). Administer the tetrahydroquinoline derivative and vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.

  • Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a fixed treatment duration. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot).

Data Analysis:

  • Compare the mean tumor volumes between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI).

  • Assess any changes in body weight as an indicator of toxicity.

Conclusion

The tetrahydroquinoline scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a robust framework for the systematic design, synthesis, and evaluation of new tetrahydroquinoline derivatives. By combining rational drug design with a comprehensive suite of in vitro and in vivo assays, researchers can effectively advance promising candidates through the drug discovery pipeline.

References

Application Note: A Practical Guide to the Synthesis and Screening of Tetrahydroquinolines as C5a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Inflammatory Axis of the Complement System

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response.[1] A key effector molecule of this cascade is the anaphylatoxin C5a, a potent 74-amino acid polypeptide generated upon complement activation.[2] C5a exerts its powerful pro-inflammatory effects primarily through its interaction with the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation of immune cells, and the release of inflammatory mediators.[1][3] While essential for combating pathogens, dysregulated C5a-C5aR1 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and asthma, making this axis a compelling therapeutic target.[1]

The tetrahydroquinoline (THQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[4][5] Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of the synthesis of a focused library of THQ derivatives and their subsequent evaluation as C5aR1 antagonists, offering a roadmap for researchers in drug discovery and development.

The C5aR1 Signaling Cascade: A Target for Intervention

Upon binding of C5a, C5aR1 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gαi family.[2][6] This initiates a signaling cascade that includes:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway activation: Regulates cell growth, survival, and metabolism.[6]

  • Ras/MAPK pathway activation: Influences cytokine production and cell motility.[3][6]

  • Intracellular calcium mobilization: A key event in cellular activation, leading to processes like degranulation in neutrophils.[3][7]

  • β-arrestin recruitment: Involved in receptor desensitization and can also initiate distinct signaling pathways.[6]

Antagonists of C5aR1 are designed to competitively bind to the receptor, preventing the binding of C5a and thereby blocking these downstream pro-inflammatory signals.

C5aR1_Signaling cluster_membrane Cell Membrane C5aR1 C5aR1 G_protein Gαi/βγ C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds PI3K PI3K/Akt G_protein->PI3K MAPK Ras/MAPK G_protein->MAPK Ca_flux Ca²⁺ Mobilization G_protein->Ca_flux Inflammation Chemotaxis, Cytokine Release, Degranulation PI3K->Inflammation MAPK->Inflammation Ca_flux->Inflammation THQ THQ Antagonist THQ->C5aR1 Blocks

Caption: C5aR1 signaling pathway and point of antagonist intervention.

Chemical Synthesis of Tetrahydroquinolines: Strategies and Protocols

The synthesis of substituted THQs is a well-established area of organic chemistry, with several robust methods available.[4] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we focus on two powerful and versatile methods: the Povarov reaction and the Friedländer annulation.

The Povarov Reaction: A Multicomponent Approach

The Povarov reaction is a formal [4+2] cycloaddition that provides a highly efficient means of constructing the THQ core in a single step from three components: an aniline, an aldehyde, and an alkene (dienophile).[8][9] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the in-situ formation of an imine from the aniline and aldehyde, which then undergoes aza-Diels-Alder reaction with the electron-rich alkene.[4]

Expert Insight: The one-pot, multicomponent nature of the Povarov reaction is a significant advantage for library synthesis.[8] It allows for rapid diversification by simply varying the three starting materials, leading to a wide array of structurally distinct THQs from a common set of precursors. The use of chiral catalysts can also enable enantioselective synthesis, which is crucial for probing stereochemical influences on biological activity.[10]

Povarov_Reaction Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene (Dienophile) THQ Tetrahydroquinoline Alkene->THQ Catalyst Lewis or Brønsted Acid Catalyst->Imine Catalyzes formation Catalyst->THQ Catalyzes cycloaddition Imine->THQ

Caption: Schematic of the multicomponent Povarov reaction.

Protocol: General Procedure for a Lewis Acid-Catalyzed Povarov Reaction

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Dienophile Addition: Add the alkene (e.g., N-vinylpyrrolidinone, 1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

The Friedländer Annulation

The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[11][12] The reaction, which can be catalyzed by either acid or base, involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring.[11][13] Subsequent reduction yields the corresponding tetrahydroquinoline.

Expert Insight: The Friedländer reaction is particularly useful for synthesizing THQs with specific substitution patterns on the benzene ring, as the starting 2-aminoaryl carbonyl dictates this portion of the final structure. A significant advantage is the development of one-pot procedures where a 2-nitroaryl carbonyl is reduced in situ to the 2-amino derivative, which then immediately undergoes the Friedländer condensation, streamlining the synthetic process.[14]

Protocol: One-Pot Reductive Friedländer Synthesis [14]

  • Initial Setup: To a solution of the 2-nitroaryl aldehyde or ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol), add iron powder (3.0 mmol) and a catalytic amount of aqueous hydrochloric acid.

  • Reduction: Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.

  • Condensation: Once the reduction is complete, add a base (e.g., potassium hydroxide) to catalyze the condensation and cyclization. Continue to heat at reflux.

  • Reaction Monitoring: Monitor the formation of the quinoline product by TLC or LC-MS.

  • Reduction to THQ: After the quinoline is formed, cool the reaction. The quinoline can be isolated and then reduced in a separate step (e.g., using catalytic hydrogenation with Pd/C or sodium borohydride) to yield the THQ.[15]

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

  • Characterization: Characterize the final THQ product by NMR and mass spectrometry.

Screening Cascade for C5aR1 Antagonists

A hierarchical screening approach is employed to efficiently identify and characterize potent and selective C5aR1 antagonists from the synthesized THQ library.

Screening_Workflow Library Synthesized THQ Library Primary_Screen Primary Screen: Radioligand Binding Assay Library->Primary_Screen Hit_Confirmation Hit Confirmation & Potency: Functional Assays (e.g., Calcium Flux) Primary_Screen->Hit_Confirmation Initial Hits Selectivity Selectivity & SAR: Counter-screening, Analog Synthesis Hit_Confirmation->Selectivity Confirmed Hits Lead_Opt Lead Optimization Selectivity->Lead_Opt Validated Hits

Caption: Hierarchical screening workflow for C5aR1 antagonists.

Primary Screening: Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand (e.g., ¹²⁵I-C5a) from the C5aR1.[16][17] It is a high-throughput method ideal for initial screening of a large compound library.

Protocol: Competitive Radioligand Binding Assay [17]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human C5aR1 (e.g., U937 cells or CHO cells).[16] Protein concentration should be determined using a standard method like the Lowry assay.

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes (e.g., 0.5-1 µg protein) with a fixed concentration of ¹²⁵I-C5a (e.g., ~50 pM) and varying concentrations of the test THQ compounds.

  • Incubation: Incubate for 60 minutes at 4°C to reach binding equilibrium.

  • Controls:

    • Total Binding: Membranes + ¹²⁵I-C5a (no competitor).

    • Non-specific Binding: Membranes + ¹²⁵I-C5a + a high concentration of unlabeled C5a (e.g., 100 nM).

  • Filtration and Washing: Rapidly filter the plate contents and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Dry the filters and measure the radioactivity of each well using a gamma counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

Functional Assays: Confirming Antagonism

Compounds that show significant binding affinity in the primary screen ("hits") must be tested in functional assays to confirm they are antagonists and not agonists, and to determine their functional potency.

A. Calcium Mobilization Assay

C5a-induced C5aR1 activation leads to a rapid increase in intracellular calcium concentration.[7][18] This can be measured using calcium-sensitive fluorescent dyes.

Protocol: C5a-Induced Calcium Flux Assay [18]

  • Cell Preparation: Use a C5aR1-expressing cell line or primary human neutrophils. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the hit THQ compounds for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of C5a (typically the EC₈₀, the concentration that gives 80% of the maximal response) to stimulate the cells.

  • Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence measurement.

  • Data Analysis: The inhibitory effect of the test compounds is measured as a reduction in the C5a-induced fluorescence signal. Calculate IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

B. Chemotaxis Assay

A key function of C5a is to act as a chemoattractant for immune cells.[7] A chemotaxis assay measures the ability of a compound to block C5a-induced cell migration.

Protocol: Neutrophil Chemotaxis Assay

  • Cell Isolation: Isolate primary human neutrophils from the whole blood of healthy donors.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Loading:

    • Lower Wells: Add C5a (as the chemoattractant) to the lower wells.

    • Upper Wells: Add the isolated neutrophils that have been pre-incubated with either vehicle or varying concentrations of the test THQ compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for approximately 60-90 minutes to allow cell migration.

  • Quantification: Quantify the number of cells that have migrated through the membrane to the lower chamber, typically by lysing the migrated cells and measuring the activity of an intracellular enzyme like myeloperoxidase.

  • Data Analysis: Determine the IC₅₀ for inhibition of chemotaxis.

Structure-Activity Relationship (SAR) and Data Interpretation

The data gathered from the binding and functional assays are crucial for establishing a structure-activity relationship (SAR).[19][20] This involves correlating changes in the chemical structure of the THQ analogs with their biological activity.

Example SAR Table (Hypothetical Data)

CompoundC5aR1 Binding IC₅₀ (nM)Ca²⁺ Flux IC₅₀ (nM)
THQ-1 H4-F-Ph150250
THQ-2 6-OMe4-F-Ph2545
THQ-3 6-OMe4-Cl-Ph1528
THQ-4 6-OMe3-Cl-Ph80120
THQ-5 7-OMe4-Cl-Ph4075

From this hypothetical data, several SAR insights can be drawn:

  • Insight 1: Addition of a methoxy group at the 6-position (THQ-2 vs. THQ-1) significantly improves potency.[19]

  • Insight 2: A para-substituent on the R² phenyl ring is preferred over a meta-substituent (THQ-3 vs. THQ-4).

  • Insight 3: A 4-chloro substituent is slightly more favorable than a 4-fluoro substituent (THQ-3 vs. THQ-2).

  • Insight 4: The position of the methoxy group is important, with the 6-position being superior to the 7-position (THQ-3 vs. THQ-5).

These insights guide the next round of synthesis, focusing on analogs that are predicted to have improved potency and drug-like properties.

Conclusion

This application note provides a detailed framework for the rational design, synthesis, and biological evaluation of tetrahydroquinoline-based C5aR1 antagonists. By combining efficient synthetic strategies like the Povarov and Friedländer reactions with a robust screening cascade, researchers can effectively identify and optimize novel lead compounds. The systematic exploration of structure-activity relationships is paramount to transforming initial hits into potent and selective drug candidates for the treatment of C5a-mediated inflammatory diseases.

References

The Strategic Utility of 3-Nitro-5,6,7,8-tetrahydroquinoline as a Versatile Precursor for Novel Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel neuroactive compounds remains a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic scaffolds, the 5,6,7,8-tetrahydroquinoline core has emerged as a privileged structure, endowed with a three-dimensional architecture that often imparts favorable pharmacokinetic properties.[1] This guide delineates the strategic application of 3-nitro-5,6,7,8-tetrahydroquinoline as a key starting material for the synthesis of a diverse array of potential neurotherapeutics. The introduction of a nitro group at the 3-position offers a versatile synthetic handle, enabling access to a range of functionalities crucial for modulating neurological targets. While direct literature on the extensive use of this specific precursor is nascent, the established neuropharmacology of 3-substituted tetrahydroquinolines provides a strong rationale for its exploration.[2]

The 5,6,7,8-Tetrahydroquinoline Scaffold: A Gateway to Neuroactivity

The 5,6,7,8-tetrahydroquinoline framework is a bioisostere of numerous endogenous ligands and has been successfully incorporated into a multitude of biologically active molecules. Its partially saturated nature provides a structural flexibility that allows for optimal interactions with the complex topographies of neurological receptors. Derivatives of this scaffold have been reported to exhibit a wide spectrum of activities, including psychotropic, anti-inflammatory, and neuroprotective properties.[3] Notably, 3-amino-tetrahydroquinoline derivatives have been identified as selective ligands for serotonin (5-HT) and sigma (σ) receptors, both of which are significant targets in the treatment of various central nervous system (CNS) disorders.[2]

Synthetic Strategy: Accessing the this compound Precursor

The synthesis of this compound presents a regiochemical challenge. Direct nitration of 5,6,7,8-tetrahydroquinoline typically yields a mixture of isomers, with a preference for substitution on the benzenoid ring, particularly at the 6-position.[4] Achieving selective nitration at the 3-position of the pyridinoid ring often requires a multi-step approach. A plausible synthetic route is outlined below.

Conceptual Workflow for the Synthesis of this compound

Synthesis of this compound start Substituted Aniline step1 Skraup-Doebner-von Miller Reaction (or similar quinoline synthesis) start->step1 quinoline 3-Nitroquinoline step1->quinoline step2 Catalytic Hydrogenation (e.g., PtO2, H2) quinoline->step2 product This compound step2->product

Caption: A conceptual multi-step synthesis of this compound.

This strategy involves the initial synthesis of 3-nitroquinoline from appropriate acyclic precursors, followed by the selective reduction of the quinoline core.

Core Protocol: Reduction of this compound to 3-Amino-5,6,7,8-tetrahydroquinoline

The conversion of the nitro group to a primary amine is a pivotal step, unlocking a plethora of subsequent chemical transformations. The resulting 3-amino-5,6,7,8-tetrahydroquinoline is a versatile intermediate for the introduction of diverse pharmacophores.

Experimental Protocol:

Objective: To synthesize 3-amino-5,6,7,8-tetrahydroquinoline from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-5,6,7,8-tetrahydroquinoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Application in Neuroactive Compound Synthesis: Derivatization of 3-Amino-5,6,7,8-tetrahydroquinoline

The 3-amino-5,6,7,8-tetrahydroquinoline intermediate serves as a launchpad for the synthesis of various classes of neuroactive compounds. The primary amine can be readily functionalized via acylation, sulfonylation, reductive amination, and other C-N bond-forming reactions to introduce moieties known to interact with neurological targets.

Workflow for the Derivatization of 3-Amino-5,6,7,8-tetrahydroquinoline

Derivatization of 3-Amino-5,6,7,8-tetrahydroquinoline cluster_reactions Functionalization Reactions start 3-Amino-5,6,7,8- tetrahydroquinoline acylation Acylation (R-COCl, base) start->acylation sulfonylation Sulfonylation (R-SO2Cl, base) start->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination amide Amide Derivatives (Potential 5-HT Receptor Ligands) acylation->amide sulfonamide Sulfonamide Derivatives (Potential Enzyme Inhibitors) sulfonylation->sulfonamide secondary_amine Secondary/Tertiary Amine Derivatives (Potential σ Receptor Ligands) reductive_amination->secondary_amine

Caption: Synthetic pathways for derivatizing 3-amino-5,6,7,8-tetrahydroquinoline.

Example Protocol: Synthesis of an Amide Derivative

Objective: To synthesize an N-(5,6,7,8-tetrahydroquinolin-3-yl)benzamide derivative, a potential scaffold for serotonin receptor ligands.

Materials:

  • 3-Amino-5,6,7,8-tetrahydroquinoline

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5,6,7,8-tetrahydroquinolin-3-yl)benzamide.

Data Summary

Compound ClassSynthetic TransformationPotential Neurological Target(s)
AmidesAcylationSerotonin (5-HT) Receptors[2]
SulfonamidesSulfonylationMonoamine Oxidase (MAO)
Secondary/Tertiary AminesReductive AminationSigma (σ) Receptors[2]

Conclusion

This compound represents a strategically valuable, albeit underutilized, precursor for the synthesis of novel neuroactive compounds. Its true potential is realized upon reduction to the corresponding 3-amino derivative, which provides a versatile platform for the introduction of a wide range of functional groups. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the rich chemical space accessible from this precursor, paving the way for the discovery of next-generation therapeutics for neurological disorders.

References

Application Notes and Protocols for the Synthesis of Tetrahydroquinolines using Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Flow Chemistry in Tetrahydroquinoline Synthesis

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active molecules drives a continuous demand for efficient, scalable, and sustainable synthetic methodologies. Traditional batch synthesis, while foundational, often encounters challenges related to reaction control, scalability, safety, and reproducibility.

Continuous flow chemistry emerges as a transformative platform to address these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or channels, this technology offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to enhanced reaction efficiency, improved product selectivity, and significantly better safety profiles, particularly when handling hazardous reagents or exothermic reactions. For the synthesis of tetrahydroquinolines, flow chemistry unlocks access to wider reaction windows, facilitates the use of heterogeneous catalysts, and enables the seamless integration of multiple reaction and purification steps into a single, automated process. This application note provides a detailed guide to three powerful flow chemistry methods for THQ synthesis: the Povarov reaction, catalytic hydrogenation, and photocatalytic cyclization, complete with mechanistic insights and actionable protocols.

Methodology 1: Multicomponent Povarov Reaction in Continuous Flow

The Povarov reaction, a formal [4+2] cycloaddition, is a highly effective method for constructing the THQ skeleton from anilines, aldehydes, and alkenes.[1] Its multicomponent nature makes it particularly amenable to flow chemistry, allowing for the rapid generation of diverse compound libraries.[1]

Mechanistic Rationale for Flow Implementation

The Povarov reaction typically proceeds through the acid-catalyzed formation of an electron-deficient imine from the aniline and aldehyde. This imine then undergoes a cycloaddition with an electron-rich alkene. In a flow setup, the rapid mixing of reagent streams and precise temperature control can significantly accelerate the reaction while minimizing the formation of side products. The use of packed-bed reactors with solid-supported acid catalysts simplifies purification by eliminating the need to remove a homogeneous catalyst downstream.

Diagram 1: Povarov Reaction Workflow

Povarov_Workflow cluster_reagents Reagent Streams cluster_flow_system Flow Reactor System Aniline Aniline Solution PumpA Pump A Aniline->PumpA Aldehyde Aldehyde Solution PumpB Pump B Aldehyde->PumpB Alkene Alkene Solution PumpC Pump C Alkene->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Packed-Bed Reactor (Solid Acid Catalyst) Mixer->Reactor Combined Reagent Stream BPR Back Pressure Regulator Reactor->BPR Reaction Mixture Product Crude Product Collection BPR->Product

Caption: General workflow for a three-component Povarov reaction in a continuous flow setup.

Protocol: Continuous Flow Synthesis of a Fused Tetrahydroquinoline

This protocol describes the synthesis of a furano[3,2-c]-1,2,3,4-tetrahydroquinoline derivative using a solid-supported acid catalyst in a packed-bed reactor.

Materials:

  • Aniline derivative (e.g., p-toluidine)

  • Aldehyde (e.g., benzaldehyde)

  • Alkene (e.g., 2,3-dihydrofuran)

  • Solvent (e.g., Acetonitrile)

  • Solid-supported acid catalyst (e.g., Amberlyst-15)

  • HPLC pumps, T-mixer, packed-bed reactor column, heating unit, back pressure regulator.

Procedure:

  • Catalyst Packing: A stainless-steel column (e.g., 10 cm length, 4.6 mm ID) is slurry-packed with Amberlyst-15 resin.

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of p-toluidine in acetonitrile.

    • Solution B: Prepare a 0.2 M solution of benzaldehyde in acetonitrile.

    • Solution C: Prepare a 0.4 M solution of 2,3-dihydrofuran in acetonitrile.

  • System Setup:

    • Connect the reagent solution reservoirs to three separate HPLC pumps.

    • Combine the outlets of the pumps using a T-mixer.

    • Connect the outlet of the mixer to the inlet of the packed-bed reactor.

    • Place the reactor in a column heater set to 80 °C.

    • Install a back-pressure regulator (set to 100 psi) at the outlet of the reactor to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Set the flow rates for pumps A and B to 0.1 mL/min each, and pump C to 0.1 mL/min. This corresponds to a residence time calculated based on the reactor volume.

    • Begin pumping the solvent through the system to equilibrate.

    • Switch to the reagent solutions to initiate the reaction.

    • Collect the output from the back-pressure regulator after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

  • Work-up and Analysis: The collected crude product stream can be concentrated under reduced pressure. The resulting residue is then purified by flash column chromatography to yield the desired tetrahydroquinoline product.

Quantitative Data Summary:

ParameterValue
Substrates p-Toluidine, Benzaldehyde, 2,3-Dihydrofuran
Catalyst Amberlyst-15
Temperature 80 °C
Pressure 100 psi
Residence Time ~10 minutes
Throughput ~1.5 g/day
Typical Yield 75-85%

Methodology 2: Heterogeneous Catalytic Hydrogenation in Continuous Flow

The catalytic hydrogenation of quinolines is a direct and atom-economical route to THQs.[2] Flow chemistry offers significant safety and efficiency advantages for this transformation, particularly when using gaseous hydrogen. The use of packed-bed reactors with heterogeneous catalysts allows for easy separation of the catalyst from the product stream and enables long-term continuous operation.

Mechanistic Rationale for Flow Implementation

In heterogeneous hydrogenation, the quinoline adsorbs onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel), where it reacts with adsorbed hydrogen.[3] A continuous flow packed-bed reactor ensures excellent contact between the substrate, hydrogen, and the catalyst, leading to high reaction rates.[2] Systems like the H-Cube® generate hydrogen in-situ from the electrolysis of water, eliminating the need for hazardous hydrogen cylinders and allowing for precise control over the hydrogen pressure.

Diagram 2: Catalytic Hydrogenation Workflow

Hydrogenation_Workflow cluster_reagents Reagent Stream cluster_flow_system Flow Hydrogenation System (e.g., H-Cube®) Quinoline Quinoline Solution (e.g., in Ethanol) Pump HPLC Pump Quinoline->Pump Hydrogenator Hydrogenation Unit (In-situ H2 generation, Heated Catalyst Cartridge) Pump->Hydrogenator Substrate Feed Product Product Collection Hydrogenator->Product Hydrogenated Product

Caption: Simplified workflow for continuous flow hydrogenation of quinoline.

Protocol: Continuous Flow Hydrogenation of Quinoline using a Packed-Bed Reactor

This protocol details the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline using a commercial flow hydrogenator with a pre-packed palladium on carbon (Pd/C) catalyst cartridge.

Materials:

  • Quinoline

  • Solvent (e.g., Ethanol or Methanol)

  • Flow hydrogenator (e.g., ThalesNano H-Cube Mini Plus™)

  • Pre-packed 10% Pd/C catalyst cartridge (CatCart®)

Procedure:

  • System Preparation:

    • Install the 10% Pd/C CatCart® into the flow hydrogenator.

    • Ensure the water reservoir for in-situ hydrogen generation is full.

  • Reagent Preparation: Prepare a 0.1 M solution of quinoline in ethanol.

  • System Setup and Equilibration:

    • Set the desired reaction parameters on the instrument control panel:

      • Temperature: 60 °C

      • Hydrogen Pressure: 50 bar

      • Flow Rate: 1.0 mL/min

    • Begin pumping the pure solvent through the system to wet the catalyst and purge the lines.

  • Reaction Execution:

    • Once the system has stabilized, switch the pump inlet to the quinoline solution.

    • The instrument will automatically generate hydrogen and pass the substrate solution through the heated catalyst bed.

    • Collect the product stream at the outlet. The reaction is typically complete in a single pass.

  • Work-up and Analysis: The solvent can be removed from the collected solution under reduced pressure to yield the 1,2,3,4-tetrahydroquinoline product, often in high purity without the need for further chromatographic separation.

Quantitative Data Summary:

ParameterValue
Substrate Quinoline
Catalyst 10% Pd/C (packed cartridge)
Temperature 60 °C
H₂ Pressure 50 bar
Flow Rate 1.0 mL/min
Throughput ~7.7 g/hour
Typical Yield >99%

Methodology 3: Photocatalytic Synthesis of Tetrahydroquinolines in Flow

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions.[4] The synthesis of THQs via photocatalytic cyclization of precursors like 2-aminochalcones or iodoaryl vinyl derivatives is a prime example.[4] Flow chemistry is exceptionally well-suited for photochemistry, as the small dimensions of microreactors ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in batch reactors.

Mechanistic Rationale for Flow Implementation

The reaction is initiated by a photocatalyst that, upon absorbing light, can engage in an electron transfer process with the substrate to generate a radical intermediate. This radical then undergoes an intramolecular cyclization to form the THQ ring system. In a flow reactor constructed from transparent tubing (e.g., FEP), the high surface-area-to-volume ratio allows photons to efficiently penetrate the entire reaction medium, ensuring that the photocatalyst is continuously activated. This leads to significantly reduced reaction times and improved efficiency compared to batch.[5]

Diagram 3: Photocatalytic Flow Synthesis Workflow

Photocatalytic_Workflow cluster_reagents Reagent Stream cluster_flow_system Photocatalytic Flow Reactor Substrate Substrate & Photocatalyst Solution Pump Syringe Pump Substrate->Pump Reactor FEP Tubing Reactor Coil Pump->Reactor Product Product Collection Reactor->Product Irradiated Solution Light LED Light Source (e.g., 450 nm) Light->Reactor Irradiation

Caption: A basic setup for a photocatalytic synthesis in a continuous flow reactor.

Protocol: Visible-Light Mediated Flow Synthesis of a Tetrahydroquinoline

This protocol describes the photocatalytic cyclization of an iodoaryl vinyl derivative to a tetrahydroquinoline.

Materials:

  • Substrate (e.g., N-(2-iodophenyl)-3-phenyl-2-propen-1-amine)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Sacrificial electron donor (e.g., triethylamine)

  • Solvent (e.g., degassed acetonitrile)

  • Syringe pump, FEP tubing (e.g., 1/16" OD, 0.8 mm ID), LED light source (e.g., 450 nm blue LEDs).

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a solution containing the iodoaryl vinyl substrate (0.05 M), Ir(ppy)₃ (1 mol%), and triethylamine (3 equivalents) in degassed acetonitrile.

  • Reactor Assembly:

    • Coil a suitable length of FEP tubing (e.g., 10 meters, providing a volume of ~5 mL) around a cylindrical support.

    • Position the LED light source(s) to ensure uniform irradiation of the entire reactor coil.

  • System Setup:

    • Draw the prepared reagent solution into a gas-tight syringe and mount it on the syringe pump.

    • Connect the syringe to the inlet of the FEP tubing reactor.

  • Reaction Execution:

    • Turn on the LED light source.

    • Start the syringe pump at a flow rate calculated to achieve the desired residence time (e.g., a flow rate of 0.1 mL/min for a 5 mL reactor gives a 50-minute residence time).

    • Protect the setup from ambient light.

    • Collect the product stream at the reactor outlet.

  • Work-up and Analysis: The collected solution is concentrated in vacuo. The crude product is then purified using flash chromatography on silica gel to isolate the pure tetrahydroquinoline.

Quantitative Data Summary:

ParameterValue
Substrate N-(2-iodophenyl)-3-phenyl-2-propen-1-amine
Photocatalyst Ir(ppy)₃ (1 mol%)
Light Source 450 nm Blue LEDs
Residence Time 50 minutes
Temperature Ambient (~25 °C)
Typical Yield 70-80%

Conclusion and Future Outlook

The application of continuous flow chemistry to the synthesis of tetrahydroquinolines offers substantial advantages in terms of efficiency, safety, and scalability. The methodologies presented herein—multicomponent Povarov reactions, catalytic hydrogenations, and photocatalytic cyclizations—demonstrate the versatility of flow technology in accessing this critical heterocyclic core. By leveraging precise control over reaction parameters and enabling the use of immobilized catalysts, flow chemistry not only accelerates the discovery of novel THQ derivatives but also provides a clear pathway to their sustainable and scalable production. As the field continues to evolve, the integration of in-line analysis and automated purification will further solidify flow chemistry's role as an indispensable tool for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this foundational yet challenging electrophilic aromatic substitution. Here, we address common experimental hurdles with in-depth, evidence-based troubleshooting advice and frequently asked questions.

Introduction: The Challenge of Directing the Nitro Group

The nitration of 1,2,3,4-tetrahydroquinoline (THQ) is a pivotal reaction for accessing a variety of intermediates crucial in pharmaceutical and materials science. However, achieving regioselectivity is a significant challenge due to the complex interplay of electronic and steric effects within the molecule. The tetrahydroquinoline scaffold possesses two activating groups—the secondary amine and the alkyl portion fused to the benzene ring—which have conflicting directing effects.[1] The amine group strongly directs ortho- and para- to its position (C6 and C8), while the alkyl group also directs ortho- and para- (C5 and C7). The outcome of the reaction is highly sensitive to the reaction conditions, particularly the acidity of the medium and the nature of the N-substituent.[2][3]

This guide will provide a structured approach to troubleshooting and optimizing your nitration reactions to achieve the desired regiochemical outcome.

Diagram: Key Factors Influencing Regioselectivity

G cluster_0 Reaction Inputs cluster_1 Controlling Factors cluster_2 Potential Outcomes THQ Tetrahydroquinoline Substrate N_Protection N-Protection/Protonation (Amine vs. Ammonium vs. Amide) THQ->N_Protection Acidity of medium Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4, AcONO2) Electronic_Effects Electronic Effects (Inductive vs. Resonance) Nitrating_Agent->Electronic_Effects Solvent Solvent System Temperature Reaction Temperature Solvent->Temperature Side_Reactions Side Reactions (Oxidation, N-Nitration, Polynitration) Temperature->Side_Reactions Higher temp increases risk C6_Nitro 6-Nitro-THQ (para to Amine) N_Protection->C6_Nitro Amide (directing) C7_Nitro 7-Nitro-THQ (para to Alkyl) N_Protection->C7_Nitro Ammonium (deactivating) Steric_Hindrance Steric Hindrance C5_C8_Nitro 5- & 8-Nitro-THQ (ortho isomers) Steric_Hindrance->C5_C8_Nitro Influences ortho substitution Electronic_Effects->C6_Nitro Electronic_Effects->C7_Nitro G cluster_0 Workflow for 6-Nitro-THQ A 1. N-Acetylation THQ + Ac₂O B 2. Nitration HNO₃/H₂SO₄, 0°C A->B C 3. Hydrolysis HCl, Reflux B->C D Final Product 6-Nitro-THQ C->D

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nitro-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitro-tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Introduction: The Synthetic Challenge

The synthesis of nitro-tetrahydroquinolines is a critical process in medicinal chemistry, as this scaffold is a key component in a wide array of bioactive molecules. However, the introduction of a nitro group onto the tetrahydroquinoline core can be challenging, often leading to issues with regioselectivity, low yields, and the formation of unwanted side products. This guide will provide practical, experience-driven advice to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of nitro-tetrahydroquinolines. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

FAQ 1: Poor Regioselectivity in the Nitration of Tetrahydroquinoline

Question: I am attempting a direct nitration of tetrahydroquinoline, but I am getting a mixture of isomers (e.g., 6-nitro and 7-nitro) that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer:

Poor regioselectivity in the nitration of tetrahydroquinoline is a frequent issue stemming from the competing directing effects of the amino group and the benzene ring.[1][2] The outcome is highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on the nitrogen atom.[1][2]

Causality and Strategic Solutions:

  • Influence of the Amino Group: The free amino group in tetrahydroquinoline is a powerful ortho-, para-director. However, under the acidic conditions typically used for nitration, the nitrogen is protonated, becoming a meta-directing deactivator. This leads to a complex mixture of products.

  • The Role of N-Protection: To achieve predictable regioselectivity, protection of the amino group is crucial.[1][2] An N-acyl or N-sulfonyl group will moderate the directing effect and prevent N-protonation, favoring nitration at the 6-position.

Experimental Protocol for Regioselective 6-Nitration:

  • N-Protection: Acetylate the tetrahydroquinoline with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine.

  • Nitration: The resulting N-acetyl-tetrahydroquinoline can then be nitrated with a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to selectively yield the 6-nitro derivative.[2]

  • Deprotection: The acetyl group can be removed by acidic or basic hydrolysis to yield the desired 6-nitro-tetrahydroquinoline.

Protecting Group Typical Nitration Conditions Major Isomer Notes
None (unprotected)HNO₃/H₂SO₄Mixture of isomersDifficult to control and separate.
Acetyl (Ac)HNO₃/H₂SO₄, 0 °C6-nitroGood selectivity, easily deprotected.[2]
Trifluoroacetyl (TFA)HNO₃/H₂SO₄, -25 to 0 °C6-nitroExcellent selectivity, mild deprotection.[1]
FAQ 2: Low Yields in Domino Reduction/Cyclization Reactions

Question: I am synthesizing substituted nitro-tetrahydroquinolines via a domino reaction involving the reduction of a nitro group followed by cyclization (e.g., from a 2-nitroarylketone). My yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in domino reactions of this type are often due to incomplete reduction of the nitro group, side reactions of the intermediate aniline, or inefficient cyclization.[3] The choice of catalyst and reaction conditions is critical for success.

Causality and Strategic Solutions:

  • Incomplete Nitro Reduction: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are generally effective for reducing the nitro group.[3] If the reduction is incomplete, you may need to increase the catalyst loading, hydrogen pressure, or reaction time.

  • Side Reactions: The newly formed aniline intermediate can be susceptible to oxidation or polymerization, especially at elevated temperatures.[4]

  • Inefficient Cyclization: The cyclization step, often an intramolecular reductive amination, can be slow or reversible. The choice of solvent can play a significant role in promoting this step.[3]

Troubleshooting Workflow:

G start Low Yield in Domino Reaction monitor_intermediates Monitor Intermediates by TLC/LC-MS start->monitor_intermediates incomplete_reduction Incomplete Nitro Reduction? increase_catalyst Increase Catalyst Loading/Pressure/Time incomplete_reduction->increase_catalyst side_reactions Side Reactions? lower_temp Lower Reaction Temperature side_reactions->lower_temp inefficient_cyclization Inefficient Cyclization? solvent_screen Screen Solvents (e.g., DCM, EtOH) inefficient_cyclization->solvent_screen monitor_intermediates->incomplete_reduction Nitro group present monitor_intermediates->side_reactions Unknown spots monitor_intermediates->inefficient_cyclization Aniline intermediate accumulates G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+2] Cycloaddition Aniline Ar-NH₂ Imine Ar-N=CHR Aniline->Imine [Catalyst] Aldehyde R-CHO Aldehyde->Imine H2O - H₂O Imine_ref Ar-N=CHR (Azadiene) Alkene Dienophile Cycloadduct Tetrahydroquinoline Ring Alkene->Cycloadduct Imine_ref->Cycloadduct [Catalyst]

References

byproduct formation in the synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on understanding and mitigating byproduct formation. The information presented here is a synthesis of established chemical principles and practical laboratory experience.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound presents a significant regiochemical challenge. Direct electrophilic nitration of the 5,6,7,8-tetrahydroquinoline scaffold does not selectively yield the 3-nitro isomer. The electronic properties of the tetrahydroquinoline ring system favor substitution on the benzenoid ring (positions 5, 6, 7, and 8), which is activated by the secondary amine in the aliphatic ring. The pyridine moiety is generally deactivated towards electrophilic attack, making direct nitration at the 3-position a minor and often unobserved pathway.

This guide will first address the common issues and byproduct formations encountered during the direct nitration of 5,6,7,8-tetrahydroquinoline, explaining the underlying chemical principles. Subsequently, we will present a more viable, multi-step synthetic approach to obtain the desired this compound, along with troubleshooting for that specific route.

Part 1: Troubleshooting Direct Nitration of 5,6,7,8-tetrahydroquinoline

While not the recommended route to the 3-nitro isomer, many researchers may initially attempt a direct nitration. Understanding the likely outcomes and byproducts is crucial for characterization and strategy refinement.

Frequently Asked Questions (FAQs)

Q1: I attempted to nitrate 5,6,7,8-tetrahydroquinoline directly using a standard nitrating mixture (HNO₃/H₂SO₄) to obtain the 3-nitro isomer, but my reaction mixture is a complex mess. What went wrong?

A1: Direct nitration of unprotected 5,6,7,8-tetrahydroquinoline is notoriously unselective. The secondary amine in the tetrahydro-ring is a powerful activating group that directs electrophilic substitution to the benzene ring, primarily at positions 6 and 8. Furthermore, the strongly acidic conditions of the nitrating mixture will protonate the nitrogen atom, creating the tetrahydroquinolinium ion. This further deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzenoid ring. You have likely formed a mixture of constitutional isomers, primarily 6-nitro- and 8-nitro-5,6,7,8-tetrahydroquinoline, and potentially some dinitrated and oxidized byproducts.

Q2: What are the major byproducts I should expect from the direct nitration of 5,6,7,8-tetrahydroquinoline?

A2: The primary byproducts are other constitutional isomers of mono-nitrated tetrahydroquinoline. A study on the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, yielded a mixture of 6-nitro and 7-nitro isomers.[1] For the unprotected amine, a complex mixture is expected. Other significant byproducts can include:

  • Dinitrated products: Over-nitration can occur, especially if the reaction conditions (temperature, concentration of nitrating agent) are not carefully controlled. This can lead to products like 6,8-dinitro-5,6,7,8-tetrahydroquinoline.

  • Oxidized byproducts: The nitrating mixture is a strong oxidizing agent. The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of quinoline and nitroquinolines.[2]

  • Polymeric materials: The strong acidic conditions and oxidative nature of the reaction can lead to the formation of tar-like, polymeric materials, which can complicate purification.

Q3: How can I identify the different nitro-isomers in my product mixture?

A3: Spectroscopic methods are essential for identifying the isomers.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The coupling patterns and chemical shifts of the aromatic protons provide clear evidence of the substitution pattern. For example, the 6-nitro isomer will show two doublets in the aromatic region, while the 7-nitro isomer will show a doublet, a single, and a doublet of doublets. A detailed NMR study has been published that unequivocally characterizes the 5-, 6-, 7-, and 8-nitro isomers.[3]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are also indicative of the nitro group's position.

  • Mass Spectrometry: While mass spectrometry will confirm the presence of a nitro-tetrahydroquinoline (by its molecular weight), it generally cannot distinguish between constitutional isomers unless coupled with a separation technique like GC-MS or LC-MS where retention times will differ.

Q4: Is there any way to improve the selectivity of the direct nitration towards the 3-position?

A4: Achieving selectivity for the 3-position via direct electrophilic nitration is highly unlikely due to the inherent electronic properties of the tetrahydroquinoline ring system. The pyridine ring is electron-deficient and therefore less reactive towards electrophiles than the benzene ring. Any attempt to force the reaction is more likely to result in oxidation and decomposition. A more rational synthetic strategy is required.

Visualizing Byproduct Formation in Direct Nitration

Synthetic_Workflow start Suitable Precursor step1 Formation of 3-Amino-5,6,7,8-tetrahydroquinoline start->step1 step2 Diazotization step1->step2 step3 Sandmeyer Reaction (NaNO₂ / Cu₂O, H₂O or similar) step2->step3 product This compound step3->product

References

troubleshooting low enantioselectivity in asymmetric tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines (THQs). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues.

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] Achieving high enantiopurity in the synthesis of chiral THQs is often a critical challenge. Low enantioselectivity can arise from a multitude of factors, ranging from catalyst and reagent quality to subtle variations in reaction conditions. This guide is structured to help you systematically identify and address the root cause of suboptimal results in your asymmetric synthesis.

Quick Troubleshooting Guide & FAQs

This section addresses some of the most common and straightforward issues encountered during the asymmetric synthesis of tetrahydroquinolines.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is unexpectedly low, close to racemic. Where should I start troubleshooting?

A: A nearly racemic mixture often points to a fundamental issue with your chiral catalyst system.[3] Start by verifying the following:

  • Catalyst Identity and Purity: Confirm the correct chiral ligand and metal precursor were used. Impurities can poison the catalyst or promote a non-selective background reaction.

  • Catalyst Activation/Formation: Ensure the active catalyst was prepared correctly. Some catalysts require in-situ formation or activation; incomplete reaction or decomposition can lead to poor results.

  • Catalyst Loading: An incorrect catalyst loading can significantly impact enantioselectivity.[3] Accurately weigh all components.

Q2: I'm observing inconsistent enantioselectivity between batches. What could be the cause?

A: Inconsistency often points to variability in reagents or reaction setup.

  • Solvent and Reagent Quality: Ensure the solvent is anhydrous and of high purity. Trace impurities, particularly water or coordinating species, can interfere with the catalyst.[3] Use freshly distilled or purchased anhydrous solvents.

  • Inert Atmosphere: Many asymmetric catalysts are sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Asymmetric reactions can be highly sensitive to temperature fluctuations.[3] Ensure consistent and accurate temperature control throughout the reaction.

Q3: Can the substrate itself be the source of low enantioselectivity?

A: Absolutely. The electronic and steric properties of your aniline, aldehyde, and dienophile (in the case of a Povarov reaction) can significantly influence the outcome.[4] A catalyst system that works well for one substrate may not be optimal for another.[3] Consider if your substrate has functional groups that could interfere with the catalyst.

Q4: How do I accurately determine the enantiomeric excess of my product?

A: Accurate determination of % ee is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard, using a chiral stationary phase to separate the enantiomers.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC with often faster run times.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: This can be used to differentiate enantiomers by inducing chemical shift differences.[3]

In-Depth Troubleshooting Guides

When initial checks do not resolve the issue, a more systematic approach is required. The following guides delve into specific reaction parameters, explaining their mechanistic role and providing actionable protocols for optimization.

Guide 1: The Catalyst System - Heart of the Asymmetry

The chiral catalyst is responsible for creating the asymmetric environment that favors the formation of one enantiomer over the other.

The Problem: Suboptimal Catalyst Performance

A poorly performing catalyst can be due to issues with the ligand, the metal source, or their interaction. In metal-catalyzed reactions, ligands control the reactivity and selectivity by modulating the steric and electronic properties of the metal center.[5]

Troubleshooting Workflow: Catalyst System Optimization

cluster_catalyst Catalyst System Troubleshooting start Low ee Observed ligand_screen Screen Different Ligand Scaffolds (e.g., Phosphoramidites, P-chiral ligands, BOX, Proline derivatives) start->ligand_screen metal_screen Vary Metal Precursor or Lewis Acid (e.g., Pd, Ir, Sc, Cu) ligand_screen->metal_screen ratio_opt Optimize Ligand:Metal Ratio metal_screen->ratio_opt loading_opt Optimize Catalyst Loading ratio_opt->loading_opt result Improved ee? loading_opt->result success Proceed to Further Optimization result->success Yes fail Re-evaluate Reaction Strategy result->fail No

Caption: A workflow for troubleshooting the catalyst system.

Experimental Protocol: Ligand Screening
  • Setup: Prepare a series of parallel reactions in small vials.

  • Standard Conditions: Keep the substrate concentrations, temperature, and reaction time constant for all reactions.

  • Variable: In each vial, use a different chiral ligand from a library of relevant scaffolds (e.g., for a Povarov reaction, this might include chiral phosphoric acids, N,N'-dioxides, or various phosphine ligands).[4][6]

  • Execution: Add the substrates and initiate the reaction.

  • Analysis: After the specified time, quench the reactions and analyze the % ee of each using chiral HPLC.

Data Interpretation: Ligand Effects on Enantioselectivity
Ligand TypeMetal/AcidTypical % ee RangeReference
Chiral Phosphoric AcidBrønsted Acid80-99%[4]
N,N'-DioxideSc(OTf)₃92->99%[6]
P-chiral (YuePhos)Pd₂(dba)₃up to 96%[5]
Diphenylprolinol TMS etherOrganocatalystup to >99%[7]
(L)-ProlineOrganocatalystGood[8]

This table provides examples; optimal ligands are highly substrate-dependent.

Guide 2: The Reaction Environment - Solvent and Temperature

The solvent does more than just dissolve reactants; it can influence the catalyst's conformation and the stability of diastereomeric transition states.[9][10][11] Temperature affects reaction rates and can impact the energy difference between these transition states.

The Problem: Non-Ideal Solvent or Temperature Leading to Poor Enantioselection

An inappropriate solvent can fail to stabilize the desired transition state or may even coordinate to the catalyst, inhibiting its function. Temperature can be a double-edged sword; while higher temperatures increase reaction rates, they can decrease selectivity.

Causality: How Solvents Influence Enantioselectivity

Solvents can play a crucial role in asymmetric catalysis, sometimes with dramatic effects. For instance, in certain Ir-catalyzed asymmetric hydrogenations of quinolines, switching the solvent can even reverse the enantioselectivity, yielding either the (R) or (S) product in high ee.[12] This is often due to specific interactions, like hydrogen bonding between an alcohol solvent and the substrate, which alters the transition state geometry.[13]

  • Polar Aprotic Solvents (e.g., DCM, Toluene): Often good starting points as they are less likely to coordinate strongly with the catalyst.

  • Polar Protic Solvents (e.g., EtOH, MeOH): Can participate in hydrogen bonding, which may be beneficial or detrimental.[13][14]

  • Coordinating Solvents (e.g., THF, Dioxane): Can sometimes stabilize catalytic species, but may also compete with the substrate for binding to the metal center.[10][12]

Experimental Protocol: Solvent and Temperature Screening
  • Setup: Using the best catalyst system identified previously, set up a matrix of reactions.

  • Variables:

    • Solvents: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate, THF, Ethanol).[12][14]

    • Temperatures: For each solvent, run the reaction at several temperatures (e.g., -20 °C, 0 °C, Room Temperature).

  • Execution and Analysis: Run the reactions under identical conditions (other than the variables) and analyze the yield and % ee for each.

Data Interpretation: Example of Solvent/Temperature Effects
SolventTemperature (°C)Yield (%)% ee
Toluene258575% (R)
Toluene08288% (R)
Dichloromethane259081% (R)
Ethanol257594% (S)
Ethanol07097% (S)

This hypothetical data illustrates how both solvent and temperature can dramatically alter both the magnitude and the absolute configuration of the product. A similar solvent-dependent enantiodivergent outcome has been reported in the literature.[12]

Guide 3: Substrates and Reagents - Purity and Stoichiometry

The purity and precise ratio of your starting materials are critical for a successful and reproducible asymmetric reaction.

The Problem: Impurities or Incorrect Stoichiometry Compromising Selectivity

Impurities in substrates can act as catalyst poisons. For multicomponent reactions like the Povarov reaction, the order of addition and stoichiometry of the aniline, aldehyde, and alkene are crucial for forming the reactive imine intermediate and avoiding side reactions.[4][15][16]

Troubleshooting Workflow: Reagent and Stoichiometry Check

Caption: A workflow for troubleshooting reagents and reaction stoichiometry.

Protocol: Optimizing a Three-Component Povarov Reaction

The Povarov reaction, a powerful tool for THQ synthesis, involves the condensation of an aniline, an aldehyde, and an activated alkene.[4][17] The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise ionic pathway, and the balance between these can be influenced by reaction conditions.[4]

  • Baseline (One-Pot): Combine the aniline (1.0 eq), aldehyde (1.0 eq), alkene (1.2 eq), and catalyst in the chosen solvent.

  • Pre-formation of Imine: In a separate flask, stir the aniline (1.0 eq) and aldehyde (1.0 eq) in the solvent, often with a dehydrating agent (e.g., MgSO₄), for 30-60 minutes to form the imine in situ. Then, add the catalyst and the alkene (1.2 eq). This can prevent side reactions of the aldehyde and improve selectivity.[15]

  • Vary Stoichiometry: Test different ratios of the alkene (e.g., 1.5 eq, 2.0 eq) to see if it improves conversion and minimizes side products.

  • Analysis: Compare the yield and % ee from each experiment to determine the optimal procedure.

Conclusion

Troubleshooting low enantioselectivity in asymmetric tetrahydroquinoline synthesis requires a systematic and logical approach. By carefully considering and optimizing the catalyst system, reaction environment, and reagent quality, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a framework for this process, grounded in mechanistic principles and practical experimental protocols. Remember that each substrate system is unique, and a combination of the strategies outlined here may be necessary to achieve your desired level of enantiopurity.

References

Technical Support Center: Managing Stability Issues of Nitroaromatic Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice for managing the stability of nitroaromatic compounds in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Foundational Knowledge - Why Are Nitroaromatic Compounds Prone to Instability?

Nitroaromatic compounds are a cornerstone in various fields, from pharmaceuticals to materials science. However, their chemical nature presents unique stability challenges. The potent electron-withdrawing properties of the nitro group (-NO₂), combined with the inherent stability of the aromatic ring, render these molecules susceptible to specific degradation pathways.[1] Understanding these vulnerabilities is the first step toward mitigating them.

Q1: What are the primary factors that influence the stability of nitroaromatic compounds in solution?

A1: The stability of a nitroaromatic compound in solution is not intrinsic but is heavily influenced by its chemical environment. The key factors to consider are:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Some nitroaromatics are particularly unstable in alkaline conditions.[2]

  • Light Exposure: Many nitroaromatic compounds are photosensitive and can undergo photodegradation upon exposure to UV or even visible light.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions and, in some cases, lead to thermal decomposition.[4]

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to both oxidation and reduction, leading to a variety of degradation products.[5][6]

  • Solvent Choice: The polarity and reactivity of the solvent can influence degradation rates and pathways.[7]

  • Presence of Contaminants: Trace metals or other impurities can catalyze degradation reactions.

Q2: What are the common degradation pathways for nitroaromatic compounds in solution?

A2: There are three primary degradation pathways that researchers should be aware of:

  • Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. For nitroaromatics, this is often pH-dependent. A classic example is the alkaline hydrolysis of nitro-substituted aromatic ethers or esters.[8]

  • Photolysis: Light energy can excite the molecule, leading to bond cleavage or reaction with other molecules in the solution. This is a significant pathway for many nitroaromatics, leading to a complex mixture of products.[9]

  • Oxidation/Reduction: The nitro group itself can be reduced to nitroso, hydroxylamino, or amino functionalities.[7] Conversely, the aromatic ring or other substituents can be oxidized, especially in the presence of oxidizing agents or under photochemical conditions.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Q3: I'm observing a change in the color of my nitroaromatic stock solution over time. What could be the cause?

A3: A color change is often a visual indicator of degradation. For many nitroaromatic compounds, particularly those with multiple nitro groups like TNT, exposure to light can lead to the formation of colored degradation products.[9] This phenomenon is a form of photolysis.

  • Immediate Action: Protect your solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil.

  • Long-Term Solution: Prepare fresh stock solutions more frequently and store them at a low temperature (e.g., -20°C or -80°C) in the dark.[10] When preparing to use the solution, allow it to come to room temperature slowly before opening to prevent condensation from introducing water, which could facilitate hydrolysis.[11]

Q4: My HPLC analysis of a nitroaromatic compound shows peak tailing. What are the likely causes and how can I fix it?

A4: Peak tailing in HPLC is a common issue, and for nitroaromatic compounds, it can often be linked to their chemical properties.

  • Cause 1: Secondary Interactions with the Stationary Phase: Many basic nitroaromatic compounds can interact with residual silanol groups on standard silica-based C18 columns, leading to peak tailing.[12]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing these secondary interactions.[3]

      • Use an End-Capped Column: Select a column that has been "end-capped" to minimize the number of free silanol groups.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.

  • Cause 2: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, it may be time to replace the column.[3]

  • Cause 3: In-situ Degradation: The compound may be degrading on the column itself, especially if the mobile phase conditions (e.g., pH) are unfavorable.

    • Solution: Evaluate the stability of your compound under the analytical conditions. This may require performing a forced degradation study.

Workflow for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No overload Check for Column Overload (Reduce sample concentration) yes_all->overload check_compound Is the analyte a basic nitroaromatic? no_all->check_compound bed_deformation Check for Column Bed Deformation (Void at inlet) overload->bed_deformation If not resolved flush_column Flush Column with Strong Solvent bed_deformation->flush_column yes_basic Yes check_compound->yes_basic Yes no_basic No check_compound->no_basic No secondary_interactions Secondary Silanol Interactions Likely yes_basic->secondary_interactions no_basic->flush_column adjust_ph Adjust Mobile Phase pH (e.g., to pH 2-3) secondary_interactions->adjust_ph use_endcapped Use End-Capped Column adjust_ph->use_endcapped add_tea Add Competing Base (TEA) use_endcapped->add_tea replace_column Replace Column flush_column->replace_column If not resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: I suspect my nitroaromatic compound is degrading during my experiment. How can I confirm this and identify the degradation products?

A5: To confirm degradation and identify the products, a forced degradation study is the most systematic approach.[13] This involves intentionally subjecting your compound to stress conditions to accelerate degradation.

  • Approach:

    • Prepare Solutions: Prepare solutions of your compound in appropriate solvents.

    • Apply Stress Conditions: Expose the solutions to various stress conditions in parallel:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Photolysis: Expose to UV light (e.g., 254 nm) or a photostability chamber.[3]

      • Thermal Stress: Heat the solution at 60°C for 24 hours.

    • Analysis: Analyze the stressed samples, along with a control sample (stored under normal conditions), using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).[14][15]

  • Interpretation:

    • A decrease in the peak area of the parent compound in the stressed samples compared to the control confirms degradation.

    • New peaks appearing in the chromatograms of the stressed samples are potential degradation products.

    • A PDA detector can help determine if the new peaks are related to the parent compound by comparing their UV spectra.

    • LC-MS is a powerful tool for identifying the molecular weights of the degradation products, which aids in structure elucidation.[5]

Section 3: FAQs - Best Practices for Handling and Storage

Q6: What is the best way to prepare and store a stock solution of a nitroaromatic compound?

A6: Proper preparation and storage are crucial for maintaining the integrity of your stock solutions.

  • Solvent Selection:

    • Start with a high-purity, HPLC-grade solvent.

    • For many nitroaromatics, dimethyl sulfoxide (DMSO) is a good initial choice due to its high solubilizing power.[16] However, always perform a preliminary solubility test.

    • Be aware that the solvent can influence stability. For instance, some compounds may be less stable in protic solvents like methanol or ethanol.

  • Preparation Protocol:

    • Accurately weigh the compound.

    • Dissolve in a minimal amount of the chosen solvent in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume. Gentle warming or sonication can be used to aid dissolution, but be cautious with thermally labile compounds.[16]

  • Storage:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.[10]

    • Use amber vials or wrap clear vials in foil to protect from light.[17]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[16]

Workflow for Stock Solution Preparation and Storage

Caption: Recommended workflow for preparing and storing stock solutions.

Q7: Are there any specific solvent and pH combinations I should avoid?

A7: Yes. Based on general principles and specific studies, here are some combinations to be cautious with:

Compound ClassAvoidRationale
Nitro-substituted phenols High pH (alkaline) solutionsThe phenolic proton is acidic, and the resulting phenoxide ion can be more susceptible to oxidation.
Nitroaromatics with leaving groups (e.g., halogens) Strong nucleophilic solvents or basic conditionsCan lead to nucleophilic aromatic substitution, replacing the leaving group.
TNT and related compounds Alkaline conditions (e.g., pH > 8)Prone to alkaline hydrolysis, forming colored and complex degradation products.[8]

Q8: How long can I expect my nitroaromatic stock solution to be stable?

A8: The stability of a stock solution is compound-specific and depends on the storage conditions. There is no universal answer.

  • Best Practice: If you are using a stock solution for an extended period, it is advisable to periodically check its purity and concentration. This can be done by running a fresh HPLC analysis and comparing it to the initial analysis. For critical applications, it is always best to use freshly prepared solutions.

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a forced degradation study.

Protocol: Forced Degradation Study of a Nitroaromatic Compound

Objective: To identify potential degradation products and establish the intrinsic stability of a nitroaromatic compound under various stress conditions.

Materials:

  • Nitroaromatic compound of interest

  • HPLC-grade solvent for stock solution (e.g., DMSO, acetonitrile)

  • 1 M HCl and 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA or MS detector

  • pH meter

  • Photostability chamber or UV lamp

  • Oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the nitroaromatic compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Sample Preparation for Stress Testing: For each condition, dilute the stock solution with the appropriate stress medium to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare a control sample by diluting the stock solution with the analysis mobile phase or a neutral solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: To one sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: To another sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To a separate sample, add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Place a sample in a photostability chamber and expose it to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]

    • Thermal Degradation: Place a sample in an oven at 60°C for 24 hours, protected from light.

  • Analysis:

    • Analyze all stressed samples and the control sample by a validated stability-indicating HPLC method.

    • Ensure the method provides good separation between the parent compound and all degradation products.

    • Use a PDA detector to check for peak purity and to compare UV spectra.

    • If available, use an LC-MS system to obtain molecular weight information for the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Report the retention times and peak areas of all degradation products.

    • Based on the data, propose potential degradation pathways.

References

Technical Support Center: Optimizing Protecting Groups for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices and challenges associated with nitrogen protecting groups in THQ synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategy is both robust and efficient.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of protecting groups in the synthesis of tetrahydroquinolines.

Q1: Why are protecting groups fundamentally important in tetrahydroquinoline (THQ) synthesis?

The nitrogen atom of the aniline precursors used in THQ synthesis is both basic and nucleophilic.[1] This inherent reactivity can interfere with many common synthetic transformations. For instance, during metal-catalyzed cross-coupling reactions or when using organometallic reagents, the free amine can coordinate to the metal center, deactivating the catalyst or leading to undesired side reactions.[2] Protecting the amine, typically by converting it to a less nucleophilic carbamate or sulfonamide, temporarily "masks" this reactivity, allowing other transformations to proceed cleanly on different parts of the molecule.[3] This strategy is crucial for achieving chemoselectivity, improving yields, and simplifying purification in multi-step syntheses.

Q2: What are the most common nitrogen protecting groups used for THQ synthesis, and what are their primary applications?

The choice of protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its removal. The three most common classes are carbamates, with Boc and Cbz being exemplary.

  • tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups due to its general stability under basic, hydrogenolytic, and nucleophilic conditions.[4] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5]

  • Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and mildly basic conditions. Its key feature is its lability to catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves it to yield the free amine, toluene, and carbon dioxide.[5] This makes it ideal for syntheses involving acid-sensitive functional groups.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): While extremely common in peptide synthesis, Fmoc is also valuable in THQ synthesis. It is stable to acidic conditions and hydrogenolysis but is readily cleaved by bases, such as piperidine.[4] This provides an orthogonal deprotection strategy relative to Boc and Cbz groups.

Q3: How do I select the optimal protecting group for my specific synthetic route?

Selecting the right protecting group requires a forward-looking analysis of your entire synthetic plan. You must consider the reaction conditions for every step that the protected intermediate will be subjected to.

The flowchart below provides a decision-making framework for selecting a protecting group based on planned downstream reaction conditions.

G start Start: Choose a Protecting Group for THQ Synthesis acid Will the synthesis involve strong acidic conditions? start->acid base Will the synthesis involve strong basic conditions? acid->base No fmoc Consider Fmoc Group (Base Labile) acid->fmoc Yes h2 Will the synthesis involve catalytic hydrogenation? base->h2 No boc Consider Boc Group (Acid Labile) base->boc Yes cbz Consider Cbz Group (Hydrogenolysis Labile) h2->cbz No other Consider alternative groups (e.g., Tosyl, Nosyl) h2->other Yes G cluster_0 Orthogonal Deprotection Workflow start Start: Di-protected Intermediate (e.g., Boc-Amine, TBDMS-Alcohol) step1 Step 1: Selective Amine Deprotection Reagent: Trifluoroacetic Acid (TFA) start->step1 intermediate1 Intermediate 1: Free Amine, TBDMS-Alcohol step1->intermediate1 step2 Step 2: Reaction on Free Amine (e.g., Acylation, Alkylation) intermediate1->step2 intermediate2 Intermediate 2: Functionalized Amine, TBDMS-Alcohol step2->intermediate2 step3 Step 3: Selective Alcohol Deprotection Reagent: Tetrabutylammonium Fluoride (TBAF) intermediate2->step3 end Final Product: Functionalized Amine, Free Alcohol step3->end

References

avoiding over-reduction in the synthesis of aminotetrahydroquinolines from nitro precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Synthesis of Aminotetrahydroquinolines

A Guide to Preventing Over-reduction in the Catalytic Hydrogenation of Nitro Precursors

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the selective reduction of a nitro group on a tetrahydroquinoline core is a critical yet often challenging transformation. The primary goal is to achieve high yields of the desired aminotetrahydroquinoline without saturating the aromatic ring—a common side reaction known as over-reduction. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you navigate this specific synthetic challenge.

Understanding the Core Problem: The Over-reduction Pathway

The catalytic hydrogenation of a nitro-substituted tetrahydroquinoline to its corresponding amine is a six-electron reduction that should ideally be confined to the nitro group.[1] However, the very catalysts proficient at this transformation, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), are also highly effective for aromatic ring saturation.[2][3][4]

Over-reduction occurs when, after the formation of the desired aminotetrahydroquinoline, the catalyst proceeds to hydrogenate the carbocyclic portion of the molecule, leading to undesired aminodecahydroquinoline diastereomers. This process is particularly favorable under harsh conditions, such as elevated hydrogen pressure and temperature.[5]

Below is a diagram illustrating the desired reaction pathway versus the problematic over-reduction side reaction.

G cluster_0 Reaction Pathway A Nitro-Tetrahydroquinoline (Starting Material) B Amino-Tetrahydroquinoline (Desired Product) A->B Desired Reduction (Fast, Selective) C Amino-Decahydroquinoline (Over-reduced Byproduct) B->C Over-reduction (Slower, Non-selective) Favored by: High H₂, High Temp, High Catalyst Load G Start Sluggish Reaction at RT (Incomplete Conversion) Q1 Is the catalyst fresh and active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is starting material soluble in the chosen solvent? A1_Yes->Q2 Sol_A1 Replace with fresh catalyst. Ensure proper storage and handling. A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Consider CTH A2_Yes->Q3 Sol_A2 Switch to a solvent system that fully dissolves the substrate. A2_No->Sol_A2 Sol_Q3 Switch to Pd/C with Ammonium Formate in Methanol at RT to 40°C. Monitor by TLC/LC-MS. Q3->Sol_Q3

References

Technical Support Center: Column Chromatography Separation of 3-Nitro vs. 6-Nitro Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic separation of 3-nitro-1,2,3,4-tetrahydroquinoline and 6-nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific isomer separation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your purification process effectively.

Core Principles: The Challenge of Isomer Separation

Separating positional isomers like 3-nitro and 6-nitro tetrahydroquinoline presents a significant chromatographic challenge. These molecules share the same mass and elemental composition, meaning their separation relies entirely on exploiting subtle differences in their physicochemical properties. The key to this separation lies in the differential polarity imparted by the nitro group's position.

  • 6-Nitro-1,2,3,4-tetrahydroquinoline: The nitro group is attached to the aromatic ring. Its strong electron-withdrawing nature is in conjugation with the aromatic system, leading to a significant increase in the molecule's overall polarity and dipole moment.

  • 3-Nitro-1,2,3,4-tetrahydroquinoline: The nitro group is attached to the saturated, aliphatic portion of the molecule. Its influence on the molecule's polarity is more localized and does not benefit from resonance with the aromatic ring, generally resulting in a less polar compound compared to the 6-nitro isomer.

This polarity difference is the fundamental lever we will use to achieve separation via column chromatography. The principle is based on differential adsorption; the more polar isomer (6-nitro) will interact more strongly with a polar stationary phase and will therefore elute later than the less polar isomer (3-nitro).[1]

Frequently Asked Questions (FAQs)

Here we address common preliminary questions that arise when designing the separation protocol for these isomers.

Q1: What is the best stationary phase for separating 3-nitro and 6-nitro tetrahydroquinoline?

A1: For normal-phase chromatography, silica gel (SiO₂) of 60-120 or 230-400 mesh is the standard and most cost-effective choice. Its polar surface, rich in silanol groups (Si-OH), provides the necessary sites for differential adsorption of the nitro-isomers.[1]

However, the basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups, potentially leading to peak tailing or irreversible adsorption.[2] If this becomes an issue, consider these alternatives:

  • Neutral Alumina (Al₂O₃): This is an excellent alternative if your compounds are acid-sensitive or bind too strongly to silica.[3]

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with the mobile phase containing a small percentage of a basic modifier like triethylamine (TEA).

Q2: How do I select the optimal mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good separation factor (difference in Rf values) on a Thin Layer Chromatography (TLC) plate. The goal is to have the Rf value of the less polar compound (expected to be 3-nitro-THQ) around 0.3-0.4 for optimal column separation.[3]

Start with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective starting point is a mixture of Hexane and Ethyl Acetate .

  • Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Spot your mixture on a TLC plate and develop it.

  • Gradually increase the proportion of the polar solvent (e.g., 90:10, 85:15) until you achieve a clear separation of spots.

The solvent system that gives the best separation on TLC will be the starting point for your column chromatography.

Q3: Should I use isocratic or gradient elution?

A3:

  • Isocratic Elution: Using a single, constant mobile phase composition is simpler and preferred if your TLC analysis shows a large difference in Rf values between the two isomers.

  • Gradient Elution: If the Rf values are close, a gradient elution—where you gradually increase the polarity of the mobile phase during the run—is highly recommended. This allows for the elution of the less polar 3-nitro isomer first, followed by a sufficiently strong mobile phase to elute the more tightly-bound 6-nitro isomer in a reasonable time without excessive band broadening.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during the separation.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
No Separation (Co-elution) 1. Mobile phase is too polar: Both compounds are eluting quickly with the solvent front. 2. Mobile phase is not polar enough: Both compounds are stuck at the top of the column.1. Decrease mobile phase polarity: Reduce the percentage of the polar component (e.g., ethyl acetate). Verify with TLC first. 2. Increase mobile phase polarity: Gradually increase the percentage of the polar component.
Poor Resolution / Overlapping Peaks 1. Incorrect mobile phase polarity: The chosen solvent system does not provide enough selectivity. 2. Column was overloaded: Too much sample was loaded for the column size. 3. Poor column packing: Channels or cracks in the stationary phase are causing band broadening.1. Optimize mobile phase: Test different solvent systems. Sometimes switching one component (e.g., using Dichloromethane instead of Ethyl Acetate) can alter selectivity.[4] 2. Reduce sample load: A general rule is to load 1-5% of the silica gel mass. 3. Repack the column: Ensure a uniform, homogenous, and bubble-free packing.
Peak Tailing Strong interaction with stationary phase: The basic nitrogen of the tetrahydroquinoline is interacting too strongly with acidic silanol groups on the silica.[2]Add a basic modifier: Incorporate 0.1-1% Triethylamine (TEA) or a few drops of ammonia into your mobile phase. This will cap the active sites on the silica and improve peak shape.[2]
Compound Stuck on Column / No Elution 1. Irreversible adsorption: The compound is too polar for the chosen mobile phase or is reacting with the stationary phase. 2. Compound instability: The compound may have decomposed on the acidic silica gel.[3]1. Drastically increase solvent polarity: Flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane). 2. Use a less acidic stationary phase: Switch to neutral alumina or deactivated silica gel for future runs. 3. Check compound stability: Run a 2D TLC. Spot the compound, run the plate in one direction, dry it, and then run it again in the perpendicular direction. If a new spot appears, the compound is degrading on the stationary phase.[3]
Cracked or Dry Column Bed Solvent level dropped below the top of the stationary phase. This is a critical error that ruins the separation.The run is likely compromised. You will need to repack the column. Always ensure the solvent level remains above the silica bed.[5]

Troubleshooting Decision Logic

Troubleshooting Start Problem Observed CoElution Poor or No Separation Start->CoElution Tailing Peak Tailing Start->Tailing Stuck Compound Stuck Start->Stuck CheckTLC Review TLC Data CoElution->CheckTLC AddBase Add 0.5% TEA to Eluent Tailing->AddBase CheckStability Check Stability (2D-TLC) Stuck->CheckStability TLC_HighRf High Rf / Near Solvent Front CheckTLC->TLC_HighRf Both spots high? TLC_LowRf Low Rf / At Baseline CheckTLC->TLC_LowRf Both spots low? TLC_PoorSep Poor Spot Separation CheckTLC->TLC_PoorSep Spots close? DecreasePolarity Decrease Mobile Phase Polarity TLC_HighRf->DecreasePolarity IncreasePolarity Increase Mobile Phase Polarity TLC_LowRf->IncreasePolarity ChangeSolvent Change Solvent System (e.g., Hex/DCM) TLC_PoorSep->ChangeSolvent Stable Switch to Alumina or Deactivated Silica CheckStability->Stable No Degradation? Unstable Compound is Unstable on Silica CheckStability->Unstable Degradation? Unstable->Stable

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Mixture of 3-nitro and 6-nitro tetrahydroquinoline

  • Developing chambers

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare several developing chambers with different solvent systems of increasing polarity. For example:

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane).

  • Using a capillary spotter, carefully spot the mixture onto the baseline of a TLC plate.[5]

  • Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Analysis: Identify the solvent system that gives the best separation between the two spots, with the lower Rf spot (more polar, likely 6-nitro-THQ) and the higher Rf spot (less polar, likely 3-nitro-THQ) well-resolved. Aim for an Rf of ~0.3-0.4 for the higher spot.

Protocol 2: Column Chromatography Separation

Objective: To perform the bulk separation of the isomers using the optimized mobile phase.

Workflow Diagram:

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

References

Technical Support Center: Impact of Solvent on the Regioselectivity of Tetrahydroquinoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the regioselectivity of 1,2,3,4-tetrahydroquinoline (THQ) nitration. The information herein is designed to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the nitration of tetrahydroquinoline so challenging?

A1: The challenge arises from the dual reactivity of the aniline-like moiety within the tetrahydroquinoline structure. The nitrogen atom's lone pair of electrons can be either electron-donating or electron-withdrawing, depending on the reaction environment. In its neutral state, the amino group is a powerful activating, ortho, para-director due to its electron-donating resonance effect.[1][2] However, in strongly acidic media, the nitrogen is protonated to form an ammonium cation. This protonated group becomes a deactivating, meta-director via a strong inductive effect.[3][4] The choice of solvent and reagents directly dictates the protonation state of the nitrogen, and thus, the position of electrophilic attack by the nitronium ion.

Q2: What is the primary role of the solvent in controlling the regiochemical outcome of this reaction?

A2: The solvent's primary role is to modulate the electronic character of the tetrahydroquinoline nitrogen.

  • Strongly Protic/Acidic Solvents (e.g., H₂SO₄): These solvents protonate the nitrogen atom, transforming the substituent into a deactivating, meta-directing group. This leads to the formation of the 7-nitro isomer.[4][5]

  • Aprotic or Weakly Acidic Solvents (e.g., Acetic Anhydride, Dichloromethane): In these environments, the nitrogen remains unprotonated, especially if it is protected with an acyl group. This preserves its character as an activating, ortho, para-director, favoring nitration at the 6- and 8-positions.[5] The solvent can also influence the solubility of reagents and stabilize transition states, further affecting the product distribution.[6][7]

Q3: How does protecting the nitrogen atom with an acetyl or other acyl group influence the reaction?

A3: Protecting the nitrogen atom with an acyl group, such as acetyl (-COCH₃) or pivaloyl (-COC(CH₃)₃), is a critical strategy to prevent N-protonation in acidic media.[3][4] This ensures the nitrogen's lone pair remains available to participate in resonance, maintaining its ortho, para-directing influence. This strategy effectively "switches" the regioselectivity away from the 7-position and towards the 6- and 8-positions. The steric bulk of the protecting group can further be used to disfavor substitution at the sterically hindered 8-position, thereby increasing selectivity for the 6-position.[5]

Q4: Which positions on the tetrahydroquinoline ring are most susceptible to nitration under different conditions?

A4:

  • Position 7: This position is favored under strongly acidic conditions (e.g., HNO₃/H₂SO₄) where the nitrogen is protonated, making it a meta-director.[4][5]

  • Position 6: This is the para-position relative to the nitrogen. It is favored when the nitrogen is in its neutral, electron-donating state, which is typically achieved by using an N-protected tetrahydroquinoline derivative.[3][4]

  • Position 8: This is the ortho-position relative to the nitrogen. It is also activated by an N-protected, electron-donating group but is often disfavored due to steric hindrance from both the protecting group and the adjacent fused aliphatic ring.[5][8]

  • Position 5: This position is generally not favored due to electronic and steric factors.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction yields primarily the 7-nitro isomer, but I want the 6-nitro isomer.
  • Cause: You are likely performing the reaction under conditions that cause protonation of the tetrahydroquinoline nitrogen. This occurs when using strong acids like a mixture of concentrated sulfuric and nitric acids with unprotected THQ.[4][5] The resulting ammonium cation is a meta-director.

  • Solution:

    • Protect the Nitrogen: Before nitration, protect the THQ nitrogen with an acetyl group. This can be achieved by reacting THQ with acetic anhydride. The resulting N-acetyl-1,2,3,4-tetrahydroquinoline will direct nitration to the ortho and para positions (8 and 6).

    • Choose a Non-Protonating System: Perform the nitration on the N-acetylated substrate using a nitrating agent in a less acidic solvent system, such as nitric acid in acetic anhydride or potassium nitrate in sulfuric acid at a controlled temperature.[5]

Problem 2: I'm getting a mixture of 6- and 8-nitro isomers. How can I improve selectivity for the 6-position?
  • Cause: The N-acetyl group is an effective ortho, para-director, leading to a mixture of products at positions 6 (para) and 8 (ortho). While the 6-position is often favored electronically, the 8-position can still be a significant byproduct.

  • Solution:

    • Increase Steric Hindrance: Replace the N-acetyl protecting group with a bulkier one, such as the pivaloyl group (-COC(CH₃)₃). The increased steric bulk will significantly hinder the approach of the electrophile to the 8-position, thereby increasing the yield of the 6-nitro isomer. A study showed that switching from N-acetyl to N-pivaloyl improved the 6-nitro to 8-nitro ratio from approximately 8:5 to 4:1.[5]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity. Monitor the reaction carefully by TLC to find the optimal balance between reaction rate and selectivity.

Problem 3: My reaction is producing dinitrated products.
  • Cause: The N-protected tetrahydroquinoline ring is highly activated towards electrophilic substitution. If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group can be added, often at the 8-position of the 6-nitro product.[5]

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of the nitrating agent (e.g., 1.0-1.2 equivalents). Avoid using a large excess.

    • Lower the Temperature: Perform the reaction at a significantly lower temperature. For sensitive substrates, temperatures as low as -25 °C have been shown to prevent dinitration.[5]

    • Monitor Reaction Time: Follow the reaction's progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.

Problem 4: I'm observing low yields and significant starting material decomposition.
  • Cause: Aromatic nitration is a highly exothermic process.[9] Uncontrolled temperature increases can lead to the decomposition of the starting material and the formation of undesired, often colored, byproducts. The substrate may also be unstable in the presence of strong oxidizing acids.

  • Solution:

    • Maintain Strict Temperature Control: Add the nitrating agent slowly and dropwise to the substrate solution while maintaining the reaction mixture in an ice or ice-salt bath to dissipate heat effectively.

    • Consider Milder Nitrating Agents: For particularly sensitive substrates, consider using milder nitrating agents. While the classic HNO₃/H₂SO₄ is powerful, alternatives like acetyl nitrate (formed in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate can sometimes provide better results under more controlled conditions.[9][10]

    • Ensure Purity of Reagents: Use high-purity, fresh reagents. Old nitric acid can contain nitrous acid, which can lead to side reactions.

Data Summary: Solvent and Protecting Group Effects

The following table summarizes experimental results from the literature, demonstrating the profound impact of the solvent system and N-protection on the regiochemical outcome of THQ nitration.

EntrySubstrateReagents and Solvent/ConditionsProduct Distribution (Ratio)Primary IsomerReference
1Unprotected THQHNO₃ / H₂SO₄, 0 °C7-nitro (65% yield)7-Nitro[5]
2N-Acetyl-THQKNO₃ / H₂SO₄, 0 °C6-nitro : 7-nitro (2:1)Mixture[5]
3N-Acetyl-THQHNO₃ / Acetic Acid, 0 °C6-nitro : 8-nitro (8:5)6-Nitro[5]
4N-Pivaloyl-THQHNO₃ / Acetic Anhydride, -10 °C6-nitro : 8-nitro (4:1)6-Nitro[5]
5N-Trifluoroacetyl-THQKNO₃ / H₂SO₄ in Ac₂O, -25 °C6-nitro (95% yield)6-Nitro[5]

Mechanistic Insights & Diagrams

The regioselectivity of tetrahydroquinoline nitration is governed by the principles of electrophilic aromatic substitution, modulated by the electronic state of the nitrogen atom.

General Mechanism of Aromatic Nitration

The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex.[11][12][13] Deprotonation restores aromaticity and yields the final product.

G reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generates sigma_complex Sigma Complex (Carbocation Intermediate) electrophile->sigma_complex Attack aromatic Aromatic Ring (e.g., THQ) aromatic->sigma_complex Attack product Nitro-Aromatic Product sigma_complex->product Deprotonation

Caption: General workflow of electrophilic aromatic nitration.

Solvent-Controlled Directing Effects

The solvent's acidity determines the protonation state of the THQ nitrogen, fundamentally altering its directing effect.

Case 1: Strong Acid (e.g., H₂SO₄) - Meta-Direction

In a strong acid, the nitrogen is protonated. The resulting -NH₂R⁺ group is strongly electron-withdrawing and deactivating, directing the incoming electrophile to the meta position (C7).

G cluster_0 In Strong Acid (H₂SO₄) THQ THQ THQ_H Protonated THQ (-NH₂R⁺ group is meta-directing) THQ->THQ_H Protonation H_plus H⁺ (from solvent) H_plus->THQ_H Product7 7-Nitro-THQ THQ_H->Product7 Nitration at C7 (meta) NO2_plus NO₂⁺ NO2_plus->Product7

Caption: N-protonation in strong acid leads to meta-nitration.

Case 2: N-Protection - Ortho, Para-Direction

When the nitrogen is protected (e.g., with an acetyl group), it remains a powerful electron-donating, activating group. This directs nitration to the electron-rich ortho (C8) and para (C6) positions.

G cluster_1 With N-Protection (e.g., N-Acetyl) N_Ac_THQ N-Acetyl-THQ (-NHAc is o,p-directing) Product6 6-Nitro-THQ (para) N_Ac_THQ->Product6 Nitration at C6 Product8 8-Nitro-THQ (ortho) N_Ac_THQ->Product8 Nitration at C8 NO2_plus NO₂⁺ NO2_plus->Product6 NO2_plus->Product8

Caption: N-protection enables ortho, para-nitration.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a certified laboratory setting with appropriate safety precautions.

Protocol A: Selective Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from literature procedures that utilize strong acid to direct nitration to the 7-position.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1,2,3,4-tetrahydroquinoline (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature at or below 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (3 mL) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the tetrahydroquinoline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 7-nitro-1,2,3,4-tetrahydroquinoline.

Protocol B: Selective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Protection

This protocol utilizes an N-trifluoroacetyl group to achieve high selectivity for the 6-position.[5]

  • Protection:

    • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with aqueous NaHCO₃ solution, dry the organic layer, and concentrate to obtain N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. Purify if necessary.

  • Nitration:

    • Dissolve the N-protected THQ (1.0 eq) in acetic anhydride (Ac₂O).

    • Cool the solution to -25 °C using a suitable cooling bath (e.g., CCl₄/dry ice).

    • In a separate flask, dissolve potassium nitrate (KNO₃, 1.1 eq) in a minimal amount of concentrated sulfuric acid (H₂SO₄) at 0 °C, then cool to -25 °C.

    • Add the cold KNO₃/H₂SO₄ solution dropwise to the substrate solution, maintaining the temperature at -25 °C.

  • Reaction: Stir the mixture at -25 °C for 1 hour.

  • Workup and Deprotection:

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution. This step will also hydrolyze the N-trifluoroacetyl group.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

References

Validation & Comparative

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Nitro-5,6,7,8-tetrahydroquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of medicinal chemistry, the 5,6,7,8-tetrahydroquinoline scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds.[1] The introduction of a nitro group at the 3-position further enhances its potential, particularly in the realm of anticancer research. This guide delves into the critical structure-activity relationships (SAR) of 3-Nitro-5,6,7,8-tetrahydroquinoline derivatives, offering a comparative analysis of their performance based on experimental data. We will explore how subtle molecular modifications can dramatically influence their therapeutic efficacy, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Core Scaffold: A Foundation for Potent Anticancer Activity

The 5,6,7,8-tetrahydroquinoline ring system is a recurring motif in a variety of natural alkaloids and synthetic molecules exhibiting a wide range of biological activities, including enzyme inhibition and antiviral properties.[2] When functionalized with a nitro group, these compounds have shown significant promise as anticancer agents.[2] The nitro group, a strong electron-withdrawing moiety, can profoundly influence the molecule's electronic properties, reactivity, and interactions with biological targets.

Our comparative analysis will focus on derivatives of a closely related and well-studied scaffold, nitrophenyl-substituted tetrahydroisoquinolines, to extrapolate key SAR principles applicable to 3-Nitro-5,6,7,8-tetrahydroquinolines. These analogs serve as excellent models for understanding how modifications to the core structure and its substituents impact anticancer activity.

Comparative Analysis of Derivative Performance

The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines. Here, we compare the cytotoxic activities of several key derivatives, highlighting the structural features that contribute to their potency.

Compound IDCore StructureKey SubstituentsTarget Cell Line(s)IC50 (µM) / % InhibitionKey Findings
Compound 3 Tetrahydroisoquinoline3-nitrophenyl, 3-(methylthio)HEPG2 (Liver Carcinoma)Highly ActiveInduced a 59-fold increase in apoptosis and cell cycle arrest at G0-G1 and G2/M phases.[3]
Compound 8b Tetrahydroisoquinoline4-nitrophenyl, N-arylacetamidesMCF7 (Breast Carcinoma)Most Active in SeriesDemonstrates the importance of the nitrophenyl position and acetamide substituent for activity against breast cancer cells.[3]
Compound 20d Tetrahydroquinolinone4-phenyl, N-(3-fluorophenyl)carbamate at position 8HCT-116 (Colorectal Carcinoma)Micromolar concentrationsSuppressed colony formation and migration; induced oxidative stress and autophagy via the PI3K/AKT/mTOR pathway.[4]
Compound 4a Tetrahydroquinolin-2-one4-phenyl, 3-(1-naphthylmethyl)A549 (Lung Cancer), HCT-116Potent CytotoxicityInduced cell cycle arrest at the G2/M phase, leading to apoptosis via intrinsic and extrinsic pathways.[5]
Compound 10g Quinoline7-(4-fluorobenzyloxy), 4-(N-(2-(dimethylamino)ethyl))Various Human Tumor Cell Lines< 1.0 µMTriggered p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[6]
Compound 13 & 18 2-phenylquinoline & TetrahydroquinolineC-6 substitutedHeLa (Cervical Carcinoma)8.3 µM & 13.15 µMShowed selective cytotoxicity against cervical cancer cells.[7]

Key SAR Insights:

  • Position of the Nitro Group: The placement of the nitro group on the phenyl ring (meta vs. para) significantly influences activity against different cancer cell lines, as seen in the comparison of Compound 3 (meta-nitro) and Compound 8b (para-nitro).[2][3]

  • Substituents on the Tetrahydroquinoline Core: The addition of various functional groups such as methylthio (Compound 3), N-arylacetamides (Compound 8b), and carbamates (Compound 20d) dictates the potency and mechanism of action.[3][4] Functional groups like carboxyl, methyl, amino, chloro, and nitrile have all been shown to contribute to cytotoxicity against various cancer cell lines.[2]

  • Aromatic Substituents: The nature of the aryl group at other positions (e.g., 4-phenyl in Compound 20d and 4a) and additional bulky substituents (e.g., 3-(1-naphthylmethyl) in Compound 4a) can enhance cytotoxic effects.[4][5]

  • Oxidation State of the Core: The presence of a carbonyl group, as in tetrahydroquinolinones, can lead to different mechanisms of action, such as the induction of oxidative stress.[4]

  • Lipophilicity: A general trend observed is that increased lipophilicity often correlates with improved potency.[7][8]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. Molecular docking studies and cellular assays have implicated several key protein targets.

Targeting Heat Shock Protein 90 (HSP90) and RET Tyrosine Kinase

Several nitrophenyl-bearing tetrahydroisoquinoline derivatives have been shown to target HSP90 and RET tyrosine kinase, two crucial players in cancer cell proliferation and survival.[2]

  • HSP90: This molecular chaperone is essential for the stability and function of numerous signaling proteins that drive cancer cell growth.[2] Its inhibition leads to the degradation of these client proteins, ultimately causing cell death.

  • RET Tyrosine Kinase: This receptor is vital for various cellular processes, and its mutation or overactivation can lead to several types of cancer.[2]

Molecular docking studies have shown that compounds like Compound 3 and Compound 8b can bind effectively to the active sites of HSP90 and RET kinase, respectively, with binding energies comparable to known inhibitors.[3]

3-Nitro-THQ Derivative 3-Nitro-THQ Derivative HSP90 HSP90 3-Nitro-THQ Derivative->HSP90 Binds to RET Kinase RET Kinase 3-Nitro-THQ Derivative->RET Kinase Binds to Inhibition_HSP90 Inhibition Inhibition_RET Inhibition Client Proteins Client Proteins HSP90->Client Proteins Stabilizes Degradation Degradation HSP90->Degradation Leads to Proliferation & Survival Pathways Proliferation & Survival Pathways RET Kinase->Proliferation & Survival Pathways Activates Client Proteins->Proliferation & Survival Pathways Activates Client Proteins->Degradation Apoptosis Apoptosis Proliferation & Survival Pathways->Apoptosis Inhibition leads to

Caption: Inhibition of HSP90 and RET Kinase by 3-Nitro-THQ Derivatives.

Modulation of the PI3K/AKT/mTOR Pathway

Some tetrahydroquinolinone derivatives have been found to induce autophagy and cell death by disrupting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits THQ Derivative THQ Derivative THQ Derivative->PI3K Inhibits Inhibition Inhibition

Caption: Disruption of the PI3K/AKT/mTOR Pathway by Tetrahydroquinoline Derivatives.

Experimental Protocols: A Guide to Evaluation

The biological evaluation of these compounds involves a series of well-established in vitro assays.

Synthesis of Tetrahydroquinoline Derivatives

A common synthetic route involves the cyclocondensation of appropriate precursors. For example, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones can be synthesized and subsequently reacted with various electrophiles like methyl iodide, chloroacetonitrile, or ethyl chloroacetate to generate a library of derivatives.[2] Further cyclization reactions can also be employed to create more complex fused-ring systems.[2]

cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Further Modification Precursors Precursors Cyclocondensation Cyclocondensation Precursors->Cyclocondensation THQ Core THQ Core Cyclocondensation->THQ Core Reaction with Electrophiles Reaction with Electrophiles THQ Core->Reaction with Electrophiles Derivative Library Derivative Library Reaction with Electrophiles->Derivative Library Cyclization Cyclization Derivative Library->Cyclization Fused-Ring Systems Fused-Ring Systems Cyclization->Fused-Ring Systems

Caption: General Synthetic Workflow for Tetrahydroquinoline Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HEPG2, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induction.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity. The ability of these compounds to target key cancer-related proteins and signaling pathways, such as HSP90, RET kinase, and PI3K/AKT/mTOR, provides a strong rationale for their further development.

Future research should focus on expanding the library of derivatives with diverse substituents to refine the SAR and improve the therapeutic index. In vivo studies in relevant animal models are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the lead compounds. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will undoubtedly pave the way for the rational design of the next generation of this compound-based anticancer drugs.

References

A Comparative Guide to the Validation of 3-Nitro-5,6,7,8-tetrahydroquinoline as a Drug Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The functionalization of this nucleus is paramount to modulating pharmacological activity, and the introduction of a nitro group, a versatile chemical handle, opens avenues for diverse molecular architectures. This guide provides an in-depth validation of 3-Nitro-5,6,7,8-tetrahydroquinoline as a key intermediate in drug synthesis. We will objectively compare its synthesis, validation, and potential applications against viable alternatives, supported by experimental data and established analytical protocols. Our focus is to equip researchers with the critical insights needed to make informed decisions in the selection of intermediates for novel drug discovery and development.

The Strategic Importance of Nitro-Substituted Tetrahydroquinolines

The partially saturated 5,6,7,8-tetrahydroquinoline ring system offers a unique three-dimensional structure compared to its fully aromatic counterpart, which can be advantageous for binding to biological targets. The introduction of a nitro group onto this scaffold serves multiple purposes in drug design. It can act as a key pharmacophoric element, a bioisostere for other functional groups, or a synthetic handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of functionalities.

The position of the nitro group is critical for the molecule's reactivity and, ultimately, its utility. While positions 5, 6, 7, and 8 are on the saturated ring, the 3-position is on the pyridine ring, influencing the electronic properties of the heterocyclic system. The validation of this compound as a drug intermediate, therefore, requires a thorough understanding of its synthesis, purity, and stability, as well as a comparative analysis with its isomers and other functionalized analogues.

Synthesis of this compound and its Alternatives

The synthesis of nitro-substituted tetrahydroquinolines can be approached through two primary strategies: the nitration of the pre-formed tetrahydroquinoline scaffold or the construction of the ring system from a pre-nitrated precursor. The regioselectivity of the nitration reaction on the parent 5,6,7,8-tetrahydroquinoline is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom.[1][2]

Synthesis of this compound

Direct nitration of 5,6,7,8-tetrahydroquinoline typically yields a mixture of isomers, with the 6- and 7-nitro isomers often being the major products. The synthesis of the 3-nitro isomer in a regioselective manner is more challenging and often requires a multi-step approach. One plausible, though not widely reported, strategy involves the construction of the quinoline ring from a precursor already containing the nitro group in the desired position.

dot

Caption: Plausible synthetic pathway for this compound.

Alternative Intermediate 1: 6-Nitro-1,2,3,4-tetrahydroquinoline

A common and well-characterized alternative is the 6-nitro isomer. Its synthesis can be achieved with high regioselectivity through the nitration of N-protected 1,2,3,4-tetrahydroquinoline.[1][2] The use of a protecting group, such as an acetyl or trifluoroacetyl group, directs the nitration primarily to the 6-position.

Experimental Protocol for the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (Adapted from Cordeiro et al.) [1][2]

  • N-Acetylation: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Nitration: Dissolve the resulting N-acetyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Work-up and Deprotection: After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide). The N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline can be extracted with an organic solvent. Subsequent hydrolysis of the acetyl group (e.g., with aqueous HCl) yields 6-nitro-1,2,3,4-tetrahydroquinoline.

Alternative Intermediate 2: 8-Amino-5,6,7,8-tetrahydroquinoline

This intermediate offers a different functional handle—an amino group—which is also highly valuable for further derivatization. Its synthesis often starts from 5,6,7,8-tetrahydroquinoline-8-one.

Experimental Protocol for the Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline

  • Oximation: React 5,6,7,8-tetrahydroquinoline-8-one with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Reduction: The oxime is then reduced to the primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal hydride (e.g., LiAlH₄).

Comparative Validation of Intermediates

The validation of a chemical intermediate for drug synthesis hinges on a rigorous assessment of its identity, purity, and the robustness of its manufacturing process. Here, we compare this compound with its alternatives based on available data.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide unambiguous evidence for the position of the nitro group. For instance, the aromatic protons of the different nitro-tetrahydroquinoline isomers exhibit distinct patterns.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A robust HPLC method should be able to separate the desired isomer from starting materials, other isomers, and any by-products.

HPLC Method for Tetrahydroquinoline Derivatives (General):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for improved peak shape).

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

dot

Caption: A typical workflow for the synthesis and validation of a drug intermediate.

Performance Comparison

The choice of an intermediate is often a trade-off between synthetic accessibility, yield, purity, and cost.

FeatureThis compound6-Nitro-1,2,3,4-tetrahydroquinoline8-Amino-5,6,7,8-tetrahydroquinoline
Synthetic Accessibility More challenging due to regioselectivity issues in direct nitration.Readily accessible with high regioselectivity via N-protection.[1][2]Accessible in a two-step process from the corresponding ketone.
Typical Yield Generally lower due to the formation of multiple isomers in direct synthesis.Good to excellent yields can be achieved.Moderate to good yields.
Purity Purification from isomeric mixtures can be difficult.High purity can be achieved through crystallization.Purification by standard methods is generally straightforward.
Stability Nitroaromatic compounds are generally stable.Stable under normal storage conditions.Amines can be susceptible to oxidation; may require storage under inert atmosphere.
Cost-Effectiveness Potentially higher cost due to more complex synthesis and purification.Cost-effective due to a well-established and high-yielding synthesis.Cost is dependent on the price of the starting ketone.
Versatility The nitro group is a versatile handle for further functionalization.Similar versatility to the 3-nitro isomer.The amino group is a key functionality for introducing diverse substituents.

Application in Drug Synthesis: A Forward Look

The choice of a particular intermediate is intrinsically linked to the target molecule. This compound, once obtained in high purity, can be a valuable precursor. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. This positions the 3-nitro isomer as a potential intermediate for a range of biologically active compounds, including enzyme inhibitors, receptor modulators, and antimicrobial agents.

The selection between the 3-nitro, 6-nitro, or 8-amino derivatives will ultimately depend on the desired substitution pattern of the final drug candidate. A thorough understanding of the synthetic routes and validation of these key intermediates is therefore crucial for the efficient and successful execution of drug discovery programs.

dot

Caption: Decision logic for selecting a tetrahydroquinoline intermediate.

Conclusion

The validation of this compound as a drug synthesis intermediate reveals a profile of high potential tempered by synthetic challenges. While its chemical properties make it an attractive precursor for novel therapeutics, its synthesis requires careful consideration of regioselectivity. In comparison, alternatives like 6-nitro-1,2,3,4-tetrahydroquinoline offer a more straightforward and higher-yielding synthetic route, making them a more common choice in many applications. The 8-amino derivative provides a different, yet equally valuable, synthetic handle.

Ultimately, the decision to use this compound will be driven by the specific requirements of the target molecule. This guide provides the foundational knowledge and comparative data necessary for researchers to navigate this decision-making process, ensuring the selection of the most appropriate and well-validated intermediate for their drug discovery endeavors.

References

Comparative Validation of Molecular Docking Predictions for Tetrahydroquinoline Inhibitors of Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Experimental Corroboration

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid screening and identification of potential therapeutic agents. The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including the notoriously challenging protein kinase family.[1][2][3][4] While docking simulations provide invaluable predictive insights into binding modes and affinities, these in silico hypotheses must be rigorously validated through experimental data to ensure their accuracy and relevance.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate molecular docking predictions for novel tetrahydroquinoline-based kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of various techniques, using a hypothetical THQ inhibitor targeting a generic protein kinase as a case study.

The Imperative of a Multi-Faceted Validation Approach

A fundamental principle in validating computational predictions is the acknowledgment that no single experimental method is foolproof.[5][6] Each technique is susceptible to its own set of artifacts and limitations.[5][6] Therefore, a robust validation strategy employs a combination of orthogonal assays that probe different aspects of the inhibitor-target interaction. This multi-pronged approach, often referred to as a "validation cross," ensures that the observed effects are not due to experimental artifacts but are a true reflection of the molecular interaction.[5][6]

Our validation workflow for a predicted THQ kinase inhibitor can be visualized as a hierarchical process, moving from direct binding confirmation to functional impact in a biologically relevant context.

cluster_0 In Silico Prediction cluster_1 Biophysical Validation (Does it bind?) cluster_2 Biochemical Validation (Does it inhibit?) cluster_3 Cellular Validation (Does it work in a cell?) Docking Molecular Docking (Predicted Pose & Affinity) SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) Docking->SPR Confirm Direct Interaction ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) Docking->ITC Confirm Direct Interaction EnzymeAssay In Vitro Kinase Assay (Function: IC50) SPR->EnzymeAssay Quantify Functional Inhibition ITC->EnzymeAssay Quantify Functional Inhibition CellAssay Cell-Based Assay (Target Engagement & Pathway Modulation: EC50) EnzymeAssay->CellAssay Assess Cellular Efficacy cluster_0 Cellular Environment Compound THQ Inhibitor Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate CellEffect Cellular Effect (e.g., Apoptosis) pSubstrate->CellEffect Triggers Signal

References

A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds have emerged as privileged structures, forming the core of numerous biologically active molecules.[1][2][3] Both natural and synthetic derivatives of these scaffolds have demonstrated significant cytotoxic potential against a range of human cancer cell lines.[1][2][3][4] This guide provides a comparative analysis of the anticancer activities of THQ and THIQ derivatives, delving into their mechanisms of action, supported by experimental data, and outlining key methodologies for their evaluation.

The choice between a THQ and a THIQ core in a drug discovery program is often nuanced, driven by synthetic accessibility, desired vectoral arrangement of substituents, and the specific biological target. While both are bicyclic aromatic amines, the position of the nitrogen atom—at position 1 in THQ and position 2 in THIQ—fundamentally alters the molecule's three-dimensional shape, hydrogen bonding capacity, and overall electronic properties, leading to distinct pharmacological profiles.

Quantitative Comparison of Anticancer Activity: A Tale of Two Scaffolds

The following tables summarize the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of various THQ and THIQ derivatives against several human cancer cell lines. It is important to note that a direct, absolute comparison is challenging due to the diverse range of substituents and different experimental conditions across studies. However, this curated data provides a valuable snapshot of the potency landscape for each scaffold.

Table 1: Anticancer Activity of Representative Tetrahydroquinoline (THQ) Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b] quinoline derivative (15)MCF-7 (Breast)1.8[5]
Pyrazolo[3,4-b] quinoline derivative (15)HepG2 (Liver)3.5[5]
Pyrazolo[3,4-b] quinoline derivative (15)A549 (Lung)7.9[5]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)~13[6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)~13[6]
Morpholine-substituted THQ (10e)A549 (Lung)0.033[7]
Morpholine-substituted THQ (10h)MCF-7 (Breast)0.087[7]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)A-431 (Skin)2.0[8]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)HT-29 (Colon)4.4[8]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)H460 (Lung)4.9[8]
Carboxyl-containing THQ (2)MDA-MB-231 (Breast)25[9][10]
Carboxyl-containing THQ (2)MCF-7 (Breast)50[9][10]

Table 2: Anticancer Activity of Representative Tetrahydroisoquinoline (THIQ) Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
THIQ derivative (GM-3-18)HCT116 (Colon)0.9 - 10.7[11][12]
THIQ derivative (GM-3-121)MCF-7 (Breast)0.43 µg/mL[11]
THIQ derivative (GM-3-121)MDA-MB-231 (Breast)0.37 µg/mL[11]
THIQ derivative (GM-3-121)Ishikawa (Endometrial)0.01 µg/mL[11]
Methoxy-substituted THIQ (5d)Various1.591 - 2.281[13]
THIQ stilbene derivative (16e)A549 (Lung)Potent (not specified)[14]
N-acyl THIQ derivative (6d)MDA-MB-231 (Breast)0.37 µg/mL[15]
Thieno[2,3-c]isoquinoline (7e)A549 (Lung)0.155[16]
Thieno[2,3-c]isoquinoline (8d)MCF7 (Breast)0.170[16]

From the data, it is evident that both scaffolds can be functionalized to produce highly potent anticancer compounds, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. The morpholine-substituted THQs and the thieno[2,3-c]isoquinolines, for instance, show exceptional potency.[7][16]

Mechanistic Insights: Diverse Pathways to Cell Death

Tetrahydroquinoline and tetrahydroisoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often dictated by the nature and position of their substituents.[1][2][3]

Tetrahydroquinoline Derivatives:

Many THQ derivatives have been shown to induce apoptosis and cause cell cycle arrest.[5][6] For example, certain pyrazolo-quinoline derivatives have a strong apoptotic effect, particularly on MCF-7 and HepG2 cell lines.[5][17] Some THQ compounds are also known to generate reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.[18][19] The PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, has also been identified as a target for some THQ derivatives.[18]

Tetrahydroisoquinoline Derivatives:

The THIQ scaffold is present in several natural antitumor antibiotics and has been extensively explored for its anticancer potential.[20] THIQ-based compounds act through a multitude of mechanisms including:

  • Tubulin Polymerization Inhibition: Certain THIQ derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[4][14]

  • DNA Intercalation and Enzyme Inhibition: The planar nature of the isoquinoline ring system allows some derivatives to intercalate with DNA, while others inhibit key enzymes involved in cancer progression like topoisomerases.

  • Signaling Pathway Modulation: THIQ derivatives have been shown to modulate various signaling pathways. For instance, some inhibit the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[13] Others act as potent KRas inhibitors, a key target in many colorectal cancers.[11][12]

The diagram below illustrates a generalized apoptotic pathway that can be triggered by derivatives of both scaffolds.

Apoptotic_Pathway THQ_THIQ THQ/THIQ Derivative Cellular_Stress Cellular Stress (e.g., ROS generation) THQ_THIQ->Cellular_Stress DNA_Damage DNA Damage / Tubulin Inhibition THQ_THIQ->DNA_Damage Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria

Caption: Generalized apoptotic pathway induced by THQ/THIQ derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The following are standardized, step-by-step methodologies commonly employed to assess the anticancer activity of novel THQ and THIQ compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a cornerstone for determining a compound's effect on cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (THQ/THIQ derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content versus cell count. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

The workflow for evaluating a novel compound is depicted below.

Experimental_Workflow Start Synthesis of THQ/THIQ Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Determine_IC50 Determine IC50 Values Cytotoxicity->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle If potent Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay If potent Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot If potent In_Vivo In Vivo Studies (Animal Models) Cell_Cycle->In_Vivo Apoptosis_Assay->In_Vivo Western_Blot->In_Vivo

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Conclusion and Future Perspectives

Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are undeniably fertile ground for the discovery of novel anticancer agents. The choice of scaffold should be guided by the specific therapeutic target and desired structure-activity relationship (SAR). While THIQ derivatives have a rich history rooted in natural products with diverse mechanisms like tubulin inhibition, recent research on THQ derivatives has revealed highly potent compounds targeting key cancer signaling pathways with nanomolar efficacy.

Future research should focus on the head-to-head comparison of optimized derivatives from both classes against broad cancer cell line panels under standardized assay conditions. Moreover, the exploration of these scaffolds in developing targeted therapies, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), represents an exciting frontier in the ongoing battle against cancer.

References

A Comparative Guide to the In Vivo Efficacy of Tetrahydroquinoline Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The quest for novel, efficacious, and well-tolerated anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, the tetrahydroquinoline (THQ) scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Derivatives of THQ have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]

While a broad range of THQ derivatives have been synthesized and evaluated for their in vitro cytotoxic effects, the successful translation of these findings into in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comprehensive comparison of the in vivo performance of a representative tetrahydroquinoline derivative against a standard-of-care chemotherapy in a relevant xenograft model. Due to the limited availability of in vivo data for the specific subclass of 3-Nitro-5,6,7,8-tetrahydroquinoline derivatives, this guide will leverage a well-documented THQ analogue to illustrate the potential of this compound class, while also delving into the mechanistic underpinnings of a related derivative to provide a holistic view for the research community.

Mechanistic Insights: A Case Study of a Tetrahydroquinolinone Derivative in Colorectal Cancer

To understand the therapeutic rationale behind targeting cancer with tetrahydroquinoline derivatives, we will examine the in vitro activity of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) , a compound that has shown promising results against colorectal cancer (CRC) cells.[4]

Compound 20d exhibited significant in vitro antiproliferative activity against the HCT-116 human colorectal cancer cell line.[4] Mechanistic studies revealed that this compound exerts its anticancer effects by inducing massive oxidative stress, which in turn disrupts the delicate balance of cell survival signals, ultimately leading to autophagy via the PI3K/AKT/mTOR signaling pathway .[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[4][5] The ability of a THQ derivative to modulate this key oncogenic pathway underscores the therapeutic potential of this chemical scaffold.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and tightly regulated cascade of intracellular signaling proteins. The diagram below illustrates the key components of this pathway and highlights the points of intervention for targeted cancer therapies.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Translation _4EBP1->Proliferation Translation

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway. This diagram illustrates the activation cascade leading to cell growth and proliferation.

Comparative In Vivo Efficacy in a Xenograft Model

While in vitro data provides valuable mechanistic insights, in vivo studies are essential to evaluate the true therapeutic potential of a compound in a complex biological system. Due to the absence of published in vivo data for this compound derivatives, we will present data for a novel synthetic quinoline derivative, DFIQ , which has been evaluated in a non-small-cell lung cancer (NSCLC) zebrafish xenograft model.[6] We will compare its efficacy to a standard-of-care chemotherapeutic agent, cisplatin, used in a comparable NSCLC xenograft model.

Compound/DrugXenograft ModelCancer Cell LineDosing RegimenTumor Growth InhibitionReference
DFIQ ZebrafishH1299 (NSCLC)1 µM in water for 48hSignificant decrease in tumor volume[6]
Cisplatin Nude MiceH1975 (NSCLC)Not specifiedSignificant antitumor efficacy reported[7]

Note: Direct comparison is challenging due to differences in the xenograft models (zebrafish vs. mouse) and specific cell lines used. However, this table provides a snapshot of the reported in vivo activity of a tetrahydroquinoline derivative in comparison to a standard chemotherapeutic in the context of NSCLC. The significant tumor volume reduction observed with DFIQ in the zebrafish model is a promising indicator of its potential anticancer activity.[6]

Experimental Protocols: A Guide to In Vivo Xenograft Studies

The following is a generalized, step-by-step protocol for conducting an in vivo xenograft study to evaluate the efficacy of a novel therapeutic agent. This protocol is based on standard methodologies and can be adapted for specific research needs.

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture the selected human cancer cell line (e.g., H1299) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer.

  • Cell Suspension: Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS) and resuspend them at the desired concentration for injection (e.g., 1 x 10^6 cells per 50 µL). Keep the cell suspension on ice.

II. Animal Handling and Tumor Implantation
  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.

  • Subcutaneous Injection: Inject the prepared cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

III. Drug Administration and Efficacy Evaluation
  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration: Formulate the investigational compound (e.g., a tetrahydroquinoline derivative) and the standard-of-care drug in an appropriate vehicle. Administer the treatments according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intravenous). The control group should receive the vehicle only.

  • Data Collection: Continue to monitor tumor volumes and body weights throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow Diagram

Xenograft_Workflow A Cell Culture (e.g., H1299) B Cell Harvesting & Preparation A->B C Subcutaneous Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Groups D->E F Treatment Administration (Test Compound vs. Control) E->F G Tumor Volume & Body Weight Measurement F->G G->F Repeated Dosing H Endpoint: Tumor Excision & Analysis G->H

Figure 2: General Workflow for a Xenograft Efficacy Study. This flowchart outlines the key steps from cell preparation to endpoint analysis.

Discussion and Future Directions

The tetrahydroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data for compounds like 20d demonstrate a clear biological rationale for their use, particularly through the modulation of critical signaling pathways such as the PI3K/AKT/mTOR cascade.[4] The in vivo results for the representative compound DFIQ, showing significant tumor growth inhibition in a zebrafish xenograft model, further validate the potential of this chemical class.[6]

However, it is crucial to acknowledge the existing data gap concerning the in vivo efficacy of this compound derivatives in mammalian xenograft models. The promising in vitro activity of this subclass warrants further investigation to translate these findings into tangible preclinical data. Future studies should focus on:

  • Synthesizing and screening a focused library of this compound derivatives to identify lead candidates with potent in vitro activity and favorable drug-like properties.

  • Evaluating the in vivo efficacy of lead compounds in well-established mouse xenograft models using human cancer cell lines relevant to the in vitro findings (e.g., HCT-116 for colorectal cancer).

  • Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to correlate drug exposure with target engagement and antitumor activity.

  • Exploring combination therapies with standard-of-care agents to assess potential synergistic effects and overcome mechanisms of drug resistance.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound derivatives and pave the way for their potential clinical development as novel anticancer agents.

References

Evaluating the Metabolic Stability of 3-Nitro-5,6,7,8-tetrahydroquinoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, a thorough understanding of a compound's metabolic fate is paramount. It dictates crucial pharmacokinetic properties such as bioavailability, half-life, and potential for drug-drug interactions. This guide provides an in-depth, comparative framework for evaluating the metabolic stability of a novel scaffold of interest: 3-Nitro-5,6,7,8-tetrahydroquinoline. We will delve into the scientific rationale behind experimental design, provide detailed protocols for in vitro assessment, and compare its anticipated metabolic profile against structurally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Metabolic Crossroads of a Nitro-Substituted Tetrahydroquinoline

This compound presents a unique metabolic challenge, incorporating two distinct chemical moieties known to be substrates for hepatic enzymes: a nitroaromatic system and a tetrahydroquinoline core. The metabolic stability of this molecule will likely be a composite of the biotransformations targeting each of these features.

  • The Nitro Group: Aromatic nitro groups are susceptible to reduction by various enzymes, including cytochrome P450 (CYP) enzymes and NADPH-cytochrome P450 reductase.[1][2] This reductive metabolism can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.[3] The rate and extent of this reduction are critical determinants of the compound's clearance and can also lead to the formation of reactive metabolites.[4]

  • The Tetrahydroquinoline Scaffold: The quinoline ring system is a common motif in many pharmaceuticals.[5] Its metabolism is often mediated by CYP enzymes, leading to oxidative transformations such as hydroxylation and N-oxidation.[6] For instance, CYP2E1 is known to be involved in the 3-hydroxylation of quinoline.[6] The saturated portion of the tetrahydroquinoline ring also presents potential sites for oxidation.

Understanding the interplay of these two metabolic pathways is crucial for predicting the in vivo behavior of this compound. A high rate of metabolism for either the nitro group or the quinoline ring will result in rapid clearance and potentially low oral bioavailability.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the metabolic stability of this compound, a comparative analysis against well-characterized compounds is essential. We propose the following comparators:

  • 5,6,7,8-Tetrahydroquinoline: This compound serves as a direct structural analog, lacking only the nitro group. By comparing the metabolic stability of this parent scaffold to its nitrated counterpart, we can specifically elucidate the metabolic liability introduced by the nitro functionality.

  • Nimodipine: A dihydropyridine calcium channel blocker, nimodipine is a marketed drug containing a nitroaromatic group. It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4.[7] Nimodipine provides a valuable benchmark for a nitroaromatic compound with known metabolic clearance pathways and rates.

Experimental Design: A Step-by-Step Protocol for In Vitro Metabolic Stability Assessment

The cornerstone of early metabolic stability assessment is the in vitro incubation of the test compound with liver-derived enzyme preparations.[6][8] Human liver microsomes are a robust and widely used system as they contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[9][10]

Materials and Reagents
  • Test Compounds: this compound, 5,6,7,8-tetrahydroquinoline, Nimodipine (as a positive control).

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal Standard (a structurally similar compound not present in the incubation mixture)

  • LC-MS/MS system

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Test Compounds, Controls) pre_incubate Pre-incubate Microsomes and Test Compound (37°C) prep_stock->pre_incubate prep_microsomes Prepare Microsome Suspension (in buffer) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction (add NADPH) prep_cofactor->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (add cold Acetonitrile with IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Experimental workflow for an in vitro microsomal stability assay.

Detailed Incubation Protocol
  • Prepare Stock Solutions: Dissolve this compound, 5,6,7,8-tetrahydroquinoline, and nimodipine in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solutions in the incubation buffer to a working concentration (e.g., 100 µM). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

  • Prepare Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, combine the following:

    • Phosphate buffer (pH 7.4)

    • Pooled human liver microsomes (final concentration of 0.5 mg/mL)

    • Test compound working solution (final concentration of 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for the accurate quantification of the parent compound at each time point.[11][12]

  • Chromatography: A C18 column is typically used for separation with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each compound and the internal standard should be optimized. For example, for nimodipine, an MRM transition of m/z 419.1 → 343 has been reported.[13]

Data Analysis and Interpretation
  • Quantification: Determine the concentration of the parent compound remaining at each time point by comparing its peak area ratio to the internal standard against a calibration curve.

  • Calculation of Metabolic Stability Parameters:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[8]

Anticipated Metabolic Pathways and Comparative Data

The metabolic fate of this compound will be a balance between the reduction of the nitro group and the oxidation of the tetrahydroquinoline ring.

G cluster_reduction Nitro Reduction Pathway cluster_oxidation Oxidative Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Nitroreductases, CYPs Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYPs (e.g., CYP2E1) N-oxide Metabolite N-oxide Metabolite This compound->N-oxide Metabolite CYPs Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 3-Amino-5,6,7,8-tetrahydroquinoline 3-Amino-5,6,7,8-tetrahydroquinoline Hydroxylamine Intermediate->3-Amino-5,6,7,8-tetrahydroquinoline

Potential metabolic pathways of this compound.

Table 1: Comparative In Vitro Metabolic Stability Data (Human Liver Microsomes)

CompoundAnticipated Primary Metabolic Pathway(s)Expected In Vitro t½ (min)Expected Intrinsic Clearance (Clint, µL/min/mg protein)
This compound Nitro reduction and/or Aromatic/Aliphatic OxidationTo be determinedTo be determined
5,6,7,8-tetrahydroquinoline Aromatic/Aliphatic OxidationModerate to HighModerate to Low
Nimodipine Nitro reduction and ester hydrolysis (CYP3A4 mediated)~26[12]~27[12]
Nitrobenzene Nitro reduction and Aromatic OxidationHigh (rapid metabolism)High

Note: The expected values for 5,6,7,8-tetrahydroquinoline and nitrobenzene are qualitative estimations based on the general metabolism of similar structures. Experimental determination is necessary for accurate comparison.

Conclusion: A Roadmap for Characterizing Novel Chemical Entities

This guide provides a comprehensive framework for the systematic evaluation of the metabolic stability of this compound. By employing a robust in vitro methodology and comparing the results to carefully selected benchmark compounds, researchers can gain critical insights into the potential pharmacokinetic profile of this novel scaffold. A thorough understanding of its metabolic liabilities at an early stage in drug discovery is essential for guiding medicinal chemistry efforts to optimize drug-like properties and increase the probability of clinical success. The provided protocols and conceptual framework serve as a self-validating system to ensure the generation of reliable and reproducible data, ultimately accelerating the development of new therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
3-Nitro-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.